Satoreotide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
1801415-23-5 |
|---|---|
Molecular Formula |
C58H72ClN15O14S2 |
Molecular Weight |
1302.9 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C58H72ClN15O14S2/c1-29(75)47-56(86)71-45(54(84)67-40(48(62)78)23-33-11-19-37(76)20-12-33)28-90-89-27-44(70-49(79)38(61)22-30-5-13-34(59)14-6-30)55(85)69-42(25-31-7-15-35(16-8-31)64-51(81)43-26-46(77)73-58(88)72-43)53(83)68-41(24-32-9-17-36(18-10-32)65-57(63)87)52(82)66-39(50(80)74-47)4-2-3-21-60/h5-20,29,38-45,47,75-76H,2-4,21-28,60-61H2,1H3,(H2,62,78)(H,64,81)(H,66,82)(H,67,84)(H,68,83)(H,69,85)(H,70,79)(H,71,86)(H,74,80)(H3,63,65,87)(H2,72,73,77,88)/t29-,38+,39+,40-,41-,42+,43+,44-,45+,47+/m1/s1 |
InChI Key |
LBGAPPKREFCCSH-ADPPPVLCSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Satoreotide: A Technical Guide to its Mechanism of Action in Neuroendocrine Tumors
Abstract Satoreotide is an advanced, targeted radiopharmaceutical peptide designed for the diagnosis and treatment of neuroendocrine tumors (NETs). As a potent and selective antagonist of the somatostatin type 2 receptor (SSTR2), this compound represents a paradigm shift from traditional agonist-based therapies. When labeled with a therapeutic radioisotope such as Lutetium-177 (¹⁷⁷Lu), it forms ¹⁷⁷Lu-satoreotide tetraxetan, a compound that delivers high-dose, targeted radiation to SSTR2-expressing cancer cells. Its antagonist properties allow it to bind to a greater number of receptor sites compared to agonists, leading to higher tumor uptake, prolonged retention, and a favorable tumor-to-organ dose ratio. This mechanism translates into promising clinical efficacy, including high disease control rates in patients with advanced, progressive NETs. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of its core pathways.
Introduction to Peptide Receptor Radionuclide Therapy (PRRT) in Neuroendocrine Tumors (NETs)
Neuroendocrine tumors are a heterogeneous group of malignancies originating from neuroendocrine cells. A key characteristic of a high percentage of these tumors (~80%) is the significant overexpression of somatostatin receptors (SSTRs) on their cell surface, with SSTR subtype 2 (SSTR2) being the most prevalent.[1] This overexpression provides a distinct target for both diagnosis and therapy.
Peptide Receptor Radionuclide Therapy (PRRT) is a molecularly targeted therapy that exploits this feature. It involves administering a somatostatin analogue (a peptide that binds to SSTRs) linked to a therapeutic radioisotope. Historically, PRRT has utilized SSTR agonists, such as ¹⁷⁷Lu-DOTATATE, which mimic the natural ligand somatostatin by binding to the receptor and inducing its internalization.[2][3] While effective, the efficacy of agonists is dependent on the receptor being in an "active" state, which can limit the total number of targetable sites.
This compound: An SSTR2 Antagonist Radiopharmaceutical
This compound is a first-in-class peptide derivative that functions as an SSTR2 antagonist.[4] For therapeutic use, it is chelated to a radioisotope, most commonly forming ¹⁷⁷Lu-satoreotide tetraxetan (also known as ¹⁷⁷Lu-OPS201).[5] This drug conjugate combines the precise targeting of the this compound peptide with the cytotoxic power of an ionizing radiation emitter.[6] this compound is also developed as a "theranostic" agent, where it can be paired with a diagnostic isotope like Gallium-68 (⁶⁸Ga) for PET imaging to identify SSTR2-positive tumors and select patients for therapy.[1][7]
Core Mechanism of Action
The therapeutic effect of this compound is driven by a multi-step process that leverages its unique properties as an SSTR2 antagonist to deliver localized, cell-killing radiation.
Targeting and Binding: The Antagonist Advantage
The critical distinction between this compound and conventional PRRT agents lies in its binding mechanism. SSTR agonists can only bind to the SSTR2 receptor when it is in its high-affinity, G-protein-coupled "active" state.[2] In contrast, this compound, as an antagonist, can bind to the SSTR2 receptor in both its "active" and "inactive" states.[1][2]
This ability to target a larger receptor pool has significant implications:
-
Increased Binding Capacity: In vitro studies on HEK-SST₂ cell membranes have shown that this compound recognizes approximately four times more specific binding sites than the agonist DOTA-TATE, despite having a comparable high affinity for the receptor.[8]
-
Higher Tumor Uptake: The increased number of available binding sites directly translates to a higher accumulation of the radiopharmaceutical in tumor tissue. Preclinical and clinical data consistently show that radiolabeled SSTR2 antagonists achieve significantly higher tumor uptake than agonists.[2][3][8]
Radionuclide-Mediated Cell Killing
Once ¹⁷⁷Lu-satoreotide binds to the SSTR2 receptor on the surface of a NET cell, the attached Lutetium-177 isotope decays, emitting beta particles (high-energy electrons). This radiation is delivered directly to the tumor and its microenvironment.[5] The emitted beta particles cause cellular damage through two primary routes:
-
Direct Ionization: The particles directly hit and break chemical bonds within critical macromolecules.
-
Indirect Ionization: The particles interact with water molecules in the cell, generating highly reactive free radicals that subsequently damage cellular components.
The most critical target of this radiation is the cell's DNA. The energy deposited by the beta particles induces DNA damage, particularly lethal double-strand breaks.[8][9] The accumulation of this damage overwhelms the cell's repair mechanisms, triggering apoptosis (programmed cell death) and leading to tumor cell destruction.[9]
Pharmacokinetics: Enhanced Tumor Retention
A key therapeutic advantage of SSTR antagonists is their pharmacokinetic profile. While agonists are rapidly internalized into the cell after binding, antagonists like this compound remain on the cell surface for extended periods and are not significantly internalized.[10] This prolonged residence time on the tumor cell surface results in a higher and more sustained radiation dose being delivered directly to the tumor.[7][8] This leads to an improved tumor-to-kidney dose ratio compared to agonists, potentially reducing off-target toxicity to critical organs like the kidneys, which are a primary route of elimination.[1][2][11]
Quantitative Data and Clinical Efficacy
The theoretical advantages of this compound's mechanism are supported by quantitative preclinical and clinical data.
Table 1: Comparative Binding Characteristics (this compound vs. SSTR Agonists)
| Parameter | SSTR2 Agonist (e.g., ¹⁷⁷Lu-DOTATATE) | SSTR2 Antagonist (¹⁷⁷Lu-Satoreotide) | Reference(s) |
|---|---|---|---|
| Receptor State Binding | Active State Only | Active and Inactive States | [2][3] |
| Relative Binding Sites | 1x | ~4x | [8] |
| Receptor Internalization | High | Low / Not Significant | [3][10] |
| Tumor Retention | Lower | Higher / Prolonged |[3][7] |
Table 2: Pharmacokinetic and Dosimetry Data for ¹⁷⁷Lu-Satoreotide Tetraxetan
| Parameter | Value | Reference(s) |
|---|---|---|
| Median Terminal Blood Half-life | 127 hours | [11] |
| Median Absorbed Dose (Tumors) | 5.0 Gy/GBq | [11] |
| Median Absorbed Dose (Kidneys) | 0.9 Gy/GBq | [11] |
| Median Absorbed Dose (Bone Marrow) | 0.1 Gy/GBq | [11] |
| Median Absorbed Dose (Spleen) | 0.8 Gy/GBq | [11] |
| Median Absorbed Dose (Liver) | 0.2 Gy/GBq |[11] |
Table 3: Summary of Clinical Efficacy in Advanced Neuroendocrine Tumors
| Endpoint | Phase I/II (Wild et al., NCT02592707) | Phase I (Delpassand et al.) | Reference(s) |
|---|---|---|---|
| Number of Patients | 40 | 20 | [2][4] |
| Objective Response Rate (ORR) | 21.1% (Partial Response) | 45% (5% Complete, 40% Partial) | [2][4][12] |
| Disease Control Rate (DCR) | 94.7% | 85% (ORR + Stable Disease) | [2][4][12] |
| Median Progression-Free Survival | Not Reported | 21.0 months | [2][13] |
| Key Grade ≥3 Adverse Events | Lymphopenia, Thrombocytopenia, Neutropenia (42.5% of patients) | Hematologic toxicity, leading to protocol modification |[2][4][12] |
Key Experimental Methodologies
The understanding of this compound's mechanism is built on rigorous experimental evaluation, from in vitro assays to clinical trials.
In Vitro Receptor Binding Studies
To quantify the binding characteristics of this compound relative to agonists, competitive binding and saturation assays are performed.[8]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells engineered to express high levels of SSTR2 (HEK-SST₂) are commonly used.
-
Radioligands: The study compounds, [¹⁷⁷Lu]Lu-satoreotide and [¹⁷⁷Lu]Lu-DOTA-TATE, are used.
-
Protocol: Cell membranes are incubated with increasing concentrations of the radioligands at 37°C until equilibrium is reached. Non-specific binding is determined by adding an excess of unlabeled peptide. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), revealing the four-fold Bmax advantage for this compound.[8]
Preclinical In Vivo Efficacy Studies
Animal models are used to assess tumor uptake, retention, and anti-tumor efficacy.[7][9]
-
Model: Immunocompromised mice are subcutaneously injected with SSTR2-expressing tumor cells (e.g., SCLC or NET xenografts) to grow tumors.
-
Protocol: Once tumors reach a specified size, cohorts of mice are treated with radiolabeled this compound (e.g., ²²⁵Ac-satoreotide) or a comparator (e.g., ²²⁵Ac-DOTATATE). Tumor growth is monitored over time. Additional cohorts are used for biodistribution studies, where organs and tumors are harvested at various time points post-injection to measure radioactivity concentration, determining tumor uptake and tumor-to-organ ratios.
-
Endpoints: Key endpoints include tumor growth delay, complete response rates, and overall survival. These studies demonstrated the superior efficacy and survival benefit of this compound.[7][9]
Clinical Trial Protocol (Phase I/II)
Human studies are essential to confirm safety and efficacy. The protocol for the NCT02592707 trial provides a clear workflow.[2][4][12]
-
Patient Selection: Patients with advanced, progressive, well-differentiated NETs with positive SSTR2 expression confirmed by imaging are enrolled.
-
Dosimetry Phase: Before therapy, patients undergo a dosimetry study. A low, diagnostic dose of ¹⁷⁷Lu-satoreotide (e.g., 1.85 GBq) is administered, followed by serial imaging (e.g., SPECT/CT) and blood draws over several days.[3][11] This allows for the calculation of the radiation absorbed dose to critical organs (especially kidneys and bone marrow) and tumors.
-
Therapeutic Phase: Based on the dosimetry, a maximum safe therapeutic activity is determined for each patient, with hard limits on cumulative organ doses (e.g., 23 Gy for kidneys, 1.5 Gy for bone marrow).[3][11] The treatment is typically administered over multiple cycles (e.g., three cycles of 4.5 GBq each).[4][12]
-
Assessment: Patients are monitored for adverse events throughout the trial. Tumor response is evaluated at set intervals (e.g., 8 weeks post-treatment) using standardized criteria like RECIST.[4]
Conclusion
The mechanism of action of this compound marks a significant advancement in the treatment of neuroendocrine tumors. By acting as an SSTR2 antagonist, it overcomes the limitations of agonist-based therapies by targeting a larger receptor population, leading to superior tumor uptake and retention of its radioactive payload. This efficient and sustained delivery of radiation directly to cancer cells results in potent anti-tumor activity. The robust preclinical data and promising clinical efficacy, demonstrated by high disease control rates and durable responses in heavily pretreated patients, strongly support the continued development of this compound as a potential best-in-class radiopharmaceutical for SSTR2-positive malignancies.
References
- 1. ronnyallan.net [ronnyallan.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Trial of Well-Differentiated Neuroendocrine Tumors (NETs) with Radiolabeled Somatostatin Antagonist 177Lu-Satoreotide Tetraxetan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ariceum Therapeutics’ targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours – Ariceum Therapeutics [ariceum-therapeutics.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound tetraxetan - Ariceum Therpeutics - AdisInsight [adisinsight.springer.com]
- 7. Ariceum Therapeutics to Present Outstanding New Preclinical Data at the Society of Nuclear Medicine and Molecular Imaging Annual Meeting 2024 [prnewswire.com]
- 8. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncodaily.com [oncodaily.com]
- 10. The Role of [177Lu] Lu-Satoreotide Tetraxetan in Somatostatin Receptor-Positive Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Trial of Well-Differentiated Neuroendocrine Tumors (NETs) with Radiolabeled Somatostatin Antagonist 177Lu-Satoreotide Tetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
Satoreotide: A Paradigm Shift in Somatostatin Receptor-Targeted Radiotheranostics
An In-depth Guide to the Discovery, Development, and Mechanism of a First-in-Class SSTR2 Antagonist
The landscape of neuroendocrine tumor (NET) treatment has been significantly shaped by the advent of somatostatin analogues (SSAs). These synthetic peptides mimic the natural hormone somatostatin, targeting specific receptors overexpressed on tumor cells to inhibit hormone secretion and slow tumor growth. For decades, the field was dominated by SSA agonists like octreotide and lanreotide. However, the development of Satoreotide represents a pivotal evolution in this class of therapeutics. As a high-affinity antagonist of the somatostatin receptor subtype 2 (SSTR2), this compound has demonstrated the potential for superior tumor targeting and therapeutic efficacy, heralding a new era in Peptide Receptor Radionuclide Therapy (PRRT).
This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and clinical trial outcomes. It is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this next-generation radiopharmaceutical.
The Genesis of this compound: From Agonists to a Superior Antagonist
The therapeutic application of SSAs is rooted in the discovery of somatostatin in 1973.[1][2] This natural peptide's broad physiological inhibitory functions were promising, but its clinical utility was hampered by an extremely short half-life of only a few minutes.[1][3] This led to the development of stable, first-generation synthetic analogues like octreotide, which primarily target SSTR2 and possess a longer duration of action.[2][4][5] These agonists, upon binding to SSTR2, trigger receptor internalization and activate downstream signaling pathways that inhibit cell proliferation and hormone secretion.[6][7]
While effective, the agonist-based approach has inherent limitations. SSTR agonists can only bind to the receptor when it is in an active state.[7] The breakthrough concept behind this compound was the development of an SSTR2 antagonist. Unlike agonists, antagonists can bind to SSTRs in both active and inactive states.[7] This fundamental difference allows antagonists to bind to a greater number of sites on tumor cells, leading to significantly higher tumor uptake and retention of the radiolabeled peptide.[7][8][9] Preclinical and early clinical data have suggested that this enhanced targeting can deliver a higher radiation dose to cancer cells compared to agonist counterparts.[7][8]
This compound, also known by developmental names such as JR11, OPS201, and IPN01072, is a third-generation somatostatin analogue built upon the JR11 peptide backbone.[8] Initially developed by Ipsen, the rights to this compound were acquired by Ariceum Therapeutics in 2021 to advance its development as a "theranostic" agent.[10][11][12][13][14]
Mechanism of Action: Targeted Radionuclide Delivery
This compound functions as a vehicle for targeted radiation delivery. The peptide itself serves as a targeting moiety, binding with high affinity and specificity to SSTR2 proteins that are frequently overexpressed on the surface of NETs, small cell lung cancer (SCLC), and Merkel cell carcinoma (MCC).[12][15][16][17]
The peptide is conjugated to a chelator, such as DOTA or tetraxetan, which securely holds a radioactive isotope.[8] This entire complex, known as a radiopharmaceutical, is administered intravenously.[15]
-
Targeting and Binding: Circulating this compound seeks out and binds to SSTR2-expressing tumor cells. Its antagonist nature ensures robust binding to a high number of receptor sites.[8]
-
Radiation Payload Delivery: Once bound, the radioisotope payload decays, emitting cytotoxic radiation in the immediate vicinity of the tumor cell.
-
DNA Damage and Apoptosis: The emitted radiation, typically beta (β) particles from Lutetium-177 (¹⁷⁷Lu) or alpha (α) particles from Actinium-225 (²²⁵Ac), induces single and double-strand DNA breaks.[8][18] This damage overwhelms the cell's repair mechanisms, triggering apoptosis (programmed cell death) and leading to tumor shrinkage or slowed growth.[18]
The short penetration range of these particles minimizes damage to surrounding healthy tissue, offering a targeted approach with a potentially favorable safety profile compared to traditional external beam radiation.[18]
The diagram below illustrates the canonical SSTR2 signaling pathway activated by agonists. This compound, as an antagonist, blocks these downstream effects while delivering its radioactive payload.
Caption: SSTR2 signaling pathway activated by agonists and blocked by this compound.
The Theranostic Principle: See It, Treat It
This compound is being developed as a "theranostic pair," a cornerstone of personalized medicine.[10][11][12][13][17] This approach combines diagnosis and therapy, allowing clinicians to first visualize the target and then treat it with a chemically similar agent.
-
Diagnosis (Imaging): The this compound peptide is chelated with a positron-emitting radionuclide, typically Gallium-68 (⁶⁸Ga). The resulting compound, ⁶⁸Ga-Satoreotide, is used as a tracer for Positron Emission Tomography (PET) scans. These scans reveal the location and extent of SSTR2-positive tumors throughout the body, confirming the target's presence and guiding patient selection.[11][19]
-
Therapy (Treatment): If the diagnostic scan is positive, the patient can be treated with the therapeutic version of this compound, where the peptide is chelated with a therapeutic radioisotope like ¹⁷⁷Lu or ²²⁵Ac.[12][16]
The following diagram outlines the logical workflow of the this compound theranostic approach.
References
- 1. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mcgill.ca [mcgill.ca]
- 4. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]
- 5. onclive.com [onclive.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. openmedscience.com [openmedscience.com]
- 9. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Clears Ariceum Therapeutics’ 225Ac-Satoreotide Phase I/II Clinical Study in Patients with Small Cell Lung Cancer or Merkel Cell Carcinoma – Ariceum Therapeutics [ariceum-therapeutics.com]
- 11. ronnyallan.net [ronnyallan.net]
- 12. Ariceum Therapeutics' targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours [prnewswire.com]
- 13. About Us – Ariceum Therapeutics [ariceum-therapeutics.com]
- 14. Ariceum Therapeutics Launches with EUR 25M Series A to Advance Lead Asset, this compound, for the Treatment of Low- and High-Grade Neuroendocrine Cancers – Ariceum Therapeutics [ariceum-therapeutics.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Ariceum Therapeutics’ targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours – Ariceum Therapeutics [ariceum-therapeutics.com]
- 17. Ariceum Therapeutics to Present Outstanding New Preclinical Data at the Society of Nuclear Medicine and Molecular Imaging Annual Meeting 2024 [prnewswire.com]
- 18. oncodaily.com [oncodaily.com]
- 19. Ariceum Therapeutics doses first patient with its first-in-class targeted radiopharmaceutical drug this compound in its Phase Ib study in small cell lung cancer – Ariceum Therapeutics [ariceum-therapeutics.com]
Preclinical Evidence for Satoreotide Efficacy in Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small cell lung cancer (SCLC) is an aggressive neuroendocrine tumor with a dismal prognosis, necessitating novel therapeutic strategies.[1] One promising approach is Peptide Receptor Radionuclide Therapy (PRRT), which utilizes radiolabeled peptides to deliver targeted radiation to cancer cells. Satoreotide, a next-generation somatostatin receptor 2 (SSTR2) antagonist, has emerged as a potent candidate for PRRT in SSTR2-expressing tumors like SCLC.[2][3][4] This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of this compound, particularly when labeled with the alpha-emitter Actinium-225 (²²⁵Ac), in SCLC models.
Mechanism of Action: SSTR2 Antagonism in PRRT
This compound is a peptide analog that binds with high affinity to SSTR2, a G-protein coupled receptor overexpressed on the surface of many neuroendocrine tumors, including a significant proportion of SCLC cases.[2][3][4][5] Unlike SSTR2 agonists (e.g., DOTA-TATE), which are internalized upon receptor binding, antagonists like this compound are thought to bind to a higher number of cell surface receptors and exhibit prolonged tumor retention.[6] This enhanced tumor targeting and retention are crucial for maximizing the radiation dose delivered to the tumor while minimizing off-target toxicity.[6]
When chelated with a radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound delivers cytotoxic radiation directly to the SSTR2-expressing cancer cells. The high linear energy transfer of alpha particles emitted by ²²⁵Ac induces complex double-strand DNA breaks, leading to potent and localized cell killing.[5]
Signaling Pathway and Therapeutic Principle
The therapeutic principle of ²²⁵Ac-Satoreotide in SCLC is a targeted delivery of a potent radionuclide. The following diagram illustrates the proposed mechanism of action.
Preclinical Efficacy Data
Preclinical studies have demonstrated the superior anti-tumor activity of this compound compared to the SSTR2 agonist DOTA-TATE. The most compelling evidence comes from in vivo studies using a murine xenograft model of human SCLC.
In Vivo Efficacy in SCLC Xenograft Model
A key study evaluated the efficacy of ²²⁵Ac-Satoreotide in a standard murine xenograft model using the NCI-H69 human SCLC cell line. The results highlighted the potent and durable anti-tumor response elicited by a single low dose of ²²⁵Ac-Satoreotide.
Table 1: In Vivo Efficacy of ²²⁵Ac-Satoreotide in NCI-H69 SCLC Xenograft Model
| Treatment Group | Dose | Outcome | Survival |
| ²²⁵Ac-Satoreotide | 30 kBq (single dose) | Complete and durable tumor regression | 100% |
| ²²⁵Ac-DOTA-TATE | 30 kBq (single dose) | Tumor growth delay | Not reported to achieve 100% |
| Vehicle Control | N/A | Progressive tumor growth | N/A |
Data sourced from preclinical data presented by Ariceum Therapeutics.[2][6]
These findings underscore the potential of ²²⁵Ac-Satoreotide to induce complete tumor eradication in SCLC models, a result not achieved with the corresponding SSTR2 agonist.[6]
In Vitro Binding Characteristics
While specific in vitro cytotoxicity data for this compound in SCLC cell lines is not publicly available, studies on HEK-SST2 cells (human embryonic kidney cells engineered to express SSTR2) provide valuable insights into its binding properties.
Table 2: In Vitro SSTR2 Binding Properties of ¹⁷⁷Lu-Satoreotide vs. ¹⁷⁷Lu-DOTA-TATE
| Compound | Binding Affinity | Number of Binding Sites Recognized |
| ¹⁷⁷Lu-Satoreotide (OPS201) | Comparable high affinity | ~4-fold higher than agonist |
| ¹⁷⁷Lu-DOTA-TATE | Comparable high affinity | Baseline |
Data from saturation binding experiments on HEK-SST2 cell membranes.
The ability of this compound to bind to a significantly larger number of SSTR2 sites likely contributes to its superior tumor uptake and retention observed in vivo.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in SCLC are crucial for the replication and extension of these findings.
In Vivo SCLC Xenograft Study (NCI-H69)
This protocol is based on standard procedures for xenograft studies and information disclosed in presentations.
Objective: To evaluate the anti-tumor efficacy of a single dose of ²²⁵Ac-Satoreotide in a murine model of SCLC.
Materials:
-
Cell Line: NCI-H69 human small cell lung cancer cell line.
-
Animals: BALB/c nude mice (immunocompromised).
-
Test Article: ²²⁵Ac-Satoreotide.
-
Control Articles: ²²⁵Ac-DOTA-TATE, vehicle control (e.g., saline).
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), Matrigel.
Procedure:
-
Cell Culture: NCI-H69 cells are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Tumor Implantation: A suspension of NCI-H69 cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered a single intravenous injection of ²²⁵Ac-Satoreotide, ²²⁵Ac-DOTA-TATE, or vehicle control.
-
Efficacy Evaluation: Tumor growth inhibition is assessed by measuring tumor volume over time. Animal survival is also monitored.
-
Data Analysis: Tumor growth curves and survival plots are generated and statistically analyzed.
Discussion and Future Directions
The preclinical data strongly support the potential of this compound, particularly ²²⁵Ac-Satoreotide, as a highly effective therapeutic agent for SCLC. The superior efficacy compared to SSTR2 agonists is a key finding that warrants further investigation and clinical development. The complete tumor regression observed in the NCI-H69 model is a promising indicator of its potential clinical utility.
Future preclinical research should focus on:
-
In vitro cytotoxicity studies: Determining the IC50 values of this compound in a panel of SCLC cell lines with varying SSTR2 expression levels.
-
Pharmacokinetic and biodistribution studies: Detailed characterization of the uptake, distribution, and clearance of ²²⁵Ac-Satoreotide in preclinical SCLC models.
-
Combination therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies and immunotherapies for SCLC.
The promising preclinical results have paved the way for clinical evaluation. A Phase I/II clinical trial (SANTANA-225) is planned to assess the safety, tolerability, and preliminary efficacy of ²²⁵Ac-Satoreotide in patients with extensive-stage SCLC.[5]
Conclusion
The preclinical evidence for this compound's efficacy in SCLC is robust, highlighted by its superior tumor targeting as an SSTR2 antagonist and the potent anti-tumor activity of its Actinium-225 conjugate in a relevant xenograft model. These findings provide a strong rationale for the continued clinical development of this compound as a novel and potentially transformative therapy for patients with small cell lung cancer.
References
- 1. onclive.com [onclive.com]
- 2. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 177Lu-Satoreotide by Ariceum Therapeutics for Small-Cell Lung Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Ariceum Therapeutics doses first patient with its first-in-class targeted radiopharmaceutical drug this compound in its Phase Ib study in small cell lung cancer – Ariceum Therapeutics [ariceum-therapeutics.com]
- 5. oncodaily.com [oncodaily.com]
- 6. mdpi.com [mdpi.com]
Satoreotide Tetraxetan: A Technical Guide to its Molecular Structure and Chemical Properties for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satoreotide tetraxetan is a promising molecule in the field of nuclear medicine and oncology, particularly for the diagnosis and treatment of neuroendocrine tumors (NETs). It is a peptide-based drug conjugate that acts as a high-affinity antagonist for the somatostatin receptor subtype 2 (SSTR2), which is often overexpressed on the surface of NET cells. When chelated with a radionuclide, such as Lutetium-177, this compound tetraxetan enables targeted delivery of radiation to tumor cells, a therapeutic approach known as Peptide Receptor Radionuclide Therapy (PRRT). This technical guide provides an in-depth overview of the molecular structure, chemical properties, and relevant experimental methodologies related to this compound tetraxetan.
Molecular Structure and Chemical Properties
This compound tetraxetan is a complex molecule comprising a cyclic peptide, a chelating agent (tetraxetan, also known as DOTA), and a linker. The peptide component, JR11, is a third-generation somatostatin analogue designed for high-affinity binding to SSTR2.[1] The DOTA chelator is essential for stably incorporating a metallic radionuclide.[2]
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | PubChem |
| Molecular Formula | C74H98ClN19O21S2 | PubChem |
| Molecular Weight | 1689.3 g/mol | PubChem |
| Synonyms | DOTA-JR11, DOTA this compound, this compound DOTA | PubChem |
| XLogP3 | -8.5 | PubChem |
| Polar Surface Area | 660 Ų | PubChem |
Mechanism of Action: SSTR2 Antagonism
This compound tetraxetan's therapeutic and diagnostic efficacy stems from its function as a somatostatin receptor 2 (SSTR2) antagonist.[3] Unlike SSTR2 agonists, which bind to and activate the receptor, leading to its internalization, antagonists like this compound bind to the receptor without causing significant internalization.[4] This antagonistic action is believed to offer a therapeutic advantage by allowing the radiolabeled peptide to accumulate on the cell surface for a longer duration, thereby increasing the radiation dose delivered to the tumor.[5]
Upon binding to SSTR2, which is a G-protein coupled receptor (GPCR), somatostatin and its agonists typically initiate a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4][6] This, in turn, influences downstream pathways such as the MAPK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and inhibition of hormone secretion.[3][6] As an antagonist, this compound tetraxetan blocks the binding of endogenous somatostatin and synthetic agonists, thereby preventing the initiation of these downstream signaling events.[7] When radiolabeled, its primary mechanism of anti-tumor activity is the induction of DNA damage in tumor cells via the emitted radiation.
Pharmacokinetics and Biodistribution of [177Lu]Lu-Satoreotide Tetraxetan
Clinical studies have provided valuable insights into the pharmacokinetic profile of Lutetium-177 labeled this compound tetraxetan.
Pharmacokinetic and Dosimetric Parameters of [177Lu]Lu-Satoreotide Tetraxetan (First Treatment Cycle)
| Parameter | Median Value | Range | Source |
| Terminal Blood Half-life | 127 h | N/A | [8] |
| Tumor Absorbed Dose Coefficient | 5.0 Gy/GBq | 0.4–83.3 Gy/GBq | [8] |
| Bone Marrow Absorbed Dose Coefficient | 0.1 Gy/GBq | N/A | [8] |
| Kidneys Absorbed Dose Coefficient | 0.9 Gy/GBq | N/A | [8] |
| Liver Absorbed Dose Coefficient | 0.2 Gy/GBq | N/A | [8] |
| Spleen Absorbed Dose Coefficient | 0.8 Gy/GBq | N/A | [8] |
Maximum uptake in all evaluated organs was observed at the first imaging timepoint, approximately 4 hours after injection, followed by an exponential decrease.[8] The primary route of elimination is through the kidneys, with 57-66% of the injected activity excreted within 48 hours.[8]
Experimental Protocols
Detailed, proprietary protocols for the synthesis and analysis of this compound tetraxetan are not publicly available. However, this section outlines generalized, best-practice methodologies for the key experimental procedures involved in the development and evaluation of such a DOTA-conjugated peptide.
Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone
The peptide component of this compound tetraxetan is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Generalized Protocol:
-
Resin Preparation: A suitable solid support resin (e.g., Wang or Rink amide resin) is swelled in an appropriate solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group Fmoc-protected and side chain protected (if necessary), is coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled on the resin.
-
DOTA Conjugation: A protected DOTA-NHS ester is coupled to the N-terminus of the peptide chain while it is still on the solid support.
-
Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified DOTA-peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
Radiolabeling with Lutetium-177
The DOTA-conjugated peptide is radiolabeled with Lutetium-177 to produce the final radiopharmaceutical.
Generalized Protocol:
-
Reagent Preparation: A reaction buffer (e.g., sodium acetate or ammonium acetate, pH 4.5-5.5) is prepared. The DOTA-peptide is dissolved in high-purity water.
-
Reaction: The DOTA-peptide solution is added to the reaction buffer. A solution of [177Lu]LuCl3 is then added to the mixture.
-
Incubation: The reaction vial is heated at 80-95°C for 15-30 minutes to facilitate the chelation of 177Lu by the DOTA moiety.[9]
-
Quality Control: The radiochemical purity of the [177Lu]Lu-DOTA-peptide is determined using radio-HPLC and/or instant thin-layer chromatography (ITLC) to separate the labeled peptide from free 177Lu.
-
Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), the product is purified using a C18 Sep-Pak cartridge to remove unchelated 177Lu.
-
Formulation: The final product is formulated in a sterile, pyrogen-free solution for injection, typically saline, and passed through a sterile filter.
In Vitro Receptor Binding Assay
A competitive binding assay is used to determine the binding affinity (e.g., IC50 or Kd) of this compound tetraxetan for SSTR2.
Generalized Protocol:
-
Cell Culture: A cell line that overexpresses human SSTR2 (e.g., HEK293-SSTR2 or a neuroendocrine tumor cell line) is cultured.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.
-
Binding Assay: In a multi-well plate, a constant concentration of a radiolabeled SSTR2 ligand (e.g., [177Lu]Lu-Satoreotide or another known SSTR2 ligand) is incubated with the cell membranes in the presence of increasing concentrations of non-radiolabeled this compound tetraxetan.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound tetraxetan that inhibits 50% of the specific binding of the radioligand. The Kd value can be calculated from the IC50.
In Vivo Biodistribution Study
Biodistribution studies in animal models are essential to evaluate the uptake, distribution, and clearance of the radiolabeled peptide.
Generalized Protocol:
-
Animal Model: An appropriate animal model, typically mice or rats bearing SSTR2-expressing tumors, is used.
-
Injection: A known amount of [177Lu]Lu-Satoreotide tetraxetan is injected intravenously into the animals.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), groups of animals are euthanized.
-
Tissue Harvesting: Major organs and tissues (including blood, tumor, kidneys, liver, spleen, muscle, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.
-
Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Analysis: The data are used to determine the pharmacokinetic profile of the radiopharmaceutical and to calculate radiation dosimetry estimates for various organs.
Conclusion
This compound tetraxetan represents a significant advancement in the field of theranostics for neuroendocrine tumors. Its high affinity and antagonistic properties towards SSTR2, combined with the stable chelation of therapeutic radionuclides like Lutetium-177, provide a powerful tool for targeted cancer therapy. This guide has provided a comprehensive overview of its molecular and chemical characteristics, mechanism of action, and the fundamental experimental protocols relevant to its development and evaluation. Further research and clinical trials will continue to elucidate the full potential of this promising therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]
- 8. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 9. Radiochemical Labeling With Lutetium-177 (177Lu) [bio-protocol.org]
Satoreotide in Personalized Medicine for Neuroendocrine Neoplasms: An In-depth Technical Guide
Introduction
Neuroendocrine neoplasms (NENs) are a heterogeneous group of malignancies arising from neuroendocrine cells dispersed throughout the body. A key characteristic of many well-differentiated NENs is the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). This feature has been pivotal in the development of targeted diagnostics and therapies. Satoreotide, a next-generation, SSTR2-targeting peptide, represents a significant advancement in the personalized management of NENs. As an SSTR2 antagonist, this compound offers distinct advantages over traditional agonist-based approaches, leading to improved tumor targeting and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound's role in the theranostic management of NENs, focusing on its mechanism of action, clinical data, and the experimental protocols that underpin its use.
Mechanism of Action: The Antagonist Advantage
This compound is a synthetic peptide analogue of somatostatin that functions as a high-affinity antagonist for SSTR2. Unlike SSTR2 agonists (e.g., DOTATATE), which require the receptor to be in an active state for binding and subsequent internalization, antagonists like this compound can bind to SSTR2 in both its active and inactive states. This results in a higher number of available binding sites on the tumor cell surface, leading to increased tumor uptake and retention of the radiolabeled peptide.[1]
The therapeutic efficacy of this compound is realized through its use as a "theranostic" agent. This involves chelating the peptide to either a diagnostic or a therapeutic radionuclide:
-
Diagnostic Application: When labeled with Gallium-68 (⁶⁸Ga), the resulting ⁶⁸Ga-satoreotide trizoxetan is a positron-emitting radiopharmaceutical used for high-resolution imaging with Positron Emission Tomography/Computed Tomography (PET/CT). This allows for precise localization and staging of SSTR2-positive NENs.
-
Therapeutic Application: When labeled with Lutetium-177 (¹⁷⁷Lu), the resulting ¹⁷⁷Lu-satoreotide tetraxetan is a beta-emitting radiopharmaceutical that delivers targeted radiation to SSTR2-expressing tumor cells, inducing cell death.
The fundamental difference in binding characteristics between agonists and antagonists is a key determinant of this compound's enhanced clinical utility. Preclinical studies have demonstrated that radiolabeled SSTR antagonists can deliver higher radiation doses to tumors compared to agonists.[1]
SSTR2 Signaling Pathway
The binding of somatostatin or its analogues to SSTR2 initiates a cascade of intracellular signaling events that ultimately regulate hormone secretion and cell proliferation. As a G-protein coupled receptor (GPCR), SSTR2 primarily couples to inhibitory G proteins (Gi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA), a key mediator of cell growth and hormone secretion.
Furthermore, SSTR2 activation can influence other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can dephosphorylate and inactivate growth-promoting signaling molecules. SSTR2 signaling can also modulate ion channel activity, particularly calcium and potassium channels, further influencing cellular processes.
Clinical Data
Clinical trials have demonstrated the promising safety and efficacy profile of ¹⁷⁷Lu-satoreotide tetraxetan in patients with advanced, progressive, SSTR2-positive NENs.
Table 1: Efficacy of ¹⁷⁷Lu-Satoreotide Tetraxetan in Phase I/II Trials
| Endpoint | Phase I/II Study (Wild D, et al., 2023)[2] | Phase I Study (Reidy-Lagunes D, et al., 2019)[1] |
| Number of Patients | 40 (38 evaluable for response) | 20 |
| Tumor Types | GEP-NETs, Lung NETs, Paraganglioma, Pheochromocytoma | Well-differentiated NETs (Lung, Small Bowel, Pancreas, etc.) |
| Objective Response Rate (ORR) | 21.1% (Partial Response) | 45% (5% Complete Response, 40% Partial Response) |
| Disease Control Rate (DCR) | 94.7% | 85% |
| Progression-Free Survival (PFS) | Not Reported | Median 21.0 months |
Table 2: Safety Profile of ¹⁷⁷Lu-Satoreotide Tetraxetan (Phase I/II Study) [2]
| Adverse Event (Grade ≥3) | Percentage of Patients |
| Lymphopenia | Most Common |
| Thrombocytopenia | Common |
| Neutropenia | Common |
| Nephrotoxicity (Grade 3/4) | 0% |
| Myeloid Neoplasms (treatment-related) | 5% (2 patients) |
Table 3: Dosimetry of ¹⁷⁷Lu-Satoreotide Tetraxetan (Phase I/II Study) [3][4]
| Organ/Tissue | Median Absorbed Dose Coefficient (ADC) at Cycle 1 (Gy/GBq) | Median Cumulative Absorbed Dose after 3 Cycles (Gy) |
| Tumors | 5.0 | Not Applicable |
| Bone Marrow | 0.1 | 1.1 |
| Kidneys | 0.9 | 10.8 |
| Liver | 0.2 | Not Reported |
| Spleen | 0.8 | Not Reported |
A preliminary comparison in four patients with progressive NENs indicated that ¹⁷⁷Lu-satoreotide tetraxetan was associated with a 1.3–2.8 times longer intra-tumoral residence time and 1.1–2.6 times higher tumor uptake, resulting in a 1.7–10.6 times higher tumor absorbed dose compared to ¹⁷⁷Lu-DOTATATE.[2]
Experimental Protocols
The successful implementation of this compound-based theranostics relies on standardized and rigorously controlled experimental protocols.
Patients with advanced, inoperable, metastatic, or locally advanced, well-differentiated NENs are potential candidates. Key inclusion criteria from clinical trials include:
-
Histologically confirmed diagnosis of NEN.
-
Evidence of SSTR2 expression on tumor lesions, typically confirmed by ⁶⁸Ga-DOTA-peptide PET/CT. A common criterion is an uptake higher than that of normal liver parenchyma (e.g., Krenning score of 3 or 4).[2]
-
Evidence of disease progression.
-
Adequate organ function (hematological, renal, and hepatic).
While specific, proprietary standard operating procedures for the radiolabeling of this compound are not publicly available, the general principles for labeling DOTA-conjugated peptides with ⁶⁸Ga and ¹⁷⁷Lu are well-established.
General Protocol for ⁶⁸Ga-Satoreotide Trizoxetan Preparation:
-
Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure hydrochloric acid (e.g., 0.1 N HCl).
-
Reaction: The ⁶⁸Ga eluate is added to a reaction vial containing the this compound trizoxetan precursor and a buffer (e.g., sodium acetate) to adjust the pH to an optimal range for chelation (typically pH 3.5-5.0).
-
Heating: The reaction mixture is heated for a specified time and temperature (e.g., 5-15 minutes at 95°C) to facilitate the complexation of ⁶⁸Ga with the DOTA chelator.
-
Purification: The final product is purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove unreacted ⁶⁸Ga and other impurities.
-
Quality Control: The final product undergoes rigorous quality control testing, including determination of radiochemical purity (typically by radio-TLC or HPLC), pH, and sterility.
General Protocol for ¹⁷⁷Lu-Satoreotide Tetraxetan Preparation:
-
Reaction: ¹⁷⁷LuCl₃ solution is added to a reaction vial containing the this compound tetraxetan precursor, a buffer to maintain optimal pH, and a radioprotectant (e.g., ascorbic acid) to prevent radiolysis.
-
Heating: The mixture is heated for a defined period (e.g., 20-30 minutes at 95-100°C).
-
Quality Control: Comprehensive quality control is performed to assess radiochemical purity, radionuclide identity and purity, sterility, and endotoxin levels.
-
Patient Preparation: Patients are typically advised to be well-hydrated. No fasting is generally required.
-
Radiopharmaceutical Administration: A sterile solution of ⁶⁸Ga-satoreotide trizoxetan is administered intravenously.
-
Uptake Phase: There is an uptake period of approximately 60 minutes before imaging commences.
-
Image Acquisition: Whole-body PET/CT scans are acquired from the skull base to the mid-thigh.
-
Image Analysis: The PET images are reconstructed and fused with the CT data for anatomical localization. Tumor uptake is assessed visually and semi-quantitatively using the Standardized Uptake Value (SUV).
-
Pre-treatment: Patients may receive antiemetics and amino acid solutions to protect the kidneys from radiation.
-
Radiopharmaceutical Administration: ¹⁷⁷Lu-satoreotide tetraxetan is administered as a slow intravenous infusion.
-
Dosimetry: Post-treatment imaging (e.g., whole-body planar scintigraphy or SPECT/CT) is performed at multiple time points to calculate the radiation absorbed dose to tumors and critical organs, particularly the kidneys and bone marrow.[3][4]
-
Treatment Cycles: Treatment is typically administered in multiple cycles, with the cumulative radiation dose to critical organs being a limiting factor.
Tumor response to ¹⁷⁷Lu-satoreotide tetraxetan therapy is assessed using morphological imaging (CT or MRI) according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1). This involves measuring the size of target lesions before and after treatment to determine objective response (complete response, partial response, stable disease, or progressive disease).
Theranostic Workflow and Logical Relationships
The integration of diagnostic imaging and targeted therapy with this compound follows a logical workflow designed to personalize treatment for patients with NENs.
The advantages of this compound are logically derived from its fundamental properties as an SSTR2 antagonist.
Conclusion
This compound represents a paradigm shift in the personalized management of neuroendocrine neoplasms. Its mechanism as an SSTR2 antagonist translates into superior tumor targeting and retention compared to traditional agonists. The theranostic pairing of ⁶⁸Ga-satoreotide for diagnosis and ¹⁷⁷Lu-satoreotide for therapy provides a powerful tool for patient selection, treatment, and monitoring. The robust clinical data on its efficacy and safety, coupled with well-defined, albeit institutionally adapted, experimental protocols, positions this compound as a cornerstone in the precision oncology of NENs. Further research, including direct head-to-head comparative trials with agonist-based therapies, will continue to refine its role and optimize patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Satoreotide: A Comprehensive Technical Review of Somatostatin Receptor Subtype 2 Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satoreotide is a potent and selective antagonist of the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor overexpressed in many neuroendocrine tumors (NETs). This technical guide provides an in-depth analysis of this compound's binding affinity and specificity for SSTR subtypes, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways. The high affinity and specificity of this compound for SSTR2 make it a promising candidate for targeted radionuclide therapy and imaging of SSTR2-positive cancers.
This compound Binding Affinity and Specificity
This compound, also known as JR11, exhibits high-affinity binding to the somatostatin receptor subtype 2 (SSTR2). Quantitative analysis of its binding affinity across all five human SSTR subtypes is crucial for understanding its selectivity and potential off-target effects. While comprehensive data for all subtypes is not extensively published in a single source, the available data consistently highlight its potent and selective antagonism at SSTR2.
A key study using HEK cells stably transfected with human SSTR2 determined the equilibrium dissociation constant (Kd) of [177Lu]Lu-OPS201 (a radiolabeled form of this compound) to be 0.15 ± 0.003 nM through saturation binding assays.[1] This sub-nanomolar affinity underscores the potent binding of this compound to SSTR2.
Further research has indicated that the modification of the chelator and the radiometal can influence the binding affinity of this compound derivatives. For instance, labeling DOTA-JR11 with lutetium does not significantly alter its high affinity for SSTR2, whereas labeling with gallium may lead to a decrease in affinity.[2]
To fully characterize the binding profile of this compound, competitive binding assays are employed to determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) against each of the five SSTR subtypes. The following table summarizes the known binding affinity data for this compound.
| SSTR Subtype | Ligand | Cell Line | Assay Type | Kd (nM) | IC50 (nM) | Ki (nM) | Reference |
| SSTR2 | [177Lu]Lu-OPS201 (this compound) | HEK-SSTR2 | Saturation Binding | 0.15 ± 0.003 | - | - | [1] |
| SSTR1 | This compound | - | - | - | - | - | Data not available |
| SSTR3 | This compound | - | - | - | - | - | Data not available |
| SSTR4 | This compound | - | - | - | - | - | Data not available |
| SSTR5 | This compound | - | - | - | - | - | Data not available |
Experimental Protocols
The determination of this compound's binding affinity and specificity relies on well-established in vitro assays. The following sections detail the methodologies for radioligand binding assays, which are central to characterizing ligand-receptor interactions.
Radioligand Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a) Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO-K1) cells are stably transfected with the cDNA for each of the five human SSTR subtypes (SSTR1-5).
-
Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selection antibiotics.
-
For membrane preparation, cells are harvested, washed with PBS, and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.
b) Binding Assay Protocol:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1% BSA, and protease inhibitors).
-
A fixed concentration of a suitable radioligand with known high affinity for the specific SSTR subtype (e.g., [125I-Tyr11]-SST-14 for SSTR2).
-
Increasing concentrations of unlabeled this compound (competitor).
-
Cell membrane preparation expressing the SSTR subtype of interest.
-
-
For non-specific binding determination, a high concentration of a non-radiolabeled ligand (e.g., unlabeled SST-14) is added.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a gamma counter.
c) Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression analysis (e.g., using Prism software) to generate a competition curve.
-
The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
SSTR2 Signaling Pathway
This compound acts as an antagonist at the SSTR2 receptor. Unlike agonists which activate the receptor and trigger downstream signaling, antagonists bind to the receptor and block the binding and subsequent action of the endogenous ligand, somatostatin, and other SSTR2 agonists.
SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[3] Upon activation by an agonist, SSTR2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA) and has various downstream effects, including the inhibition of hormone secretion and cell proliferation.
As an antagonist, this compound prevents this signaling cascade from being initiated by agonists. By occupying the binding site, it effectively blocks the inhibitory effects of somatostatin. In the context of peptide receptor radionuclide therapy (PRRT), where this compound is conjugated to a radionuclide, its primary mechanism of action is to deliver a cytotoxic radiation dose directly to the SSTR2-expressing tumor cells, rather than modulating the signaling pathway itself.
Conclusion
This compound is a highly potent and selective SSTR2 antagonist with sub-nanomolar binding affinity. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other SSTR-targeting compounds. Its mechanism of action, which involves blocking the endogenous SSTR2 signaling pathway, combined with its ability to be radiolabeled, positions this compound as a significant agent in the diagnosis and treatment of neuroendocrine tumors and other SSTR2-expressing malignancies. Further research to fully elucidate its binding affinities across all SSTR subtypes will provide a more complete understanding of its pharmacological profile.
References
- 1. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 68Ga-DOTA-JR11 PET/CT with dosimetric 177Lu-satoreotide tetraxetan (177Lu-DOTA-JR11) SPECT/CT in patients with metastatic neuroendocrine tumors undergoing peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
The Paradigm Shift in Somatostatin Receptor Targeting: Why SSTR2 Antagonists are Surpassing Agonists in Oncological Applications
A Technical Guide for Researchers and Drug Development Professionals
The targeting of somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor overexpressed in many neuroendocrine tumors (NETs), has been a cornerstone of diagnosis and therapy for over two decades.[1][2] For years, the prevailing belief was that radiolabeled SSTR2 agonists, which are internalized by tumor cells upon binding, were the optimal choice for imaging and peptide receptor radionuclide therapy (PRRT).[1][2] However, a paradigm shift has occurred, with a growing body of preclinical and clinical evidence demonstrating the superiority of SSTR2 antagonists.[1][3][4] This guide delves into the core rationale driving the development of SSTR2 antagonists over their agonist counterparts, providing a comprehensive overview of the underlying mechanisms, comparative data, and experimental methodologies.
The Unexpected Efficacy of Non-Internalizing Ligands
A pivotal and initially counterintuitive finding was that SSTR2 antagonists can be more effective than agonists for in vivo targeting, despite their limited or non-internalizing nature.[1][5][6][7][8] The long-held assumption was that receptor internalization was crucial for the accumulation and retention of radiopharmaceuticals within tumor cells, thereby maximizing the therapeutic and diagnostic signal.[2] However, research has revealed that antagonists compensate for their lack of internalization through other, more dominant mechanisms.
Key Advantages of SSTR2 Antagonists
The superiority of SSTR2 antagonists stems from several key advantages over agonists:
-
Increased Number of Binding Sites: Autoradiography studies on human tumor samples have shown that radiolabeled antagonists bind to a significantly higher number of SSTR2 sites compared to agonists.[8][9][10] This suggests that antagonists can recognize different conformational states of the receptor that are not accessible to agonists.[11] This increased binding capacity translates to a stronger signal for imaging and a higher potential radiation dose delivery for therapy.[10]
-
Higher Tumor Uptake and Retention: Preclinical and clinical studies have consistently demonstrated that radiolabeled SSTR2 antagonists exhibit significantly higher tumor uptake and longer retention times compared to agonists.[1][10][12] For instance, the antagonist ¹⁷⁷Lu-DOTA-JR11 showed a 2.6 times higher tumor radiation dose than the agonist ¹⁷⁷Lu-DOTATATE in a preclinical model.[10] In a pilot study with human patients, the antagonist ¹¹¹In-DOTA-BASS showed a 4-fold higher tumor uptake than the agonist ¹¹¹In-DTPA-octreotide.[1]
-
Improved Tumor-to-Background Ratios: SSTR2 antagonists have demonstrated superior contrast in imaging due to higher tumor uptake and lower accumulation in non-target organs like the liver, spleen, and kidneys.[1][3][13] This leads to clearer images and a more accurate detection of lesions, particularly small metastases.[3][6] Studies have reported a 5.2 times higher tumor-to-kidney ratio for an SSTR2 antagonist compared to an agonist.[13]
-
Enhanced Detection of Metastases: The improved imaging characteristics of SSTR2 antagonists have led to a higher detection rate of metastatic lesions, especially in the liver, which is a common site for NET metastases.[1][3][6][14] In a head-to-head comparison, the antagonist ⁶⁸Ga-NODAGA-JR11 detected significantly more liver metastases and overall lesions than the agonist ⁶⁸Ga-DOTATOC.[6]
-
Potential for Broader Applications: The ability of antagonists to effectively target tumors with even low to moderate SSTR2 expression opens up the possibility of applying this technology to a wider range of cancers beyond traditional NETs.[1][6][7] These may include breast cancer, small cell lung cancer, and renal cell cancer.[1]
Quantitative Comparison of SSTR2 Agonists and Antagonists
The following tables summarize the quantitative data from various studies, highlighting the superior performance of SSTR2 antagonists.
| Parameter | SSTR2 Agonist (e.g., Octreotide, DOTATATE) | SSTR2 Antagonist (e.g., JR11, BASS) | Fold Improvement (Antagonist vs. Agonist) | Reference |
| Tumor Uptake | Lower | Higher | 1.7 to 10.6 | [9][13][15] |
| Tumor-to-Liver Ratio | Lower | Higher | ~2 | [1] |
| Tumor-to-Kidney Ratio | Lower | Higher | 5.2 | [13] |
| Number of Detected Lesions | Lower | Higher | - | [1] |
| Tumor Radiation Dose | Lower | Higher | 2.6 | [10] |
| Radioligand Comparison | Tumor Type | Key Finding | Reference |
| ¹¹¹In-DOTA-BASS (antagonist) vs. ¹¹¹In-DTPA-octreotide (agonist) | NETs, Thyroid Cancer | Antagonist showed 4-fold higher tumor uptake and detected more lesions (25 vs. 17). | [1] |
| ¹⁷⁷Lu-DOTA-JR11 (antagonist) vs. ¹⁷⁷Lu-DOTATATE (agonist) | NET Xenografts | Antagonist delivered a 2.6-fold higher radiation dose to the tumor. | [10] |
| ⁶⁸Ga-NODAGA-JR11 (antagonist) vs. ⁶⁸Ga-DOTATOC (agonist) | NETs | Antagonist demonstrated significantly higher overall sensitivity for lesion detection (88-94% vs. 59.2%). | [6] |
| ¹²⁵I-JR11 (antagonist) vs. ¹²⁵I-Tyr³-octreotide (agonist) | Various Tumors | Antagonist bound to 3.8 to 21.8 times more SSTR2 sites. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of SSTR2 agonists and antagonists. Below are outlines of key experimental protocols.
Receptor Binding Assay (Competitive)
This assay determines the affinity of a ligand for its receptor.
-
Preparation of Cell Membranes: Homogenize SSTR2-expressing cells or tumor tissue in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Incubation: In a 96-well plate, add a constant concentration of a radiolabeled SSTR2 ligand (e.g., ¹²⁵I-Tyr¹¹-SST-14), the cell membrane preparation, and increasing concentrations of the unlabeled competitor (agonist or antagonist).
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.[16]
In Vitro Internalization Assay
This assay measures the extent to which a ligand is internalized by cells upon receptor binding.
-
Cell Culture: Plate SSTR2-expressing cells (e.g., HEK293-SSTR2 or U2OS-SSTR2) in multi-well plates and allow them to adhere overnight.[17][18]
-
Incubation with Radioligand: Incubate the cells with a radiolabeled agonist or antagonist at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).[19]
-
Removal of Surface-Bound Ligand: At each time point, place the plates on ice and wash the cells with an ice-cold acid buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioligand.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., NaOH) and collect the lysate. Measure the radioactivity in the lysate, which represents the internalized radioligand, using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total added radioactivity.[5][19]
In Vivo Biodistribution Studies
These studies evaluate the distribution and clearance of a radiolabeled compound in a living organism.
-
Animal Model: Use tumor-bearing animal models, typically mice with xenografts of SSTR2-expressing human cancer cells (e.g., H69 or ZR-75-1).[5][8]
-
Injection of Radiopharmaceutical: Intravenously inject a defined amount of the radiolabeled agonist or antagonist into the tail vein of the mice.
-
Time-Course Analysis: At various time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize groups of animals.[5]
-
Organ and Tumor Dissection: Dissect and weigh major organs (liver, kidneys, spleen, etc.) and the tumor.
-
Radioactivity Measurement: Measure the radioactivity in each organ and tumor sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the determination of tumor uptake and tumor-to-organ ratios.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: SSTR2 Agonist vs. Antagonist Mechanism of Action.
Caption: Workflow for Comparing SSTR2 Agonists and Antagonists.
Conclusion
The development of SSTR2 antagonists represents a significant advancement in the field of nuclear oncology and theranostics. The evidence strongly supports a shift away from the traditional agonist-based approach. The ability of antagonists to bind to more receptor sites, leading to higher tumor uptake, improved imaging contrast, and potentially greater therapeutic efficacy, provides a compelling rationale for their continued development and clinical integration. For researchers and drug development professionals, focusing on the unique properties of SSTR2 antagonists holds the promise of delivering more sensitive diagnostic tools and more effective treatments for patients with neuroendocrine tumors and potentially other SSTR2-expressing malignancies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. [PDF] Somatostatin Receptor Antagonists for Imaging and Therapy | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin Receptor Targeted PET-CT and Its Role in the Management and Theranostics of Gastroenteropancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Research progress of radionuclide-labeled somatostatin receptor antagonists in the imaging and treatment of neuroendocrine neoplasms [ijrmnm.com]
- 13. Theranostics in neuroendocrine tumours: somatostatin receptor imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Role of Somatostatin Receptor in Pancreatic Neuroendocrine Tumor Development, Diagnosis, and Therapy [frontiersin.org]
- 16. Identification of Critical Residues Involved in Ligand Binding and G Protein Signaling in Human Somatostatin Receptor Subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. innoprot.com [innoprot.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 177Lu Radiolabeling of Satoreotide Tetraxetan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satoreotide tetraxetan, also known as DOTA-JR11, is a synthetic peptide analogue of somatostatin.[1][2] When radiolabeled with Lutetium-177 (¹⁷⁷Lu), a beta- and gamma-emitting radionuclide, it forms ¹⁷⁷Lu-Satoreotide tetraxetan, a promising agent for Peptide Receptor Radionuclide Therapy (PRRT).[3][4] This radiopharmaceutical targets somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors (NETs).[2][5] The beta emissions of ¹⁷⁷Lu deliver a cytotoxic radiation dose to the tumor cells, while the gamma emissions allow for imaging and dosimetry.[5] This document provides a detailed protocol for the radiolabeling of this compound tetraxetan with ¹⁷⁷Lu, including quality control procedures and relevant technical data.
Chemical Information
| Compound | Molecular Formula | Molar Mass | Structure |
| This compound Tetraxetan | C₇₄H₉₈ClN₁₉O₂₁S₂ | 1689.3 g/mol | A complex macrocyclic peptide containing a DOTA chelator.[1] |
| Lutetium-177 Chloride | ¹⁷⁷LuCl₃ | N/A | The radioisotope used for labeling. |
| ¹⁷⁷Lu-Satoreotide Tetraxetan | C₇₄H₉₅Cl¹⁷⁷LuN₁₉O₂₁S₂ | ~1862 g/mol | The final radiolabeled product. |
Experimental Protocol: ¹⁷⁷Lu Radiolabeling of this compound Tetraxetan
This protocol is synthesized from established procedures for radiolabeling DOTA-conjugated peptides.[1][6] Researchers should adapt and validate the procedure for their specific laboratory conditions and materials.
Materials:
-
This compound tetraxetan (DOTA-JR11)
-
¹⁷⁷LuCl₃ solution in 0.04 M HCl
-
Ascorbate buffer (0.5 M, pH 4.5-5.0)
-
Sodium Acetate buffer (0.1 M, pH 5.0)
-
Gentisic acid
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Dose calibrator
-
pH indicator strips or calibrated pH meter
-
Sterile 0.22 µm filter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound tetraxetan in high-purity water. The concentration should be determined based on the desired molar ratio of peptide to radionuclide.
-
Prepare the ascorbate or sodium acetate buffer and adjust the pH to 4.5-5.0. This pH range is optimal for the chelation of ¹⁷⁷Lu by the DOTA macrocycle.[7]
-
If radiolysis is a concern, prepare a solution of gentisic acid to be used as a radioprotectant.[6]
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the required volume of ascorbate or sodium acetate buffer.
-
Add the calculated amount of this compound tetraxetan solution to the vial. A peptide-to-radionuclide molar ratio of approximately 2:1 is a common starting point.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the vial containing the peptide and buffer.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 80-95°C for 20-30 minutes.[1][7]
-
-
Post-Labeling Processing:
-
After incubation, allow the reaction vial to cool to room temperature.
-
Measure the total radioactivity in the vial using a calibrated dose calibrator.
-
Perform quality control checks as described below.
-
If the radiochemical purity is acceptable, the final product can be diluted with sterile saline for injection and passed through a 0.22 µm sterile filter.
-
Quality Control
1. Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system with a C18 column and a radiometric detector is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a common method.[2] Alternatively, a phosphate buffer/acetonitrile gradient can be used to avoid issues with TFA.[2]
-
Procedure: Inject a small aliquot of the reaction mixture into the HPLC system.
-
Acceptance Criteria: The radiochemical purity should be ≥95%. The retention time of ¹⁷⁷Lu-Satoreotide tetraxetan will be distinct from that of free ¹⁷⁷Lu.
2. Radiochemical Purity Determination by Instant Thin-Layer Chromatography (ITLC):
-
Stationary Phase: ITLC-SG (Silica Gel) strips.
-
Mobile Phase: 0.1 M sodium citrate buffer (pH 5.5).
-
Procedure: Spot a small amount of the reaction mixture onto the ITLC strip and develop it in the mobile phase.
-
Analysis: Free ¹⁷⁷Lu will migrate with the solvent front (Rf = 1.0), while the labeled peptide will remain at or near the origin (Rf = 0.1-0.2).
-
Acceptance Criteria: The percentage of radioactivity at the origin should be ≥95%.
| Quality Control Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | HPLC | ≥ 95% |
| ITLC | ≥ 95% | |
| pH | pH strip or meter | 5.0 - 7.0 |
| Radionuclidic Purity | Gamma Spectroscopy | As per ¹⁷⁷LuCl₃ supplier specifications |
| Sterility | Standard microbiological testing | Sterile |
| Endotoxin Level | LAL test | As per pharmacopeial limits |
Diagrams
Caption: Experimental workflow for the radiolabeling of this compound tetraxetan with ¹⁷⁷Lu.
Caption: Logical relationship of key components in the ¹⁷⁷Lu-Satoreotide tetraxetan radiolabeling process.
Conclusion
The protocol described provides a comprehensive guide for the radiolabeling of this compound tetraxetan with ¹⁷⁷Lu. Adherence to optimized reaction conditions and rigorous quality control are paramount to ensure the production of a high-quality radiopharmaceutical for research and potential clinical applications in the treatment of neuroendocrine tumors. Further optimization may be required based on the specific source of reagents and equipment available.
References
- 1. Multimodal Imaging of 2-Cycle PRRT with 177Lu-DOTA-JR11 and 177Lu-DOTATOC in an Orthotopic Neuroendocrine Xenograft Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Standard Operating Procedure for 68Ga-Satoreotide PET/CT Imaging: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
68Ga-Satoreotide is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs) and other cancers expressing somatostatin receptor type 2 (SSTR2). As a second-generation SSTR2 antagonist, 68Ga-Satoreotide (also known as 68Ga-OPS202 or 68Ga-NODAGA-JR11) has demonstrated high affinity for SSTR2, leading to improved tumor-to-background ratios and enhanced detection of NET lesions compared to SSTR2 agonists.[1][2] This document provides a detailed standard operating procedure for 68Ga-Satoreotide PET/CT imaging, intended for researchers, scientists, and drug development professionals.
Principle of the Method
68Ga-Satoreotide is a peptide-based radiopharmaceutical that targets the somatostatin receptor type 2 (SSTR2), which is overexpressed on the surface of many neuroendocrine tumor cells. The 68Gallium (68Ga) radionuclide is a positron emitter, allowing for non-invasive in vivo imaging using PET. Following intravenous administration, 68Ga-Satoreotide binds with high affinity to SSTR2 on tumor cells. The subsequent PET scan detects the distribution and concentration of the radiotracer, thereby visualizing the location and extent of SSTR2-positive tumors.
Signaling Pathway
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for optimal image quality and to minimize artifacts.
-
Somatostatin Analogs:
-
Hydration: Patients should be well-hydrated. Instruct patients to drink a sufficient amount of water before the administration of 68Ga-Satoreotide to ensure adequate hydration.[5]
-
Fasting: No fasting or dietary restrictions are required.[6]
-
Medications: Patients should be advised to consult their physician before withholding any medication.[3]
-
Pre-Scan Checklist:
-
Confirm discontinuation of interfering medications.
-
Ensure adequate hydration.
-
Remove all metal objects from the patient before scanning.[3]
-
Radiopharmaceutical Preparation and Administration
-
Dosage:
-
The recommended radioactivity to be administered is 100-200 MBq.[2][7] A lower range of 40-80 MBq has been associated with lower image quality.[1][2]
-
The recommended peptide mass is up to 50 µg.[2][7] Studies have shown no significant difference in lesion detection between peptide mass ranges of 5-20 µg and 30-45 µg.[1][7]
-
-
Administration:
-
Administer 68Ga-Satoreotide via an intravenous bolus injection.[5]
-
Flush the injection line with normal saline (e.g., 10 mL for butterfly needles, 20 mL for angiocatheters) to ensure the full dose is administered.[3]
-
Visually inspect the prepared injection for particulate matter and discoloration before administration.[5]
-
PET/CT Image Acquisition
-
Uptake Time: Imaging should be performed 50-70 minutes after the intravenous injection of 68Ga-Satoreotide.[1][4]
-
Patient Positioning: Position the patient supine with arms raised above the head if possible to avoid artifacts in the chest and abdomen.[8]
-
Scan Range: Typically from the skull base to the mid-thigh.[1] A whole-body scan (top of the head to toes) may be performed if clinically indicated.[8]
-
CT Acquisition:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Intravenous iodinated contrast media may be used for the CT scan, with a maximum slice thickness of 3 mm.[1]
-
-
PET Acquisition:
| Parameter | Recommended Value |
| Radiopharmaceutical | 68Ga-Satoreotide Trizoxetan |
| Radioactivity | 100-200 MBq[2][7] |
| Peptide Mass | Up to 50 µg[2][7] |
| Administration Route | Intravenous Bolus[5] |
| Uptake Time | 50-70 minutes[1][4] |
| Scan Range | Skull base to mid-thigh[1] |
| PET Acquisition Mode | 3D List Mode[1] |
| Time per Bed Position | 2-4 minutes[4][9] |
| CT for Attenuation Correction | Low-dose CT |
| Contrast-Enhanced CT | Optional, 3mm max slice thickness[1] |
Image Analysis and Data Presentation
Image Reconstruction and Review
-
PET images should be reconstructed using an iterative algorithm (e.g., OSEM).
-
The effective administered activity (injected activity minus residual activity in the syringe) should be used for PET image reconstruction.[6]
-
PET/CT data should be volume-rendered with maximum intensity projection (MIP) for PET and direct volume rendering for CT.[6]
-
Images should be reviewed by experienced nuclear medicine physicians.
Quantitative Analysis
-
Standardized Uptake Value (SUV): SUVmax (maximum SUV) is a commonly used semi-quantitative measure of radiotracer uptake in tumors.
-
Tumor-to-Background Ratios: These ratios can be calculated to assess the relative uptake of 68Ga-Satoreotide in lesions compared to surrounding healthy tissue.
| Quantitative Parameter | Description |
| SUVmax | Maximum Standardized Uptake Value within a region of interest. |
| Tumor-to-Background Ratio | Ratio of SUVmean or SUVmax in a tumor to that in a reference background region. |
Dosimetry
While specific dosimetry data for 68Ga-Satoreotide is not as widely published as for other SSTR ligands, data from similar agents like 68Ga-DOTATATE can provide an estimate of radiation exposure. For 68Ga-DOTATATE, the critical organ with the highest absorbed dose is the spleen, followed by the bladder wall, kidneys, and liver.[10][11] The effective dose for a standard administration is comparable to other 68Ga-labeled somatostatin receptor analogs.[10][11]
| Organ | Absorbed Dose (mGy/MBq) for 68Ga-DOTATATE |
| Spleen | 0.108 ± 0.041 |
| Bladder Wall | 0.071 ± 0.021 |
| Kidneys | 0.041 ± 0.006 |
| Liver | 0.020 ± 0.003 |
| Effective Dose (mSv/MBq) | 0.021 ± 0.002 |
Data adapted from 68Ga-DOTATATE dosimetry studies.
Experimental Workflow
Conclusion
This standard operating procedure provides a comprehensive guide for performing 68Ga-Satoreotide PET/CT imaging in a research and drug development setting. Adherence to these protocols will help ensure the acquisition of high-quality, reproducible imaging data for the assessment of SSTR2-positive tumors. The use of an SSTR2 antagonist like 68Ga-Satoreotide offers the potential for improved diagnostic accuracy in the management of patients with neuroendocrine tumors.
References
- 1. A novel read methodology to evaluate the optimal dose of 68Ga-satoreotide trizoxetan as a PET imaging agent in patients with gastroenteropancreatic neuroendocrine tumours: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallium-68 this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. radiology.unm.edu [radiology.unm.edu]
- 4. A Randomized, Factorial Phase II Study to Determine the Optimal Dosing Regimen for 68Ga-Satoreotide Trizoxetan as an Imaging Agent in Patients with Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized, Factorial Phase II Study to Determine the Optimal Dosing Regimen for 68Ga-Satoreotide Trizoxetan as an Imaging Agent in Patients with Gastroenteropancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwmedicine.org [uwmedicine.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Measured Human Dosimetry of 68Ga-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measured human dosimetry of 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosimetry and Pharmacokinetic Analysis of ¹⁷⁷Lu-Satoreotide In Vivo
These application notes provide a detailed overview of the dosimetry and pharmacokinetic analysis of ¹⁷⁷Lu-Satoreotide, a novel radiolabeled somatostatin receptor antagonist for the treatment of neuroendocrine tumors (NETs). The information is intended for researchers, scientists, and drug development professionals working in the field of radiopharmaceutical therapy.
Introduction
¹⁷⁷Lu-Satoreotide tetraxetan is a peptide receptor radionuclide therapy (PRRT) agent that targets somatostatin receptor 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.[1] Preclinical and clinical studies have demonstrated its potential for delivering high radiation doses to tumors while minimizing exposure to healthy tissues.[2] Accurate dosimetry and a thorough understanding of its pharmacokinetic profile are crucial for optimizing treatment efficacy and ensuring patient safety. This document outlines the methodologies for performing these analyses based on recent clinical trial data.
Pharmacokinetic Profile of ¹⁷⁷Lu-Satoreotide
The pharmacokinetic properties of ¹⁷⁷Lu-Satoreotide have been evaluated in patients with progressive neuroendocrine tumors.[3][4] The key findings from a phase I/II clinical trial (NCT02592707) are summarized below.[4][5][6]
Blood Clearance and Excretion
Following intravenous administration, ¹⁷⁷Lu-Satoreotide exhibits a median terminal blood half-life of 127 hours.[4][6][7] The primary route of elimination is through the kidneys, with a cumulative excretion of 57-66% of the injected activity within 48 hours.[4][6][7]
Biodistribution
Maximum uptake of ¹⁷⁷Lu-Satoreotide in all evaluated organs and tumors is typically observed at the first imaging timepoint, around 4 hours after injection, followed by an exponential decrease.[4][6][7] As a somatostatin receptor antagonist, it has shown high and prolonged tumor uptake.[4][5][7]
Dosimetry of ¹⁷⁷Lu-Satoreotide
Patient-specific dosimetry is essential for tailoring the administered activity of ¹⁷⁷Lu-Satoreotide to maximize the tumor dose while respecting the tolerance limits of critical organs, primarily the kidneys and bone marrow.[8]
Absorbed Dose Coefficients
Absorbed dose coefficients (ADCs), expressed in Gray per Gigabecquerel (Gy/GBq), quantify the absorbed dose to an organ or tumor per unit of administered activity. The median ADCs from the first treatment cycle in the phase I/II trial are presented in Table 1.[4][6][7]
| Organ/Tumor | Median Absorbed Dose Coefficient (Gy/GBq) |
| Tumors | 5.0 |
| Bone Marrow | 0.1 |
| Kidneys | 0.9 |
| Liver | 0.2 |
| Spleen | 0.8 |
| Table 1: Median Absorbed Dose Coefficients for ¹⁷⁷Lu-Satoreotide (Cycle 1). [4][6][7] |
Cumulative Absorbed Doses
In a multi-cycle treatment regimen, the cumulative absorbed dose to organs at risk is the dose-limiting factor. In the aforementioned clinical trial, with a median cumulative administered activity of 13.0 GBq over three cycles, the median cumulative absorbed doses to the bone marrow and kidneys were 1.1 Gy and 10.8 Gy, respectively.[4][5][7] These values are within the generally accepted tolerance limits of 2 Gy for bone marrow and 23 Gy for the kidneys.[5][6]
Experimental Protocols
The following protocols are based on the methodologies employed in the phase I/II clinical trial of ¹⁷⁷Lu-Satoreotide.[8]
Patient Population and Treatment
-
Inclusion Criteria: Patients with progressive, SSTR-positive neuroendocrine tumors.[6]
-
Treatment Regimen: Administration of ¹⁷⁷Lu-Satoreotide in cycles. The administered activity can be fixed (e.g., 4.5 GBq) or adjusted based on dosimetry calculations from the previous cycle.[8]
-
Dose Limits: Cumulative absorbed dose limits are typically set at <23 Gy for the kidneys and <1.5-2.0 Gy for the bone marrow.[5][6][8]
Pharmacokinetic Blood Sampling Protocol
-
Collect 2 mL blood samples at the following time points post-injection: 1, 5, 30, and 60 minutes, 4 hours, and 1, 2, 3, and 6 days.[8]
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Correct for radioactive decay to the time of injection.
-
Plot the time-activity curve and compute the time-integrated activity coefficient (TIAC) by integrating the curve.[8]
Imaging and Dosimetry Protocol
-
Image Acquisition: Perform quantitative SPECT/CT imaging at multiple time points after administration of ¹⁷⁷Lu-Satoreotide (e.g., 4, 24, and 96 hours).[9]
-
Image Analysis:
-
Delineate regions of interest (ROIs) for tumors and relevant organs (kidneys, liver, spleen, etc.) on the CT images.
-
Quantify the activity in each ROI from the SPECT data at each time point.
-
-
Time-Activity Curve Generation: For each organ and tumor, plot the measured activity versus time and fit the data to a suitable mathematical function (e.g., mono- or bi-exponential).
-
Residence Time Calculation: Integrate the time-activity curves to determine the total number of disintegrations (residence time) in each source organ.
-
Absorbed Dose Calculation:
-
Utilize a dosimetry software package (e.g., OLINDA/EXM or a similar platform) that implements the MIRD (Medical Internal Radiation Dose) formalism.[10][11][12][13][14][15]
-
Input the calculated residence times for each source organ.
-
The software will use standardized phantom models and radionuclide-specific S-values to calculate the absorbed dose to each target organ.[11][15]
-
Visualizations
Experimental Workflow for In Vivo Analysis
Caption: Experimental workflow for in vivo pharmacokinetic and dosimetry analysis.
MIRD Schema for Dosimetry Calculation
Caption: Logical flow of the MIRD schema for internal dosimetry calculations.
Signaling Pathway of ¹⁷⁷Lu-Satoreotide
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours [ouci.dntb.gov.ua]
- 4. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ariceum-therapeutics.com [ariceum-therapeutics.com]
- 9. Radiation Dosimetry in 177Lu-PSMA-617 Therapy Using a Single Posttreatment SPECT/CT Scan: A Novel Methodology to Generate Time- and Tissue-Specific Dose Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. OLINDA/EXM Radiation Dose Assessment Software Application | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 13. radiatools.com [radiatools.com]
- 14. researchgate.net [researchgate.net]
- 15. erepo.uef.fi [erepo.uef.fi]
Application Notes & Protocols: Cell Culture Assays for Evaluating Satoreotide Cytotoxicity
Introduction
Satoreotide is a next-generation somatostatin receptor subtype 2 (SSTR2) antagonist.[1] It is often chelated with radionuclides, such as Lutetium-177 ([¹⁷⁷Lu]Lu-satoreotide tetraxetan) or Actinium-225, for use in Peptide Receptor Radionuclide Therapy (PRRT).[1][2][3] This approach enables the targeted delivery of radiation to SSTR2-expressing tumors, including neuroendocrine tumors (NETs) and small cell lung cancer (SCLC).[1][3][4] The cytotoxic effect of radiolabeled this compound is primarily mediated by the emission of beta or alpha particles from the radionuclide, which induces DNA damage in tumor cells, ultimately leading to apoptosis.[1][2] Evaluating the cytotoxicity of this compound, both as a standalone peptide and as a radiopharmaceutical, is crucial for determining its therapeutic potential and off-target effects.[5]
These application notes provide detailed protocols for a panel of in vitro cell culture assays designed to quantify the cytotoxic effects of this compound. The described methods include assays for cell viability, membrane integrity, and apoptosis.
Mechanism of Action: Targeted Radionuclide Delivery
This compound functions as an antagonist, binding with high affinity to SSTR2, which is frequently overexpressed on the surface of neuroendocrine tumor cells.[2][3] Unlike SSTR2 agonists, antagonists like this compound bind to a greater number of receptor sites, leading to enhanced tumor uptake and retention of the radiopharmaceutical.[2][6] Once bound, the chelated radionuclide (e.g., ¹⁷⁷Lu) delivers a localized dose of radiation.[2] This radiation causes DNA damage, such as double-strand breaks, either through direct ionization or the formation of free radicals, triggering programmed cell death (apoptosis).[1] This targeted mechanism aims to maximize damage to cancer cells while minimizing toxicity to surrounding healthy tissues.[1]
References
- 1. oncodaily.com [oncodaily.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Ariceum Therapeutics’ targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours – Ariceum Therapeutics [ariceum-therapeutics.com]
- 4. Theranostics with somatostatin receptor antagonists in SCLC: Correlation of 68Ga-SSO120 PET with immunohistochemistry and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Satoreotide in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for Satoreotide, a next-generation theranostic agent, when used in combination therapies for cancers overexpressing the somatostatin type 2 receptor (SSTR2), such as neuroendocrine tumors (NETs), small cell lung cancer (SCLC), and Merkel cell carcinoma (MCC). Detailed protocols for key experimental procedures are also included.
Introduction to this compound
This compound is a peptide antagonist of the SSTR2.[1][2] Unlike SSTR2 agonists, this compound binds to a greater number of receptor sites, leading to higher tumor uptake and retention of the attached radionuclide.[3][4] This "theranostic" agent can be labeled with both diagnostic isotopes, such as Gallium-68 (⁶⁸Ga), for imaging with positron emission tomography (PET), and therapeutic isotopes, like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), for peptide receptor radionuclide therapy (PRRT).[1][5][6]
The therapeutic rationale for using this compound is to deliver a cytotoxic radiation dose directly to tumor cells that overexpress SSTR2, thereby minimizing damage to healthy tissues.[7] Preclinical studies have shown that this compound, regardless of the radionuclide used, demonstrates superior anti-tumor efficacy compared to the SSTR2 agonist DOTA-TATE.[3][8]
Signaling Pathway of SSTR2
This compound, as an antagonist, blocks the signaling pathways activated by the natural ligand, somatostatin. SSTR2 is a G-protein coupled receptor that, upon activation by an agonist, can inhibit cell proliferation and hormone secretion through various signaling cascades.[9] Key pathways include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and the activation of protein tyrosine phosphatases like SHP-1 and SHP-2.[9][10] These actions can ultimately influence downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell growth and survival.[10][11] However, in some cancers like SCLC, SSTR2 signaling may paradoxically promote tumor survival, making its blockade by an antagonist like this compound a potential therapeutic strategy.[11][12]
Clinical Trial Designs for this compound Combination Therapies
The following sections outline the design of key clinical trials investigating this compound in combination with other anti-cancer agents.
LuSato-1: ¹⁷⁷Lu-Satoreotide with Atezolizumab in Extensive-Stage Small Cell Lung Cancer (ES-SCLC)
The LuSato-1 study is a Phase Ib, multicenter, open-label trial designed to evaluate the safety, tolerability, and recommended Phase 2 dose of ¹⁷⁷Lu-satoreotide in combination with the PD-L1 inhibitor atezolizumab in patients with ES-SCLC who are on maintenance therapy.[5][13]
Logical Flow of the LuSato-1 Trial:
Key Protocol Elements of LuSato-1:
| Parameter | Description |
| Patient Population | Patients with histologically confirmed ES-SCLC who have completed induction chemotherapy and are on maintenance therapy with atezolizumab.[2] |
| Inclusion Criteria | - Age ≥ 18 years- ECOG performance status 0-1- Adequate organ function- SSTR2-positive disease confirmed by ⁶⁸Ga-Satoreotide PET/CT[2] |
| Exclusion Criteria | - Prior PRRT- Active brain metastases- Significant comorbidities[2] |
| Treatment Regimen | - ¹⁷⁷Lu-Satoreotide: Administered intravenously within 7 days following an atezolizumab infusion. Up to 4 cycles are planned, given 6 to 9 weeks apart. The initial dose is 3.7 GBq, with potential for dose escalation up to 5.2 GBq or de-escalation to 2.3 GBq.[14] - Atezolizumab: Administered as per standard of care for maintenance therapy.[2] |
| Primary Endpoints | - Safety and tolerability- Recommended Phase 2 Dose (RP2D) of ¹⁷⁷Lu-Satoreotide[5] |
| Secondary Endpoints | - Overall Response Rate (ORR)- Progression-Free Survival (PFS)- Overall Survival (OS)[14] |
SANTANA-225: ²²⁵Ac-Satoreotide with Checkpoint Inhibitors in ES-SCLC and MCC
The SANTANA-225 trial is a global, open-label, Phase I/II study to assess the safety, tolerability, preliminary efficacy, and RP2D of ²²⁵Ac-satoreotide in combination with standard of care checkpoint inhibitors in patients with extensive-stage SCLC or Merkel Cell Carcinoma on first-line maintenance therapy.[10][15]
Key Protocol Elements of SANTANA-225:
| Parameter | Description |
| Patient Population | Patients with histologically or cytologically documented ES-SCLC or recurrent locally advanced or metastatic MCC.[16] |
| Inclusion Criteria | - Age ≥ 18 years- ECOG performance status of 0 or 1- Life expectancy of at least 6 months- Positive ⁶⁸Ga-SSO120 (this compound) scan- Eligible for or already receiving checkpoint inhibitor monotherapy for at least 7 weeks.[16] |
| Exclusion Criteria | - Unstable spinal cord compression- Previous systemic radioligand therapy or extensive radiotherapy- History of primary immunodeficiency, transplantation, or CAR-T cell therapy.[16] |
| Treatment Regimen | - ²²⁵Ac-Satoreotide: Administered in combination with standard of care checkpoint inhibitors. Dose escalation will be performed to determine the RP2D.[10] - Checkpoint Inhibitors: Standard of care (e.g., Atezolizumab, Durvalumab, Avelumab, Pembrolizumab, Retifanlimab).[16] |
| Primary Endpoints | - Part 1: Safety, tolerability, and RP2D of ²²⁵Ac-Satoreotide in combination with a checkpoint inhibitor.[16] - Part 2: Safety, tolerability, and preliminary anti-tumor activity at the RP2D.[16] |
| Secondary Endpoints | - Objective Response Rate (ORR)- Duration of Response (DoR)- Disease Control Rate (DCR)- Progression-Free Survival (PFS)- Overall Survival (OS) |
Rationale for Combination Therapy: PRRT and Immune Checkpoint Inhibition
The combination of PRRT with immune checkpoint inhibitors is based on the hypothesis that radiation-induced tumor cell death can stimulate an anti-tumor immune response.[3][9] This can potentially convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to the effects of checkpoint inhibitors.[13]
Proposed Mechanism of Synergy:
Studies have shown that PRRT preceding the administration of an anti-PD-1 antibody by several days results in the most robust inflammatory response and better overall outcomes in NET models.[3][9] This is likely due to the release of tumor antigens and the creation of a pro-inflammatory tumor microenvironment by PRRT, which enhances the efficacy of the subsequent checkpoint inhibition.[17]
Experimental Protocols
⁶⁸Ga-Satoreotide PET/CT Imaging Protocol
This protocol outlines the general procedure for performing a ⁶⁸Ga-Satoreotide PET/CT scan to assess SSTR2 expression in tumors.
Materials:
-
⁶⁸Ga-Satoreotide (or ⁶⁸Ga-SSO120)
-
PET/CT scanner
-
Intravenous access supplies
-
Saline flush
Procedure:
-
Patient Preparation: No specific patient preparation such as fasting is typically required. Patients should be well-hydrated. For patients on somatostatin analogs, specific washout periods are necessary (e.g., discontinue short-acting analogs for 24 hours and schedule imaging just before the next dose of long-acting analogs).
-
Radiopharmaceutical Administration: Administer approximately 150 MBq of ⁶⁸Ga-Satoreotide intravenously as a slow bolus, followed by a saline flush.[14]
-
Uptake Phase: Allow for an uptake period of 40-90 minutes.[14] During this time, the patient should rest comfortably.
-
Image Acquisition:
-
Position the patient on the PET/CT scanner table.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data from the vertex to the mid-thigh.
-
-
Image Analysis: Reconstruct and analyze the PET images. Assess the uptake of ⁶⁸Ga-Satoreotide in tumors relative to background tissues. A positive scan is determined by visible uptake in tumor lesions.
¹⁷⁷Lu-Satoreotide Dosimetry Protocol
This protocol describes a general method for performing dosimetry to estimate the radiation absorbed dose in critical organs and tumors following ¹⁷⁷Lu-Satoreotide administration.
Materials:
-
SPECT/CT scanner
-
Software for dosimetry calculations (e.g., OLINDA/EXM)
-
Blood and urine collection supplies
Procedure:
-
¹⁷⁷Lu-Satoreotide Administration: Administer the therapeutic dose of ¹⁷⁷Lu-Satoreotide intravenously.
-
Pharmacokinetic Sampling:
-
Collect blood samples at multiple time points post-injection (e.g., 5, 30, 60 minutes, and 2, 4, 24, 48, 72 hours) to determine the blood clearance rate.
-
Collect urine samples over a specified period (e.g., 48 hours) to measure the excretion of the radiopharmaceutical.
-
-
Quantitative SPECT/CT Imaging:
-
Perform whole-body planar and SPECT/CT imaging at multiple time points post-injection (e.g., 4, 24, 48, 72, and 168 hours).
-
The imaging parameters should be optimized for ¹⁷⁷Lu.
-
-
Image Analysis and Dose Calculation:
-
Delineate regions of interest (ROIs) for tumors and critical organs (e.g., kidneys, bone marrow, liver, spleen) on the SPECT/CT images.
-
Calculate the time-activity curves for each ROI.
-
Use a dosimetry software package to calculate the mean absorbed dose to each organ and tumor using the MIRD (Medical Internal Radiation Dose) formalism. The cumulative absorbed-dose limits are typically set at 23 Gy for the kidneys and 1.5-2.0 Gy for the bone marrow.[18]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of ²²⁵Ac-Satoreotide vs. ²²⁵Ac-DOTA-TATE in a SCLC Murine Model [3][10]
| Treatment Group | Dose | Outcome |
| ²²⁵Ac-Satoreotide | 30 kBq (single dose) | 100% survival, complete tumor regression |
| ²²⁵Ac-DOTA-TATE | 30 kBq (single dose) | Did not achieve 100% survival |
Table 2: Clinical Efficacy of ¹⁷⁷Lu-Satoreotide in a Phase I/II Study in Advanced NETs (NCT02592707) [19]
| Efficacy Endpoint | Result |
| Disease Control Rate (DCR) | 94.7% |
| Overall Response Rate (ORR) | 21.1% |
Table 3: Dosimetry Data for ¹⁷⁷Lu-Satoreotide in Patients with Progressive NETs [18]
| Organ | Median Cumulative Absorbed Dose (Gy) after 3 cycles |
| Bone Marrow | 1.1 |
| Kidneys | 10.8 |
Conclusion
This compound, used in combination with immune checkpoint inhibitors, represents a promising new therapeutic strategy for patients with SSTR2-positive malignancies. The clinical trial designs presented here aim to establish the safety and efficacy of these combination regimens. The provided protocols for imaging and dosimetry are essential components of these trials, ensuring patient safety and providing valuable data for the further development of this targeted radionuclide therapy. As more data from these and future trials become available, the role of this compound in the treatment of cancer will be further elucidated.
References
- 1. onclive.com [onclive.com]
- 2. ACTRN12623000185662 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Radiation therapy and PD-1/PD-L1 blockade: the clinical development of an evolving anticancer combination [ouci.dntb.gov.ua]
- 5. Ariceum Therapeutics doses first patient with its first-in-class targeted radiopharmaceutical drug this compound in its Phase Ib study in small cell lung cancer [prnewswire.com]
- 6. ariceum-therapeutics.com [ariceum-therapeutics.com]
- 7. rayzebio.com [rayzebio.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Addition of Peptide Receptor Radiotherapy to Immune Checkpoint Inhibition Therapy Improves Outcomes in Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDA Clears Ariceum Therapeutics’ 225Ac-Satoreotide Phase I/II Clinical Study in Patients with Small Cell Lung Cancer or Merkel Cell Carcinoma – Ariceum Therapeutics [ariceum-therapeutics.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergism of Checkpoint Inhibitors and Peptide Receptor Radionuclide Therapy in the Treatment of Pituitary Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SBRT combined with PD-1/PD-L1 inhibitors in NSCLC treatment: a focus on the mechanisms, advances, and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anzctr.org.au [anzctr.org.au]
- 15. targetedonc.com [targetedonc.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. 225Ac-Labeled Somatostatin Analogs in the Management of Neuroendocrine Tumors: From Radiochemistry to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Patient Selection in Satoreotide-Based Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satoreotide, a next-generation somatostatin receptor type 2 (SSTR2) antagonist, represents a significant advancement in peptide receptor radionuclide therapy (PRRT). Unlike SSTR2 agonists, this compound's antagonist properties are suggested to result in binding to a greater number of receptor sites, irrespective of their activation state, potentially leading to enhanced tumor targeting and therapeutic efficacy.[1] When labeled with a therapeutic radionuclide such as Lutetium-177 (¹⁷⁷Lu), this compound delivers cytotoxic radiation directly to SSTR2-expressing tumor cells, inducing DNA damage and subsequent apoptosis.[2] This targeted approach is being investigated for the treatment of various malignancies, including neuroendocrine tumors (NETs), small cell lung cancer (SCLC), and Merkel cell carcinoma (MCC).[3][4]
The following application notes provide a comprehensive overview of the patient selection criteria for this compound-based radionuclide therapy, compiled from clinical trial data and general principles of PRRT. Adherence to these criteria is crucial for maximizing therapeutic benefit while minimizing potential toxicities.
Patient Selection Criteria
The selection of patients for this compound-based radionuclide therapy is a multi-faceted process that involves confirmation of an appropriate clinical indication, assessment of SSTR2 expression in tumor tissue, and evaluation of the patient's overall health and organ function to ensure they can tolerate the treatment. The criteria outlined below are primarily based on the eligibility requirements of the clinical trial for ¹⁷⁷Lu-satoreotide tetraxetan (NCT02592707).[1][5]
Inclusion Criteria
Patients must meet the following criteria to be considered for this compound-based PRRT:
-
Histologically Confirmed Malignancy: Diagnosis of a neuroendocrine tumor or other malignancy known to express SSTR2 must be confirmed through histological analysis.[5] This includes unresectable gastroenteropancreatic neuroendocrine tumors (GEP-NETs), typical and atypical lung carcinoids, and malignant pheochromocytoma or paraganglioma.[5]
-
Evidence of SSTR2 Expression: Tumors must demonstrate sufficient SSTR2 expression on imaging. This is typically assessed using SSTR-targeted positron emission tomography/computed tomography (PET/CT) with a radiolabeled somatostatin analog. A Krenning score of 2 or greater is a common threshold for eligibility, indicating tumor uptake equal to or greater than that of the liver.[2][6][7]
-
Progressive Disease: There must be documented evidence of disease progression, as defined by Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[5]
-
Adequate Performance Status: Patients should have a Karnofsky Performance Status (KPS) of ≥ 60, indicating a reasonable level of functional ability.[1][5]
-
Life Expectancy: A life expectancy of at least 6 months is generally required.[5]
Exclusion Criteria
Patients with any of the following conditions are typically excluded from this compound-based PRRT:
-
Inadequate Organ Function: As detailed in Table 1, patients with compromised hematological, renal, or hepatic function are not eligible.
-
Prior Radionuclide Therapy: Previous treatment with other forms of PRRT may be an exclusion criterion.[8]
-
Recent Major Surgery: Major surgical procedures within 4 weeks prior to potential treatment are generally not permitted.[8]
-
Other Malignancies: A history of other cancers within the last 5 years, with the exception of fully resected non-melanoma skin cancer or cervical cancer in situ, may exclude a patient.[5]
-
Pregnancy or Breastfeeding: Female patients who are pregnant or breastfeeding are not eligible for treatment.[8]
-
Serious Comorbidities: Uncontrolled and significant medical conditions such as active infections, unstable angina, or severe heart failure can preclude a patient from receiving therapy.[5][8]
Table 1: Quantitative Patient Selection Criteria
| Parameter | Inclusion/Exclusion Threshold | Rationale |
| Hematological Function | To ensure adequate bone marrow reserve to tolerate potential myelosuppression. | |
| Hemoglobin | ≥ 9.0 g/dL | |
| Absolute Neutrophil Count (ANC) | ≥ 1.5 x 10⁹/L | |
| Platelets | ≥ 100 x 10⁹/L[1] | |
| Renal Function | To ensure adequate clearance of the radiopharmaceutical and minimize risk of nephrotoxicity. | |
| Serum Creatinine | ≤ 1.7 mg/dL | |
| Creatinine Clearance / eGFR | ≥ 50 mL/min | |
| Hepatic Function | To ensure adequate liver function for metabolism and general health. | |
| Total Bilirubin | ≤ 2 times the upper limit of normal (ULN)[1] | |
| Alanine Aminotransferase (ALT) | ≤ 5 times ULN[1] | |
| Aspartate Aminotransferase (AST) | ≤ 5 times ULN[1] | |
| Albumin | > 30 g/L[1] | |
| Tumor Biomarker | To confirm the presence of the therapeutic target. | |
| SSTR2 Expression | Krenning Score ≥ 2[2] | Indicates sufficient target expression for the therapy to be effective. |
Experimental Protocols
Accurate and standardized assessment of the patient selection criteria is paramount. The following section outlines the key experimental protocols.
Protocol 1: Assessment of SSTR2 Expression using PET/CT
Objective: To qualitatively and semi-quantitatively assess the SSTR2 expression in tumor lesions to determine patient eligibility.
Methodology:
-
Radiopharmaceutical: ⁶⁸Ga-DOTATATE or other approved SSTR-targeting PET tracer.
-
Patient Preparation:
-
Discontinue long-acting somatostatin analogs for at least 4 weeks and short-acting analogs for at least 24 hours prior to imaging.[9]
-
Ensure adequate hydration.
-
-
Image Acquisition:
-
Administer the ⁶⁸Ga-labeled SSTR tracer intravenously.
-
After an uptake period of approximately 60 minutes, perform a whole-body PET/CT scan from the skull base to the mid-thigh.
-
-
Image Analysis:
-
Qualitative Assessment (Krenning Score): Visually compare the tracer uptake in tumor lesions to the uptake in the liver. The Krenning score is assigned as follows[6]:
-
Grade 0: No uptake.
-
Grade 1: Uptake less than liver.
-
Grade 2: Uptake equal to liver.
-
Grade 3: Uptake greater than liver.
-
Grade 4: Uptake greater than spleen or kidneys. A Krenning score of ≥ 2 is typically required for eligibility.[2]
-
-
Semi-Quantitative Assessment (SUVmax): While a standardized cutoff for this compound is not yet established, a maximum standardized uptake value (SUVmax) of >16.4 has been proposed for SSTR agonist-based PRRT to predict response.[10][11] Regions of interest (ROIs) are drawn around avid tumor lesions to calculate the SUVmax.
-
Protocol 2: Assessment of Renal Function
Objective: To accurately determine the glomerular filtration rate (GFR) to assess renal eligibility.
Methodology A: ⁹⁹ᵐTc-DTPA GFR Measurement (Gates Method)
-
Radiopharmaceutical: ⁹⁹ᵐTc-diethylenetriaminepentaacetic acid (DTPA).
-
Patient Preparation: Ensure the patient is well-hydrated.[12]
-
Procedure:
-
Accurately measure the pre-injection syringe activity.
-
Administer a bolus intravenous injection of ⁹⁹ᵐTc-DTPA.[12]
-
Acquire dynamic renal images using a gamma camera for 6 minutes post-injection.
-
Accurately measure the post-injection residual syringe activity.
-
Draw regions of interest (ROIs) around each kidney and a background region.
-
Calculate the GFR using validated software that applies the Gates algorithm, which correlates the percentage of renal uptake of ⁹⁹ᵐTc-DTPA with the GFR.[12]
-
Methodology B: Creatinine Clearance
-
Sample Collection:
-
A 24-hour urine collection is required. The collection begins after the patient empties their bladder for the first time, and this urine is discarded. All subsequent urine for the next 24 hours is collected in a provided container and kept refrigerated.
-
A blood sample for serum creatinine is collected during the 24-hour period.
-
-
Analysis:
-
The total volume of the 24-hour urine collection is measured.
-
The creatinine concentration in both the urine and serum samples is determined using a calibrated autoanalyzer.
-
-
Calculation:
-
Creatinine Clearance (mL/min) = ([Urine Creatinine (mg/dL) x Urine Volume (mL)] / [Serum Creatinine (mg/dL) x Time of Collection (min)])
-
Protocol 3: Hematological Analysis
Objective: To assess the patient's baseline hematological status.
Methodology:
-
Sample Collection: Collect a whole blood sample in an EDTA (ethylenediaminetetraacetic acid) tube via venipuncture.
-
Analysis:
-
Perform a complete blood count (CBC) with a 5-part differential using an automated hematology analyzer.
-
Follow the standard operating procedures for the specific analyzer, including daily quality control checks.
-
-
Parameters to Report:
-
Hemoglobin (g/dL)
-
White Blood Cell (WBC) count (x 10⁹/L)
-
Absolute Neutrophil Count (ANC) (x 10⁹/L)
-
Platelet count (x 10⁹/L)
-
Visualizations
This compound Mechanism of Action
Caption: this compound binds to SSTR2, delivering targeted radiation to induce apoptosis.
Patient Selection Workflow
Caption: A stepwise process for determining patient eligibility for this compound therapy.
Logical Relationship of Key Assessments
Caption: Patient eligibility depends on both tumor characteristics and overall fitness.
References
- 1. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Highly efficient in vivo agonist-induced internalization of sst2 receptors in somatostatin target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]
- 11. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 12. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biodistribution of Satoreotide in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satoreotide is a promising peptide-based antagonist targeting the somatostatin receptor 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). Understanding the biodistribution of this compound is critical for its development as a theranostic agent, enabling both diagnosis and targeted radionuclide therapy. These application notes provide a detailed overview of the experimental protocols for conducting biodistribution studies of this compound in non-human primates (NHPs), a crucial step in the preclinical evaluation of this compound. While specific quantitative data for this compound in NHPs is not publicly available at this time, this document offers a comprehensive framework for researchers to design and execute such studies, including data presentation templates and relevant biological pathways.
SSTR2 Signaling Pathway
This compound exerts its effect by binding to SSTR2, a G-protein coupled receptor. The binding of an antagonist like this compound blocks the downstream signaling cascades typically initiated by the natural ligand, somatostatin. This can lead to an accumulation of the radiolabeled antagonist at the tumor site, making it an excellent candidate for imaging and therapy.
Caption: SSTR2 Antagonist (this compound) Signaling Pathway.
Experimental Workflow for Biodistribution Studies
A typical workflow for assessing the biodistribution of radiolabeled this compound in non-human primates involves several key stages, from the preparation of the radiopharmaceutical to the final data analysis.
Caption: Experimental Workflow for this compound Biodistribution Study in NHPs.
Experimental Protocols
The following protocols provide a detailed methodology for conducting biodistribution studies of this compound in non-human primates. These are generalized protocols and may require optimization based on the specific radiolabel, imaging equipment, and institutional guidelines.
Radiolabeling of this compound
Objective: To radiolabel this compound with a suitable radionuclide (e.g., Gallium-68 for PET imaging or Lutetium-177 for therapeutic studies and SPECT imaging) to a high radiochemical purity.
Materials:
-
This compound precursor (with a suitable chelator like DOTA)
-
Radionuclide (e.g., 68Ga from a 68Ge/68Ga generator or 177LuCl3)
-
Reaction buffer (e.g., Sodium acetate or HEPES buffer)
-
Heating block or microwave synthesizer
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
Sterile saline for injection
-
Quality control equipment (e.g., HPLC, TLC)
Protocol:
-
Elute 68Ga from the 68Ge/68Ga generator using 0.1 M HCl.
-
Add the this compound precursor and reaction buffer to the 68Ga eluate.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
Allow the mixture to cool to room temperature.
-
Purify the radiolabeled peptide using an SPE cartridge.
-
Elute the purified [68Ga]Ga-Satoreotide from the cartridge with ethanol/water.
-
Formulate the final product in sterile saline for injection.
-
Perform quality control to determine radiochemical purity, specific activity, and stability.
Non-Human Primate Handling and Preparation
Objective: To prepare the NHP for imaging in a manner that ensures animal welfare and data quality.
Materials:
-
Non-human primate (e.g., Cynomolgus or Rhesus macaque)
-
Anesthetic agents (e.g., Ketamine, Isoflurane)
-
Intravenous catheters
-
Physiological monitoring equipment (e.g., ECG, pulse oximeter, temperature probe)
-
Warming blankets
Protocol:
-
Fast the NHP for 4-6 hours prior to the study to reduce gastrointestinal motility.
-
Anesthetize the animal using an appropriate regimen.
-
Place intravenous catheters in a peripheral vein for radiotracer injection and another for blood sampling.
-
Position the animal on the imaging bed and ensure it is kept warm throughout the procedure.
-
Continuously monitor vital signs throughout the experiment.
PET/CT Imaging
Objective: To acquire quantitative images of the biodistribution of radiolabeled this compound over time.
Materials:
-
PET/CT scanner
-
Radiolabeled this compound
-
Saline flush
Protocol:
-
Perform a scout CT scan for attenuation correction and anatomical localization.
-
Administer a bolus intravenous injection of the radiolabeled this compound, followed by a saline flush.
-
Initiate dynamic PET scanning immediately after injection for the first 60 minutes, followed by static whole-body scans at multiple time points (e.g., 1, 2, 4, and 24 hours post-injection).
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D) and apply corrections for attenuation, scatter, and decay.
Blood and Tissue Analysis (Ex Vivo Biodistribution)
Objective: To determine the concentration of radioactivity in various organs and tissues at the end of the imaging study.
Materials:
-
Gamma counter
-
Scales for weighing tissues
-
Dissection tools
Protocol:
-
At the final time point, euthanize the animal under deep anesthesia.
-
Dissect and collect major organs and tissues of interest (e.g., liver, kidneys, spleen, pancreas, adrenal glands, bone, muscle, and tumor if applicable).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in blood samples using a calibrated gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Data Presentation
Quantitative biodistribution data should be summarized in a clear and structured table to facilitate comparison between different time points and across different organs.
Table 1: Biodistribution of [68Ga]Ga-Satoreotide in Non-Human Primates (% Injected Dose per Gram)
| Organ/Tissue | 1 hour p.i. (Mean ± SD) | 2 hours p.i. (Mean ± SD) | 4 hours p.i. (Mean ± SD) |
| Blood | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Spleen | |||
| Pancreas | |||
| Stomach | |||
| Intestines | |||
| Kidneys | |||
| Adrenals | |||
| Muscle | |||
| Bone | |||
| Brain |
p.i. = post-injection; SD = Standard Deviation. Data in this table is a template and should be populated with experimental results.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals interested in the biodistribution of this compound in non-human primates. While specific quantitative data is pending public release, the outlined methodologies for radiolabeling, animal handling, imaging, and data analysis provide a solid foundation for conducting these critical preclinical studies. The successful execution of such studies will be instrumental in advancing this compound through the development pipeline as a novel agent for the diagnosis and treatment of SSTR2-positive cancers.
Application Notes and Protocols for In Vitro Assessment of Satoreotide Internalization Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satoreotide is a somatostatin receptor subtype 2 (SSTR2) antagonist currently under investigation for various applications, including peptide receptor radionuclide therapy (PRRT). A key characteristic of SSTR2 antagonists, in contrast to agonists, is their significantly reduced rate of internalization upon binding to the receptor. While agonists are rapidly internalized along with the receptor, antagonists tend to remain on the cell surface, which has implications for their use in therapeutic and diagnostic applications.[1] This document provides detailed application notes and protocols for assessing the internalization rate of this compound in vitro, utilizing standard cell biology techniques.
Understanding the internalization kinetics of this compound is crucial for optimizing its therapeutic efficacy. For instance, in PRRT, the prolonged cell surface retention of a radiolabeled antagonist may lead to a higher cumulative radiation dose to the tumor microenvironment, whereas internalized radiolabeled agonists deliver their payload intracellularly.[1]
Data Presentation
| Compound Type | Compound Example | Cell Line | Time (h) | Internalized Fraction (% of total cell-associated) | Membrane-Bound Fraction (% of total cell-associated) | Reference |
| SSTR2 Antagonist | [177Lu]Lu-JR11 | U2OS-SSTR2 | 1 | ~14% | ~86% | [2] |
| SSTR2 Agonist | [177Lu]Lu-DOTA-TATE | AR42J | 4 | >90% | <10% | [3] |
Note: The data for the SSTR2 antagonist is representative and intended to demonstrate the typical low internalization profile of this class of compounds.
Experimental Protocols
Detailed methodologies for three key experiments to assess this compound internalization are provided below. These protocols are adapted from established methods for studying somatostatin receptor trafficking.
Protocol 1: Radioligand Internalization Assay
This assay is considered the gold standard for quantifying receptor internalization kinetics. It differentiates between surface-bound and internalized radiolabeled ligands.
Objective: To quantify the amount of radiolabeled this compound that is internalized by SSTR2-expressing cells over time.
Materials:
-
SSTR2-expressing cells (e.g., CHO-K1-SSTR2, HEK293-SSTR2, or AR42J)
-
Radiolabeled this compound (e.g., [177Lu]Lu-Satoreotide tetraxetan)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Binding buffer (e.g., serum-free medium with 1% BSA)
-
Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
-
Poly-D-lysine coated 12-well plates
Procedure:
-
Cell Seeding: Seed SSTR2-expressing cells onto poly-D-lysine coated 12-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Cell Treatment:
-
On the day of the experiment, wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold binding buffer to each well and incubate on ice for 10 minutes to equilibrate.
-
Add radiolabeled this compound to each well at a final concentration of 1 nM. For non-specific binding control wells, add an excess of unlabeled this compound (1 µM) 15 minutes prior to the addition of the radiolabeled ligand.
-
Incubate the plates at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization. A control plate should be kept at 4°C to measure total surface binding with minimal internalization.
-
-
Separation of Surface-Bound and Internalized Ligand:
-
At each time point, place the plate on ice to stop internalization.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
To remove the surface-bound radioligand, add 500 µL of ice-cold acid wash buffer to each well and incubate on ice for 5 minutes.
-
Collect the supernatant (acid wash fraction), which contains the surface-bound ligand.
-
Wash the cells once more with acid wash buffer and pool with the first acid wash fraction.
-
-
Cell Lysis:
-
To collect the internalized radioligand, add 500 µL of lysis buffer to each well to solubilize the cells.
-
Incubate at room temperature for 10 minutes.
-
Collect the lysate (internalized fraction).
-
-
Quantification:
-
Measure the radioactivity in the acid wash fraction (surface-bound) and the lysate (internalized) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of internalized radioligand at each time point: % Internalization = (Counts in Lysate / (Counts in Lysate + Counts in Acid Wash)) * 100
-
Plot the % internalization as a function of time.
-
References
- 1. The Role of [177Lu] Lu-Satoreotide Tetraxetan in Somatostatin Receptor-Positive Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Managing Hematologic Toxicity of 177Lu-Satoreotide Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 177Lu-Satoreotide therapy. The information is designed to address specific issues related to hematologic toxicity that may be encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common hematologic toxicities observed with 177Lu-Satoreotide therapy?
A1: The most frequently reported grade ≥ 3 treatment-related hematologic adverse events are lymphopenia, thrombocytopenia, and neutropenia.[1][2][3] In a phase I/II study, 42.5% of patients experienced grade ≥ 3 treatment-related adverse events, with the most common being these hematologic toxicities.[1][2]
Q2: What are the baseline hematologic parameter requirements for initiating therapy with a Lutetium-177 labeled somatostatin analogue?
A2: While specific protocols for 177Lu-Satoreotide may vary, guidelines for similar therapies like 177Lu-DOTATATE (Lutathera®) can provide a reference. Prior to any infusion of Lutathera®, it is recommended that the patient has a hemoglobin value ≥8 g/dL, a white blood cell count ≥2000/mm³, and a platelet count ≥75,000/mm³.[4]
Q3: How should I monitor for hematologic toxicity during a 177Lu-Satoreotide treatment course?
A3: Hematological parameters should be checked at baseline, before each treatment cycle, and at regular intervals following treatment.[4][5] For 177Lu-DOTATATE, blood counts are typically collected before the first cycle, after the second cycle, and at the end of the treatment.[4][6] The nadir for hematologic toxicity generally occurs 4-6 weeks after each treatment cycle, followed by a recovery phase.[7][8]
Q4: What should I do if a patient develops significant hematologic toxicity during therapy?
A4: Management of significant hematologic toxicity may involve dose modification, extension of the interval between cycles, or discontinuation of the therapy.[4][9] In cases of severe myelosuppression, blood transfusions (packed red blood cells or platelet concentrates) may be necessary.[10] For instance, with Lutathera®, the treatment schedule can be extended up to 16 weeks if dose-modifying toxicity occurs.[4]
Q5: What are the known risk factors for developing hematologic toxicity with peptide receptor radionuclide therapy (PRRT)?
A5: Several factors have been associated with an increased risk of myelotoxicity. These include prior chemotherapy (especially with alkylating agents), baseline cytopenias, impaired renal function, and age over 70 years.[5][8][9][11]
Q6: Is there a risk of long-term hematologic complications like myelodysplastic syndrome (MDS)?
A6: Yes, myelodysplastic syndrome (MDS) and acute leukemia are rare but serious long-term risks associated with PRRT.[4][5][9][11][12] The incidence of therapy-related myeloid neoplasms (t-MN), including MDS, is reported to be around 2-3%.[11][13] Close monitoring is recommended to identify persistent hematologic abnormalities early.[13]
Q7: How does the radiation dose to the bone marrow correlate with hematologic toxicity?
A7: While bone marrow is a critical organ for hematologic toxicity, the correlation between the absorbed radiation dose to the bone marrow and the development of hematologic toxicity is not always straightforward.[14][15] Some studies have found a significant correlation between image-derived absorbed dose to the red marrow and hematologic toxicity markers, suggesting its potential use in managing toxicity.[16] However, other reports indicate a limited correlation.[14] The generally accepted threshold for radiation-induced bone marrow suppression is an absorbed dose of 2 Gy.[8]
Quantitative Data Summary
The following tables summarize quantitative data on hematologic toxicity from clinical studies of 177Lu-Satoreotide and the related compound 177Lu-DOTATATE.
Table 1: Grade ≥ 3 Hematologic Toxicity with 177Lu-Satoreotide Tetraxetan
| Adverse Event | Percentage of Patients |
| Lymphopenia | Most Common |
| Thrombocytopenia | Most Common |
| Neutropenia | Most Common |
| Overall Grade ≥ 3 | 42.5% |
Data from a phase I/II study of [177Lu]Lu-satoreotide tetraxetan.[1][2][3]
Table 2: Grade 3/4 Hematologic Toxicity with 177Lu-DOTATATE in Various Studies
| Study | Anemia | Thrombocytopenia | Leukopenia/Neutropenia | Lymphopenia |
| Brabander et al. (n=582) | 4% | 5% | 5% (WBC) | - |
| Strosberg et al. (NETTER-1) | - | 2% | 1% (Neutropenia) | 9% |
| Netter-2 Trial (n=147) | <1% | 2% | 2% (Leukopenia) | - |
[4]
Experimental Protocols
1. Protocol for Monitoring Hematologic Parameters
-
Objective: To monitor for and grade hematologic toxicity during 177Lu-Satoreotide therapy.
-
Procedure:
-
Baseline Assessment: Within 2-4 weeks prior to the first administration, collect a complete blood count (CBC) with differential to establish baseline values for hemoglobin, platelets, white blood cells (WBC), neutrophils, and lymphocytes.[4]
-
Pre-treatment Assessment: A few days before each subsequent cycle of therapy, repeat the CBC with differential to ensure hematologic parameters meet the protocol-defined criteria for treatment continuation.[4]
-
Post-treatment Monitoring:
-
-
Toxicity Grading: Grade hematologic adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE).
2. Protocol for Red Marrow Dosimetry (Image-Based)
-
Objective: To estimate the absorbed radiation dose to the red marrow to potentially predict and manage hematologic toxicity.
-
Procedure:
-
Image Acquisition: Acquire multiple-time-point 177Lu SPECT/CT images following the administration of 177Lu-Satoreotide.[16]
-
Image Analysis:
-
Utilize an artificial intelligence-driven workflow or manual segmentation to delineate the vertebral spongiosa within the field of view on the CT images.[16]
-
Use the co-registered SPECT images to determine the time-activity curve for the segmented red marrow.
-
-
Dose Calculation: Employ a Monte Carlo-based code that incorporates a spongiosa microstructure model to calculate the absorbed dose to the red marrow from the time-activity curve data.[16]
-
Correlation Analysis: Correlate the calculated red marrow absorbed dose with changes in hematologic parameters (e.g., platelet and neutrophil counts) at various time points during and after therapy.[16]
-
Visualizations
Caption: Experimental workflow for 177Lu-Satoreotide therapy and hematologic monitoring.
Caption: Logical relationships in the management of hematologic toxicity.
References
- 1. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ariceum Therapeutics’ targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours – Ariceum Therapeutics [ariceum-therapeutics.com]
- 3. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-term hematotoxicity after peptide receptor radionuclide therapy with 177Lu-octreotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Subacute haematotoxicity after PRRT with 177Lu-DOTA-octreotate: prognostic factors, incidence and course - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelotoxicity of Peptide Receptor Radionuclide Therapy of Neuroendocrine Tumors: A Decade of Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematologic safety of 177Lu-PSMA-617 radioligand therapy in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanets.net [nanets.net]
- 12. Hematological toxicity of combined 177Lu-octreotate radiopeptide chemotherapy of gastroenteropancreatic neuroendocrine tumors in long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Incidence and characteristics of therapy-related myeloid neoplasms after peptide receptor radionuclide therapy in patients with neuroendocrine tumors - Mayo Clinic [mayoclinic.org]
- 14. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiation exposure of the spleen during 177Lu-DOTATATE treatment and its correlation with haematological toxicity and spleen volume - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPECT/CT Image-Derived Absorbed Dose to Red Marrow Correlates with Hematologic Toxicity in Patients Treated with [177Lu]Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Satoreotide Resistance in Neuroendocrine Tumors
This guide is intended for researchers, scientists, and drug development professionals investigating mechanisms and strategies to overcome resistance to Satoreotide in neuroendocrine tumors (NETs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional somatostatin analogs (SSAs)?
A1: this compound is a next-generation, peptide-based therapeutic agent that functions as a somatostatin receptor 2 (SSTR2) antagonist. This contrasts with traditional SSAs like octreotide and lanreotide, which are SSTR2 agonists. The primary difference lies in their interaction with the receptor. Agonists bind to and activate the receptor, leading to its internalization. Antagonists, like this compound, bind to the receptor but do not activate it in the same way and show minimal internalization.[1] Preclinical and clinical studies suggest that SSTR antagonists can bind to a higher number of sites on tumor cells compared to agonists, potentially leading to higher tumor uptake and retention of conjugated radionuclides in Peptide Receptor Radionuclide Therapy (PRRT).[1][2][3]
Q2: What are the primary known mechanisms of resistance to SSTR-targeted therapies?
A2: Resistance to SSTR-targeted therapies, including both agonists and antagonists, is a complex phenomenon. Key mechanisms include:
-
Downregulation or Loss of SSTR2 Expression: The primary target for this compound is the SSTR2. A reduction in the number of these receptors on the tumor cell surface, either through genetic or epigenetic changes, is a major cause of resistance.[4][5][6] Well-differentiated NETs (G1) tend to have high SSTR2 expression, while it is often reduced in higher-grade (G3) or poorly differentiated tumors.[7]
-
Tumor Heterogeneity: A single patient may have multiple tumor lesions with varying levels of SSTR2 expression. While some tumors may respond to treatment, those with low SSTR2 expression may be intrinsically resistant and continue to grow.[4][6]
-
Activation of Alternative Signaling Pathways: Tumor cells can bypass the inhibitory signals from SSTR-targeted therapy by activating alternative growth pathways. The PI3K/Akt/mTOR pathway is a well-documented escape mechanism in NETs.[8][9][10]
Q3: How can I determine if my neuroendocrine tumor model is resistant to this compound?
A3: Resistance can be assessed at multiple levels:
-
In Vitro (Cell Lines): A lack of anti-proliferative or pro-apoptotic effects after treatment with this compound. This is measured using cell viability assays (e.g., MTT, WST-1), proliferation assays (e.g., BrdU, EdU incorporation), or apoptosis assays (e.g., caspase-3 activity).[11][12]
-
In Vivo (Animal Models): Continued tumor growth in xenograft or patient-derived xenograft (PDX) models despite treatment with this compound or ¹⁷⁷Lu-Satoreotide. Tumor volume is typically measured over time.
-
Receptor Expression: The first step in assessing potential resistance is to confirm high SSTR2 expression in your model. This can be done via PET imaging (e.g., with ⁶⁸Ga-satoreotide), immunohistochemistry (IHC), or quantitative RT-PCR.[13][14][15]
Q4: What is the role of the PI3K/Akt/mTOR pathway in resistance?
A4: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[9][16] In many cancers, including NETs, this pathway is overactive.[10] Activation of this pathway can occur through various mutations (e.g., in PIK3CA or loss of the tumor suppressor PTEN) and allows cancer cells to ignore the anti-proliferative signals delivered by SSTR-targeted therapies like this compound, thus serving as a key resistance mechanism.[8][17] Therefore, targeting this pathway with inhibitors (e.g., everolimus, an mTOR inhibitor) is a rational strategy to overcome resistance.[16]
Q5: What are the main therapeutic strategies being explored to overcome this compound resistance?
A5: Key strategies focus on re-sensitizing tumors or bypassing resistance mechanisms:
-
Combination Therapy: Combining ¹⁷⁷Lu-Satoreotide with drugs that target escape pathways. A primary example is the combination with mTOR inhibitors (like everolimus) to block the PI3K/Akt/mTOR pathway.[10][16]
-
Upregulating SSTR2 Expression: Preclinical research is exploring the use of agents like histone deacetylase (HDAC) inhibitors to potentially increase SSTR2 expression on tumor cells, thereby re-sensitizing them to SSTR-targeted therapy.[13]
-
Switching Radionuclide Payload: For PRRT, using different radionuclides with more potent cytotoxic effects, such as alpha-emitters (e.g., Actinium-225) instead of beta-emitters (Lutetium-177), is being investigated to deliver a more lethal dose to resistant cells.
Section 2: Troubleshooting Guides
Problem 1: Low Binding of this compound in my In Vitro Model
-
Question: My fluorescently-labeled or radiolabeled this compound shows minimal binding to my NET cell line in a competitive binding assay. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Verify SSTR2 Expression: The most common reason for low binding is a lack of the target receptor. Many widely used NET cell lines (e.g., BON-1, QGP-1) have been reported to have low or absent SSTR2 expression compared to clinical tumors.
-
Action: Quantify SSTR2 mRNA expression using qRT-PCR and protein expression using Western Blot or flow cytometry. Use a positive control cell line known to express SSTR2 (e.g., AR42J) or SSTR2-transfected cells.[18]
-
-
Check Peptide Integrity: Ensure the this compound peptide has not degraded.
-
Action: Verify the purity and integrity of your peptide stock using mass spectrometry or HPLC. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Optimize Assay Conditions: Suboptimal binding conditions can affect results.
-
Action: Review your binding buffer composition, incubation time, and temperature. Ensure washing steps are not overly stringent, which could remove specific binding. Perform a saturation binding experiment to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).[18]
-
-
Problem 2: Lack of Anti-proliferative Effect In Vitro
-
Question: Treatment with this compound (or ¹⁷⁷Lu-Satoreotide) does not inhibit the proliferation of my NET cells, even though SSTR2 expression is confirmed. How do I troubleshoot this?
-
Answer & Troubleshooting Steps:
-
Confirm Downstream Signaling is Intact: SSTR2 binding should lead to downstream signaling events that inhibit proliferation. If these pathways are uncoupled, the drug will have no effect.
-
Action: A functional assay, such as measuring cAMP levels after stimulation, can confirm if the receptor is functionally coupled to its G-protein.
-
-
Investigate Activation of Escape Pathways: As discussed in the FAQ, the PI3K/Akt/mTOR pathway is a common resistance mechanism.
-
Assess for Drug Efflux: Multi-drug resistance (MDR) pumps can potentially remove intracellularly delivered radionuclides.
-
Action: Investigate the expression of MDR proteins (e.g., P-glycoprotein). Test whether co-incubation with an MDR inhibitor restores sensitivity.
-
-
Consider Cell Line Doubling Time: The efficacy of radionuclide therapy is dependent on cell division.
-
Action: Ensure the doubling time of your cell line is appropriate for the half-life of the radionuclide used. Very slow-growing cells may show limited effects from ¹⁷⁷Lu-Satoreotide in short-term (e.g., 72-96 hour) proliferation assays.
-
-
Problem 3: Tumor Progression in Animal Models Despite ¹⁷⁷Lu-Satoreotide Treatment
-
Question: My patient-derived xenograft (PDX) model shows initial response or stability followed by progression despite treatment with ¹⁷⁷Lu-Satoreotide. What are the next steps?
-
Answer & Troubleshooting Steps:
-
Re-evaluate SSTR2 Expression in Progressed Tumors: Acquired resistance often involves the loss of the drug target.
-
Action: Upon tumor progression, harvest the tumor tissue and re-assess SSTR2 expression via IHC or Western blot.[7] Compare the expression levels to the pre-treatment tumor tissue. If feasible, perform SSTR-PET imaging (e.g., ⁶⁸Ga-satoreotide) on the animal before and after progression to non-invasively monitor SSTR2 status.
-
-
Analyze for Activation of Resistance Pathways: The progressed tumor has likely evolved to bypass the therapy.
-
Action: Perform phosphoproteomic or Western blot analysis on lysates from pre-treatment and post-progression tumors to identify upregulated survival pathways, with a focus on PI3K/Akt/mTOR signaling.[22]
-
-
Test Combination Therapies: Based on the molecular analysis, design experiments to overcome the identified resistance mechanism.
-
Action: If the PI3K/Akt/mTOR pathway is activated, initiate a new treatment arm combining ¹⁷⁷Lu-Satoreotide with an mTOR inhibitor (e.g., everolimus) or a PI3K inhibitor to see if this can restore tumor control.[16]
-
-
Section 3: Data Summaries & Visualizations
Data Presentation
Table 1: Comparison of SSTR Agonists vs. Antagonists for NET Theranostics.
| Feature | SSTR Agonists (e.g., DOTATATE) | SSTR Antagonists (e.g., this compound) | Citation(s) |
|---|---|---|---|
| Mechanism | Binds to active state of SSTR2, causes receptor internalization. | Binds to both active and inactive states of SSTR2, minimal internalization. | [1] |
| Binding Sites | Binds to a fraction of available SSTR2 sites. | Binds to a higher number of SSTR2 sites. | [1] |
| Tumor Uptake | High uptake in SSTR2-positive tumors. | Potentially higher tumor uptake and longer residence time. | [3][23] |
| Lesion Detection | Standard for SSTR-PET imaging. | May detect more lesions, especially in patients with lower SSTR2 expression. | [1][24] |
| Internalization | Strong internalization, delivering radionuclide payload inside the cell. | Remains primarily on the cell membrane, damaging the membrane via Auger electrons if appropriate radionuclides are used. |[1][25] |
Table 2: Summary of Phase I/II Clinical Trial Data for ¹⁷⁷Lu-Satoreotide Tetraxetan in NETs.
| Study / Cohort | Number of Patients | Key Efficacy Results | Key Grade ≥3 Adverse Events | Citation(s) |
|---|---|---|---|---|
| Phase I (Reidy-Lagunes et al.) | 20 | ORR: 45% (9 PRs, 1 CR)DCR: 85%Median PFS: 21.0 months | Grade 4 hematologic toxicity occurred in 57% of patients after the 2nd cycle, leading to protocol modification. | [2][26] |
| Phase I/II (Wild et al. / Grønbæk et al.) | 40 (38 evaluable) | ORR: 21.1%DCR: 94.7% | Lymphopenia, Thrombocytopenia, Neutropenia. Two cases of myeloid neoplasms. | [23][27][28] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; PR: Partial Response; CR: Complete Response.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Simplified SSTR2 signaling for Agonist vs. Antagonist drugs.
Caption: PI3K/Akt/mTOR escape pathway in SSTR-targeted therapy resistance.
Caption: Experimental workflow for investigating this compound resistance.
Section 4: Key Experimental Protocols
Note: These are generalized protocols. Researchers must optimize conditions such as antibody concentrations, incubation times, and cell seeding densities for their specific models and reagents.
Protocol 1: SSTR2 Expression Analysis by Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24 hours.
-
Process tissue and embed in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2x 5 min).
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%; 2x 3 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[13]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS/TBS buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with buffer.
-
Apply a protein blocking solution (e.g., normal goat serum) for 30-60 minutes.
-
Incubate with a primary antibody against SSTR2 (e.g., rabbit monoclonal) at a pre-optimized dilution overnight at 4°C.[13]
-
Wash with buffer.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.[13]
-
Wash with buffer.
-
Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Develop with a chromogen like DAB until desired stain intensity is reached.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
-
Analysis:
-
Evaluate staining intensity and localization (membranous staining is key) under a microscope.[14] Use a scoring system (e.g., H-score) for semi-quantitative analysis.
-
Protocol 2: In Vitro Cell Viability Assay (WST-1) to Assess Antiproliferative Effects
-
Cell Seeding:
-
Trypsinize and count NET cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium (or vehicle control).
-
Incubate for the desired time period (e.g., 48, 72, or 96 hours).
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent (or similar tetrazolium salt like MTS) to each well.[29]
-
Incubate at 37°C for 1-4 hours, or until a significant color change is observed in the control wells.
-
-
Measurement:
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the results to determine the IC50 value (the concentration of drug that inhibits cell viability by 50%).
-
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
-
Protein Extraction:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.[19]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.[21]
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[19]
-
-
Analysis:
-
Quantify band intensity using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts to determine the level of pathway activation.
-
References
- 1. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Trial of Well-Differentiated Neuroendocrine Tumors (NETs) with Radiolabeled Somatostatin Antagonist 177Lu-Satoreotide Tetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Resistance in Gastroenteropancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tmj.ro [tmj.ro]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. biocompare.com [biocompare.com]
- 13. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of Somatostatin Receptor (SSTR) Subtypes (SSTR-1, 2A, 3, 4 and 5) in Neuroendocrine Tumors Using Real-time RT-PCR Method and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snmmi.org [snmmi.org]
- 16. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic [explorationpub.com]
- 17. mdpi.com [mdpi.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Head-to-Head Comparison of SSTR Antagonist [68Ga]Ga-DATA5m-LM4 with SSTR Agonist [68Ga]Ga-DOTANOC PET/CT in Patients with Well Differentiated Gastroenteropancreatic Neuroendocrine Tumors: A Prospective Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. nanets.net [nanets.net]
- 28. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pr.ibs.re.kr [pr.ibs.re.kr]
Optimizing administered activity of 177Lu-Satoreotide for efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 177Lu-Satoreotide tetraxetan.
Frequently Asked Questions (FAQs)
Q1: What is 177Lu-Satoreotide tetraxetan and how does it work?
A1: 177Lu-Satoreotide tetraxetan is a cutting-edge therapeutic agent for neuroendocrine tumors (NETs).[1] It is a radioconjugate composed of:
-
Satoreotide tetraxetan (JR11): A peptide that acts as an antagonist to the somatostatin receptor subtype 2 (SSTR2).[1][2] SSTR2 is overexpressed on the cell membranes of many NETs.[2]
-
DOTA: A chelating agent that securely binds the radioisotope.[1]
-
Lutetium-177 (177Lu): A beta-emitting radioisotope that delivers a cytotoxic dose of radiation to the tumor cells.[1][2]
Upon administration, 177Lu-Satoreotide tetraxetan binds with high affinity to SSTR2 on tumor cells.[2] This binding and subsequent internalization deliver targeted beta radiation, causing DNA damage and ultimately leading to cancer cell death.[1][2]
Q2: What is the primary advantage of 177Lu-Satoreotide tetraxetan being an SSTR2 antagonist compared to agonists like 177Lu-DOTATATE?
A2: The antagonistic nature of 177Lu-Satoreotide tetraxetan offers a significant advantage in tumor targeting.[1] Unlike agonists, which require receptor activation, antagonists can bind to more sites on the SSTR2 receptor, regardless of its activation state.[1][3] This can lead to greater tumor uptake and a higher radiation dose delivered to the cancer cells.[1][3] Preclinical and clinical studies suggest that 177Lu-Satoreotide tetraxetan can result in a higher tumor-to-kidney dose ratio and a longer intra-tumoral residence time compared to its agonist counterparts.[4][5]
Q3: What are the key considerations for patient selection for therapy with 177Lu-Satoreotide tetraxetan?
A3: Patients with advanced, SSTR2-positive neuroendocrine tumors are candidates for this therapy.[4] A crucial step in patient selection is imaging with an SSTR2-targeting agent, such as 68Ga-DOTA-JR11 (the diagnostic counterpart to 177Lu-Satoreotide tetraxetan).[4] Patients are typically considered for therapy if they have 68Ga-DOTA-JR11 uptake in at least one metastasis that is greater than the uptake in the liver.[4]
Troubleshooting Guide
Q1: We observed higher than expected hematologic toxicity in our study. What could be the cause and how can we mitigate this?
A1: Unexpectedly high rates of hematologic toxicity, particularly after the second cycle of therapy, have been reported in a phase I study.[4] In that study, grade 4 hematologic toxicity occurred in 57% of patients after the second cycle, leading to a temporary suspension of the trial.[4]
Possible Causes:
-
Cumulative Bone Marrow Dose: The cumulative absorbed dose to the bone marrow may be higher than predicted by initial dosimetry.
-
Patient Population: Heavily pre-treated patients may have a reduced bone marrow reserve, making them more susceptible to hematologic adverse events.[4]
Mitigation Strategies:
-
Dose Adjustment: A key strategy is to reduce the prescribed activity for subsequent cycles. In the aforementioned phase I trial, the protocol was modified to reduce the prescribed activity for the second cycle by 50%.[4]
-
Dosimetry-Guided Treatment: Implement rigorous dosimetry for each patient to estimate the absorbed dose to the bone marrow. A cumulative absorbed dose limit for the bone marrow should be established. For instance, some studies have set this limit at 1.0 Gy or 1.5 Gy.[4][6]
Q2: Tumor uptake of 177Lu-Satoreotide tetraxetan in our preclinical model is lower than anticipated. What are potential reasons and troubleshooting steps?
A2: Suboptimal tumor uptake can be due to several factors.
Possible Causes:
-
Low SSTR2 Expression: The tumor model may have lower than expected expression of SSTR2.
-
Receptor Saturation: The administered peptide mass might be too high, leading to saturation of the SSTR2 receptors.
-
Interference from other medications: Concurrent administration of somatostatin analogs (SSAs) can interfere with the binding of 177Lu-Satoreotide tetraxetan to SSTR2.[7]
Troubleshooting Steps:
-
Confirm SSTR2 Expression: Verify the SSTR2 expression levels in your tumor model using techniques like immunohistochemistry or in vitro binding assays.
-
Optimize Peptide Mass: In a xenograft mouse model, increasing the peptide amount was shown to reduce the absorbed dose in non-target organs without compromising tumor uptake.[5] However, the optimal peptide amount in humans is still under investigation.[5] Experiment with different peptide mass doses to find the optimal concentration for your model.
-
Manage Concurrent Medications: If applicable, ensure that long-acting SSAs are discontinued for an adequate period before the administration of 177Lu-Satoreotide tetraxetan. A washout period of at least four weeks is generally recommended.[7] Short-acting SSAs should be stopped at least 24 hours prior to treatment.[7]
Q3: We are seeing discrepancies between our dosimetry predictions and the observed clinical outcomes. How can we refine our dosimetry protocol?
A3: Accurate dosimetry is crucial for optimizing the therapeutic index of 177Lu-Satoreotide tetraxetan.
Possible Causes of Discrepancies:
-
Imaging Time Points: The selected imaging time points may not be optimal for capturing the full pharmacokinetic profile of the radiopharmaceutical.
-
Dosimetry Software and Model: The software and model used for dose calculation can influence the results.
-
Patient-Specific Factors: Individual patient physiology can lead to variations in biodistribution and clearance.
Refinement Strategies:
-
Optimize Imaging Schedule: Maximum uptake of 177Lu-Satoreotide tetraxetan in organs is typically observed at the first imaging timepoint (around 4 hours post-injection), followed by an exponential decrease.[8][9] Ensure your imaging schedule includes early time points to accurately capture the peak uptake and subsequent clearance.
-
Patient-Specific Dosimetry: Whenever possible, use patient-specific, image-based dosimetry rather than relying solely on model-based calculations.[8] This involves acquiring a series of images over time and using software like OLINDA/EXM or NUKDOS to calculate the absorbed doses to tumors and critical organs.[10][11]
-
Cross-Validation: If feasible, cross-validate your dosimetry results using different software packages or methodologies to ensure consistency.
Data Presentation
Table 1: Dosimetry Data for 177Lu-Satoreotide tetraxetan
| Organ | Mean Absorbed Dose per Unit Activity (Gy/GBq) |
| Tumors | 5.0[8][11] |
| Spleen | 0.8 - 1.48[4][8][11] |
| Kidneys | 0.9 - 1.03[4][8][11] |
| Liver | 0.2 - 0.47[4][8][11] |
| Bone Marrow | 0.09 - 0.1[4][8][11] |
Table 2: Efficacy of 177Lu-Satoreotide tetraxetan in Clinical Trials
| Parameter | Result |
| Overall Response Rate | 21.1% - 45%[4][6] |
| Complete Response | 5% (in a Phase I study)[4] |
| Partial Response | 21.1% - 40%[4][6][12][13] |
| Stable Disease | 40% - 73.7%[4][13] |
| Disease Control Rate | 85% - 94.7%[5][6][12][13] |
| Median Progression-Free Survival | 21.0 - 28.1 months[4][12] |
Table 3: Common Grade ≥ 3 Treatment-Related Adverse Events
| Adverse Event | Frequency |
| Lymphopenia | Most common[5][6][14] |
| Thrombocytopenia | Most common[5][6][14] |
| Neutropenia | Most common[5][6][14] |
| Myeloid Neoplasms | 2 patients in a Phase I/II study[5][6][14] |
Experimental Protocols
1. Patient Screening and Selection Protocol
-
Inclusion Criteria: Patients must have advanced, progressive, SSTR-positive neuroendocrine tumors.[4][6]
-
SSTR Imaging: Perform PET/CT imaging with 68Ga-DOTA-JR11.[4]
-
Uptake Criteria: Eligible patients should demonstrate 68Ga-DOTA-JR11 uptake greater than liver uptake in at least one metastasis of more than 2 cm in diameter.[4]
-
Baseline Assessments: Conduct a comprehensive medical history, physical examination, and baseline laboratory tests (complete blood count, chemistry panel).[4]
-
Imaging: Obtain baseline CT or MRI scans to document tumor burden.[4]
2. Dosimetry Protocol
-
Pre-therapy Dosimetry Study: Administer a nominal activity of 177Lu-Satoreotide tetraxetan (e.g., 1.85 GBq).[4]
-
Image Acquisition: Perform whole-body scans and SPECT/CT at multiple time points post-injection (e.g., 4, 24, 48, and 72 hours) to determine the biodistribution and clearance of the radiopharmaceutical.[8][11]
-
Pharmacokinetic Analysis: Collect blood and urine samples at specified intervals to determine the pharmacokinetic profile.[11]
-
Dose Calculation:
-
Delineate regions of interest (ROIs) or volumes of interest (VOIs) over tumors and critical organs (kidneys, bone marrow, liver, spleen) on the acquired images.[11]
-
Use a validated software package (e.g., OLINDA/EXM) to calculate the time-integrated activity in each region.[10]
-
Calculate the absorbed dose to each organ and tumor.
-
-
Therapeutic Activity Calculation: Based on the dosimetry results, calculate the maximum therapeutic activity that can be safely administered without exceeding the pre-defined absorbed dose limits for critical organs (e.g., 23 Gy for kidneys and 1.5 Gy for bone marrow).[5][6]
3. 177Lu-Satoreotide Tetraxetan Administration Protocol
-
Patient Preparation: Ensure adequate hydration.
-
Amino Acid Infusion: Start an intravenous infusion of an amino acid solution (containing L-lysine and L-arginine) approximately 30 minutes before the administration of 177Lu-Satoreotide tetraxetan to protect the kidneys.[7][15] The amino acid infusion should continue for a total of at least 4 hours.[15]
-
Radiopharmaceutical Infusion: Administer the calculated therapeutic activity of 177Lu-Satoreotide tetraxetan as a slow intravenous infusion over a specified period (e.g., 120 minutes).[11]
-
Monitoring: Continuously monitor the patient for any signs of adverse reactions during and after the infusion.[7] Check the patency of the intravenous line to prevent infiltration.[7]
-
Treatment Cycles: The therapeutic activity is often split into multiple cycles, typically delivered 8 to 12 weeks apart.[4][11] Dosimetry should be re-evaluated before each subsequent cycle to adjust the administered activity if necessary.[5][6]
Visualizations
Caption: Mechanism of action of 177Lu-Satoreotide tetraxetan.
Caption: A typical experimental workflow for a clinical trial.
Caption: Decision-making flowchart for dose adjustment.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Facebook [cancer.gov]
- 3. The Role of [177Lu] Lu-Satoreotide Tetraxetan in Somatostatin Receptor-Positive Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ariceum-therapeutics.com [ariceum-therapeutics.com]
- 7. nanets.net [nanets.net]
- 8. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Ariceum Therapeutics' targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours [prnewswire.com]
- 14. Ariceum Therapeutics’ targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours – Ariceum Therapeutics [ariceum-therapeutics.com]
- 15. radiology.wisc.edu [radiology.wisc.edu]
Technical Support Center: 68Ga-Satoreotide Radiochemical Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical purity (RCP) of 68Ga-Satoreotide.
Troubleshooting Guide
Low radiochemical purity can compromise the quality of PET imaging and the accuracy of diagnostic results. This guide addresses common issues encountered during the radiolabeling of Satoreotide with Gallium-68.
Problem 1: Low Radiochemical Yield (<95%)
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal pH of reaction mixture | Ensure the pH of the reaction mixture is within the optimal range of 3.5-4.5. Use appropriate buffers like sodium acetate or HEPES to maintain the correct pH. Verify the pH of the final reaction mixture before heating. |
| Incorrect Reaction Temperature | The optimal reaction temperature for 68Ga labeling of peptides is typically around 95°C. Ensure your heating block is calibrated and provides a stable and accurate temperature. |
| Inadequate Reaction Time | A reaction time of 5-10 minutes at 95°C is generally sufficient for high radiochemical yields. If the yield is low, consider extending the heating time in small increments. |
| Presence of Metallic Impurities | Metallic impurities in the 68Ga eluate can compete with the chelation of 68Ga by the this compound precursor. Use of a cation-exchange cartridge to purify the 68Ga eluate before radiolabeling can effectively remove these impurities. |
| Precursor (this compound) Degradation | Ensure the this compound precursor is stored correctly according to the manufacturer's instructions to prevent degradation. Use fresh, high-quality precursor for each labeling. |
| Incorrect Precursor Amount | Using too little precursor can result in incomplete trapping of the 68Ga. Refer to the manufacturer's protocol for the recommended amount of this compound for a given amount of 68Ga activity. |
Problem 2: Presence of Radiochemical Impurities
The two most common radiochemical impurities in 68Ga-labeled peptide preparations are free 68Ga and colloidal 68Ga.
Identifying and Mitigating Impurities:
| Radiochemical Impurity | Identification (by Radio-TLC) | Mitigation Strategies |
| Free 68Ga | Migrates with the solvent front (Rf ≈ 0.9-1.0) in a citrate buffer system. | Optimize labeling conditions (pH, temperature, time) to favor the formation of the 68Ga-Satoreotide complex. Ensure a sufficient amount of precursor is used. |
| Colloidal 68Ga | Remains at the origin (Rf ≈ 0-0.1) in most mobile phases. | Ensure the pH of the reaction mixture does not exceed 5.5, as higher pH can promote the formation of gallium colloids. Purify the final product using a C18 cartridge to remove colloidal impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical purity for 68Ga-Satoreotide?
A1: For clinical applications, the radiochemical purity of 68Ga-Satoreotide should be greater than 95%.[1] High-quality preparations often achieve RCP values exceeding 98%.
Q2: What are the recommended quality control methods for 68Ga-Satoreotide?
A2: The most common quality control methods are radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC).[2]
-
Radio-TLC: A rapid method to determine the presence of free and colloidal 68Ga.
-
HPLC: Provides a more detailed analysis of the radiochemical purity and can identify other potential impurities.
Q3: Can I use a manual labeling method, or is an automated synthesizer necessary?
A3: Both manual and automated methods can produce high-quality 68Ga-Satoreotide.
-
Manual Method: Offers flexibility for research and development but may have higher variability and radiation exposure for the operator.
-
Automated Synthesizer: Provides higher reproducibility, reduced radiation exposure, and is generally preferred for routine clinical production.[3][4][5]
Q4: What are the optimal peptide mass and radioactivity ranges for 68Ga-Satoreotide imaging?
A4: Clinical studies have shown that a radioactivity of 100-200 MBq with a peptide mass of up to 50 µg is the optimal dosing regimen for 68Ga-satoreotide trizoxetan in patients with gastroenteropancreatic neuroendocrine tumors.[6][7][8]
Experimental Protocols
Radio-TLC for Radiochemical Purity Determination
This protocol is a general guideline and may need to be adapted based on specific laboratory conditions and available materials.
Materials:
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
Mobile Phase A: 0.1 M Sodium Citrate, pH 5.5
-
Mobile Phase B: 1 M Ammonium Acetate in Methanol/Water (1:1 v/v)
-
Developing chamber
-
Radio-TLC scanner
Procedure:
-
Spot a small amount (1-2 µL) of the 68Ga-Satoreotide preparation onto two separate ITLC-SG strips.
-
Develop one strip in Mobile Phase A and the other in Mobile Phase B in separate developing chambers.
-
Allow the solvent front to travel to the top of the strips.
-
Dry the strips and analyze them using a radio-TLC scanner.
Interpretation of Results:
| System | Rf of 68Ga-Satoreotide | Rf of Free 68Ga | Rf of Colloidal 68Ga |
| Mobile Phase A | ~0.0-0.2 | ~0.9-1.0 | ~0.0-0.1 |
| Mobile Phase B | ~0.8-1.0 | ~0.0-0.2 | ~0.0-0.1 |
HPLC for Radiochemical Purity Determination
This is a general gradient method that can be optimized for specific HPLC systems.
System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1 mL/min
-
Detector: Radiodetector
Gradient:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0-2 | 95 | 5 |
| 2-15 | 95 -> 5 | 5 -> 95 |
| 15-17 | 5 | 95 |
| 17-18 | 5 -> 95 | 95 -> 5 |
| 18-20 | 95 | 5 |
Note: The retention time of 68Ga-Satoreotide will need to be determined by running a reference standard.
Visualizations
Caption: Troubleshooting workflow for low radiochemical purity.
Caption: Standard workflow for 68Ga-Satoreotide synthesis.
References
- 1. Optimization of radiochemical purity assessment for [68Ga]Ga-EDOTREOTIDE (Somakit-TOC®): a shortened r-TLC method for improved PET radiopharmaceutical workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fully automated synthesis for the preparation of 68Ga-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Manual vs automated 68 Ga-radiolabelling-A comparison of optimized processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, Factorial Phase II Study to Determine the Optimal Dosing Regimen for 68Ga-Satoreotide Trizoxetan as an Imaging Agent in Patients with Gastroenteropancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Tech Tip: The Effect of Gradient on Buffers | Phenomenex [phenomenex.com]
- 8. A novel read methodology to evaluate the optimal dose of 68Ga-satoreotide trizoxetan as a PET imaging agent in patients with gastroenteropancreatic neuroendocrine tumours: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Dose modification guidelines for Satoreotide based on patient tolerance
This technical support center provides guidance for researchers, scientists, and drug development professionals on dose modifications for Satoreotide ([177Lu]Lu-satoreotide tetraxetan) based on patient tolerance observed in clinical studies. The following information is intended to address specific issues that may be encountered during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptide receptor radionuclide therapy (PRRT) agent.[1][2] It consists of two main components:
-
This compound: A peptide that acts as a somatostatin receptor 2 (SSTR2) antagonist.[2][3] It binds with high affinity to SSTR2, which is often overexpressed on the surface of neuroendocrine tumor (NET) cells and other cancers like small cell lung cancer (SCLC).[2][3][4]
-
Lutetium-177 (177Lu): A radioisotope that is chelated to the this compound peptide.[3][5] Upon binding of this compound to the SSTR2 receptor on a cancer cell, the 177Lu delivers targeted beta-minus radiation to the tumor cell, causing DNA damage and ultimately leading to cell death (apoptosis).[1][5]
The antagonist nature of this compound allows it to bind to more sites on the SSTR2 receptor compared to agonists, potentially leading to a higher radiation dose delivered to the tumor cells.[5]
Q2: What are the most common treatment-related adverse events observed with this compound?
Based on a phase I/II study in patients with advanced SSTR-positive neuroendocrine tumors, the most frequently observed grade ≥3 treatment-related adverse events are hematological toxicities.[3][6][7] These include:
-
Lymphopenia
-
Thrombocytopenia
-
Neutropenia
Two patients in this study also developed myeloid neoplasms that were considered to be related to the treatment.[3][6][7] Importantly, no grade 3 or 4 kidney toxicity was observed in this study.[6][7]
Q3: Are there established dose modification guidelines for this compound based on patient tolerance?
As this compound is still under investigation, formal, universally established dose modification guidelines are not yet available. However, insights into dose adjustments can be drawn from the protocols of clinical trials. Dose modifications in these trials have been primarily reactive to hematologic toxicity.
In a phase I study, the development of grade 4 hematologic toxicity after the second cycle of 177Lu-satoreotide tetraxetan led to a suspension of the trial and a modification of the protocol.[8][9] The key modifications included:
-
Limiting the cumulative absorbed bone marrow dose to 1 Gy.[8]
-
Reducing the prescribed activity for the second cycle by 50%.[8][9]
In another phase I/II study, dosimetry was used to guide the maximum administered activity, with cumulative absorbed-dose limits set at 23.0 Gy for the kidneys and 1.5 Gy for the bone marrow.[10][11] The administered activity and the number of treatment cycles could be adapted based on the dosimetry results from prior cycles to stay within these limits.[10] For instance, in one cohort, the risk of exceeding the bone marrow dose limit and an instance of grade 3 thrombocytopenia led to a reduction in the administered activity per cycle from 6.0 GBq to 4.5 GBq.[7]
Troubleshooting Guide: Managing Adverse Events
This guide provides potential strategies for managing adverse events based on clinical trial experiences.
Issue: Patient develops Grade 3 or 4 hematologic toxicity (thrombocytopenia, neutropenia, lymphopenia) after a cycle of this compound.
Recommended Action:
-
Interrupt Dosing: Withhold the subsequent cycle of this compound.
-
Monitor Blood Counts: Closely monitor the patient's blood counts until they recover to a less severe grade.
-
Dose Reduction for Subsequent Cycles: For the next cycle, consider a dose reduction. A 50% reduction in the administered activity was implemented in a clinical trial in response to severe hematologic toxicity.[8][9]
-
Re-evaluate Cumulative Dose Limits: Ensure that the total cumulative absorbed dose to the bone marrow does not exceed the protocol-defined limits (e.g., 1.0 Gy to 1.5 Gy).[8][10][11] If there is a risk of exceeding these limits, dose reduction or discontinuation should be considered.[7]
Issue: Patient is at risk of exceeding the cumulative absorbed dose limit for the kidneys or bone marrow.
Recommended Action:
-
Dosimetry Assessment: Conduct patient-specific dosimetry to accurately measure the absorbed radiation dose in critical organs like the kidneys and bone marrow.[10][11]
-
Adjust Administered Activity: Based on the dosimetry results, adjust the administered activity for subsequent cycles to remain within the established safety limits (e.g., 23 Gy for kidneys and 1.5 Gy for bone marrow).[10][11]
Quantitative Data Summary
The following table summarizes the dose modification data from a key clinical trial of [177Lu]Lu-satoreotide tetraxetan.
| Adverse Event | Severity (Grade) | Action Taken in Clinical Trial | Reference |
| Hematologic Toxicity | Grade 4 | Trial suspension and protocol modification. | [8][9] |
| Reduction of prescribed activity for the second cycle by 50%. | [8][9] | ||
| Cumulative absorbed bone marrow dose limited to 1 Gy. | [8] | ||
| Risk of exceeding bone marrow dose limit and Grade 3 Thrombocytopenia | - | Reduction of administered activity per cycle from 6.0 GBq to 4.5 GBq. | [7] |
Experimental Protocols
Protocol: Patient-Specific Dosimetry for Dose Guidance
This protocol outlines the general steps for performing patient-specific dosimetry to guide the administration of [177Lu]Lu-satoreotide tetraxetan, as inferred from clinical trial methodologies.[10][11]
-
Administration of a Dosimetric Dose: Administer a pre-therapy dose of [177Lu]Lu-satoreotide tetraxetan (e.g., a nominal activity of 1.85 GBq).[9]
-
SPECT/CT Imaging: Acquire whole-body SPECT/CT scans at multiple time points after the injection (e.g., 4, 24, 72, and 168 hours) to measure the distribution and clearance of the radiopharmaceutical.
-
Volume of Interest (VOI) Definition: Delineate volumes of interest for critical organs (kidneys, bone marrow) and tumors on the CT images.
-
Activity Quantification: Determine the activity in each VOI at each time point from the SPECT images.
-
Time-Activity Curve Generation: Plot the activity in each organ and tumor as a function of time and fit the data to an appropriate mathematical model (e.g., bi-exponential) to calculate the cumulative activity.
-
Absorbed Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed radiation dose for each organ and tumor based on the time-integrated activity.
-
Dose Adjustment: Compare the calculated cumulative absorbed doses to the predefined limits (e.g., 23 Gy for kidneys, 1.5 Gy for bone marrow).[10][11] Adjust the activity of the subsequent therapeutic cycles to ensure these limits are not exceeded.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for dose modification based on adverse events.
References
- 1. oncodaily.com [oncodaily.com]
- 2. Ariceum Therapeutics' targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours [prnewswire.com]
- 3. Ariceum Therapeutics’ targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours – Ariceum Therapeutics [ariceum-therapeutics.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. openmedscience.com [openmedscience.com]
- 6. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Trial of Well-Differentiated Neuroendocrine Tumors (NETs) with Radiolabeled Somatostatin Antagonist 177Lu-Satoreotide Tetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Satoreotide binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Satoreotide binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound binding assays in a question-and-answer format.
Q1: My total binding is very high, but the specific binding is low or non-existent. What could be the cause?
High total binding with low specific binding often points to excessive non-specific binding of the radiolabeled this compound. Here are several potential causes and solutions:
-
Inadequate Blocking: The blocking agents in your assay buffer may not be effectively preventing the radioligand from binding to non-receptor sites.
-
Solution: Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in your binding buffer. A common starting point is 0.2% BSA, which can be optimized as needed.[1]
-
-
Hydrophobic Interactions: Radioligands, especially those with hydrophobic properties, can stick to plasticware and filter membranes.
-
Solution: Consider pre-treating your plates and filter mats with a solution of BSA or polyethyleneimine (PEI) to reduce non-specific adherence.
-
-
Incorrect "Cold" Ligand Concentration: The concentration of the unlabeled ("cold") ligand used to determine non-specific binding might be too low to effectively displace all the specific binding of the radioligand.
-
Solution: Use a high concentration of a competing, unlabeled ligand that has a high affinity for the SSTR2 receptor.[2] This ensures that only binding to the specific receptor site is displaced.
-
-
Radioligand Quality: The radiolabeled this compound may have degraded, leading to "sticky" byproducts.
Q2: I am observing inconsistent and variable results between replicate wells and experiments. What are the likely sources of this variability?
Inconsistent results can be frustrating and can stem from several factors throughout the experimental workflow.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of radioligand or competitor, is a common source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use low-retention pipette tips. For very small volumes, consider preparing a master mix to be dispensed into each well.
-
-
Incomplete Washing: Insufficient washing of the filters after incubation can leave unbound radioligand behind, leading to artificially high and variable counts.
-
Solution: Optimize your wash steps. Ensure the wash buffer volume is adequate and that the vacuum is applied efficiently and consistently across all wells of the filter plate.
-
-
Cell/Membrane Preparation Inconsistency: Variability in the amount of cell membrane protein added to each well will directly impact the number of available receptors and, consequently, the binding results.[3]
-
Solution: Ensure your cell membrane preparation is homogenous before aliquoting. Perform a protein concentration assay (e.g., Bradford assay) on your membrane preparation to ensure you are adding a consistent amount of protein to each well.[1]
-
-
Temperature Fluctuations: Binding kinetics are temperature-dependent. Inconsistent temperatures during incubation can lead to variable results.[3]
-
Solution: Use a calibrated incubator or water bath to maintain a constant temperature throughout the incubation period. Ensure all plates reach the target temperature before starting the binding reaction.
-
Q3: My specific binding signal is very low, making it difficult to get a good signal-to-noise ratio. How can I improve my signal?
A low specific binding signal can make data interpretation difficult. Here are some strategies to boost your signal:
-
Increase Receptor Concentration: A higher concentration of SSTR2 in your assay will result in more binding sites for the radioligand.
-
Solution: Increase the amount of cell membrane preparation per well.[3] If using whole cells, ensure you are seeding a sufficient number of cells that are known to express high levels of SSTR2.
-
-
Optimize Radioligand Concentration: The concentration of the radiolabeled this compound should be appropriate for the affinity of the receptor.
-
Solution: Use a radioligand concentration at or below the dissociation constant (Kd) for saturation assays.[2] This ensures that you are measuring high-affinity binding.
-
-
Check Radioligand Specific Activity: A radioligand with high specific activity will provide a stronger signal per bound molecule.
-
Solution: Whenever possible, choose a radioligand with a high specific activity (e.g., > 20 Ci/mmol for tritiated ligands).[2]
-
-
Incubation Time: The incubation may not be long enough to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for reaching binding equilibrium.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay with [¹⁷⁷Lu]Lu-Satoreotide Tetraxetan
This protocol is adapted for determining the binding affinity of unlabeled compounds against the SSTR2 receptor using radiolabeled this compound.
Materials:
-
HEK-SSTR2 cell membrane preparation (or other cells expressing SSTR2)
-
[¹⁷⁷Lu]Lu-Satoreotide Tetraxetan (radioligand)
-
Unlabeled this compound or other competing ligands
-
Binding Buffer: 20 mM HEPES, pH 7.4, 4 mM MgCl₂, 0.2% BSA, 20 mg/L bacitracin, 20 mg/L PMSF, 200,000 KIU/L aprotinin.[1]
-
Wash Buffer: Ice-cold PBS or Tris-HCl
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of your unlabeled competitor ligand in the binding buffer.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Total Binding: 170 µL of binding buffer + 30 µL of radioligand solution.
-
Non-specific Binding: 140 µL of binding buffer + 30 µL of a high concentration of unlabeled ligand + 30 µL of radioligand solution.[1]
-
Competitive Binding: 140 µL of binding buffer + 30 µL of your competitor ligand dilution + 30 µL of radioligand solution.
-
-
-
Initiate Binding: Add 100 µL of the cell membrane suspension (to achieve a final protein concentration of ~10 µ g/well ) to each well to start the reaction.[1]
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[1]
-
Termination of Binding: Terminate the assay by rapid vacuum filtration through the 96-well filter plate.
-
Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration to determine the IC₅₀.
Data Presentation
Table 1: Troubleshooting Inconsistent this compound Binding Assay Results
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | Inadequate blocking | Increase BSA concentration in binding buffer. |
| Hydrophobic interactions with plates/filters | Pre-treat materials with BSA or PEI. | |
| Degraded radioligand | Use fresh, high-purity radioligand.[2] | |
| High Variability Between Replicates | Inconsistent pipetting | Calibrate pipettes; use master mixes. |
| Inefficient washing | Optimize wash volume and vacuum application. | |
| Uneven cell/membrane distribution | Ensure homogenous suspension before aliquoting.[3] | |
| Low Specific Binding Signal | Insufficient receptor concentration | Increase cell membrane protein per well.[3] |
| Sub-optimal radioligand concentration | Use radioligand at or below its Kd.[2] | |
| Incubation time too short | Perform a time-course to determine equilibrium. |
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for a this compound competitive binding assay.
Caption: Simplified SSTR2 signaling pathway upon agonist binding.
Caption: Troubleshooting flowchart for this compound binding assays.
References
Technical Support Center: Enhancing Satoreotide Tumor Penetration in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing Satoreotide's penetration into solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide-based radiopharmaceutical that acts as a somatostatin receptor type 2 (SSTR2) antagonist.[1] When labeled with a radionuclide (e.g., Lutetium-177 or Actinium-225), it is used in Peptide Receptor Radionuclide Therapy (PRRT). Unlike SSTR2 agonists (like DOTATATE), which are internalized upon receptor binding, this compound binds to the receptor without significant internalization. This antagonist property leads to a higher number of available binding sites on tumor cells, resulting in increased tumor uptake and retention of the radiopharmaceutical.[2][3]
Q2: What are the main barriers to this compound penetration in solid tumors?
A2: The primary barriers are characteristic of the solid tumor microenvironment and include:
-
Dense Extracellular Matrix (ECM): A network of collagen and other proteins that can physically hinder the diffusion of large molecules like peptide-based drugs.
-
High Interstitial Fluid Pressure (IFP): Elevated pressure within the tumor that can impede the convective transport of drugs from the vasculature into the tumor tissue.
-
Abnormal Tumor Vasculature: Disorganized and leaky blood vessels that lead to heterogeneous blood flow and drug delivery.
Q3: How can I assess the tumor penetration of my radiolabeled this compound?
A3: A combination of in vitro and in vivo models is recommended:
-
In Vitro 3D Tumor Spheroids: Multicellular tumor spheroids (MCTS) mimic the 3D architecture and cell-cell interactions of a small tumor, providing a good model to assess peptide penetration.[4][5]
-
In Vivo Biodistribution Studies: These studies in tumor-bearing animal models provide quantitative data on the uptake of radiolabeled this compound in the tumor and other organs over time, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[6][7]
-
In Vivo Imaging: Techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), combined with Computed Tomography (CT), allow for non-invasive visualization of the radiopharmaceutical's distribution within the tumor and the whole body.[8][9]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding of [¹⁷⁷Lu]Lu-Satoreotide in cell-based assays. | 1. Hydrophobic or ionic interactions with plasticware or other surfaces. 2. Presence of aggregates in the radiolabeled peptide solution. 3. Suboptimal blocking of non-specific binding sites. | 1. Pre-coat plates/tubes with a blocking agent like bovine serum albumin (BSA) or use low-binding plasticware. 2. Filter the radiolabeled peptide solution before use. 3. Increase the concentration of BSA or a non-ionic detergent (e.g., Tween-20) in the incubation and wash buffers.[10][11] 4. Perform a pre-clearing step by incubating the cell lysate with beads alone before adding the antibody-conjugated beads.[11] |
| Low penetration of this compound in 3D tumor spheroids. | 1. Large and compact spheroid structure. 2. High density of the extracellular matrix within the spheroid. 3. Insufficient incubation time. | 1. Optimize spheroid size by adjusting the initial cell seeding density. 2. Consider co-culturing with fibroblasts to create a more physiologically relevant, albeit potentially denser, ECM, or treat spheroids with enzymes like collagenase to remodel the ECM. 3. Perform a time-course experiment to determine the optimal incubation time for maximum penetration.[12] |
In Vivo Experiments & Imaging
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High uptake of radiolabeled this compound in non-target organs (e.g., kidneys). | 1. Renal clearance is a major excretion pathway for peptides. 2. Suboptimal in vivo stability of the radiolabeled peptide. | 1. Co-infuse with a solution of positively charged amino acids (e.g., lysine and arginine) to compete for reabsorption in the proximal tubules of the kidneys. 2. Assess the in vivo stability of the radiolabeled peptide by analyzing blood and urine samples at different time points. |
| Difficulty distinguishing between tumor uptake and inflammation in SPECT/CT or PET/CT images. | Somatostatin receptors, including SSTR2, can be expressed on activated macrophages and other immune cells present in inflamed tissues.[8][13][14] | 1. Correlate imaging findings with anatomical information from the CT scan to assess the location and characteristics of the uptake. 2. Consider dual-tracer imaging with a non-specific inflammation tracer, if feasible. 3. Dynamic imaging to assess the kinetics of tracer uptake may help differentiate between the two, as malignant tissue often shows different uptake and washout patterns compared to inflammation.[15] |
| Inconsistent radiolabeling yields with ¹⁷⁷Lu. | 1. Suboptimal pH of the reaction mixture. 2. Presence of metal ion contaminants in reagents. 3. Degradation of the peptide. | 1. Ensure the pH of the reaction buffer is within the optimal range for DOTA chelation (typically pH 4.0-5.0). 2. Use metal-free buffers and high-purity reagents. 3. Store the peptide under recommended conditions and check its purity before radiolabeling. |
Quantitative Data Summary
The following tables summarize preclinical data on the tumor uptake of this compound and the commonly used SSTR2 agonist, DOTATATE, in various xenograft models.
Table 1: Tumor Uptake of [¹⁷⁷Lu]Lu-Satoreotide in Preclinical Models
| Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| NCI-H69 (SCLC) | 24 h | ~15 | [1] |
| NCI-H69 (SCLC) | 72 h | ~12 | [1] |
| AR42J (Pancreatic) | 24 h | ~20 | [1] |
Table 2: Tumor Uptake of [¹⁷⁷Lu]Lu-DOTATATE in Preclinical Models
| Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| NCI-H69 (SCLC) | 24 h | ~5 | [1] |
| NCI-H69 (SCLC) | 72 h | ~2 | [1] |
| AR42J (Pancreatic) | 24 h | ~10 | [1] |
| U87MG (Glioblastoma) | 1 h | 2.23 ± 0.08 | |
| H727 (Lung Carcinoid) | 1 h | 1.53 ± 0.06 |
Table 3: Tumor Uptake of [⁶⁸Ga]Ga-DOTATATE in Preclinical Models
| Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| CHLA-15 (Neuroblastoma) | 1 h | ~8 | [16] |
| SK-N-BE(2) (Neuroblastoma) | 1 h | ~2 | [16] |
Experimental Protocols
Protocol 1: 3D Multicellular Tumor Spheroid (MCTS) Penetration Assay
This protocol describes a method to assess the penetration of radiolabeled this compound into MCTS.
Materials:
-
SSTR2-expressing cancer cell line (e.g., NCI-H69, AR42J)
-
Ultra-low attachment round-bottom 96-well plates
-
Cell culture medium
-
[¹⁷⁷Lu]Lu-Satoreotide
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Gamma counter
-
Confocal microscope
-
Fluorescently labeled this compound (for imaging)
-
DAPI (for nuclear staining)
-
Paraformaldehyde (PFA)
Procedure:
-
Spheroid Formation:
-
Seed a defined number of cells (e.g., 2,000 cells/well) in an ultra-low attachment 96-well plate.[17]
-
Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.[17]
-
Incubate for 3-5 days to allow for spheroid formation. Spheroids should be compact and have a diameter of 400-500 µm.
-
-
Treatment with Radiolabeled this compound:
-
Carefully remove half of the medium from each well.
-
Add fresh medium containing a known concentration of [¹⁷⁷Lu]Lu-Satoreotide.
-
Incubate for various time points (e.g., 1, 4, 24 hours).
-
-
Analysis of Penetration (Quantitative):
-
At each time point, carefully aspirate the medium and wash the spheroids twice with cold PBS.
-
Individually collect spheroids and transfer them to counting tubes.
-
Measure the radioactivity in each spheroid using a gamma counter.
-
To normalize for spheroid size, the protein content of each spheroid can be determined using a BCA assay after counting.
-
-
Analysis of Penetration (Qualitative/Imaging):
-
For imaging, use a fluorescently labeled version of this compound.
-
After incubation, wash the spheroids with PBS and fix with 4% PFA for 1 hour.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes (optional, depending on the need for intracellular staining).
-
Stain with DAPI to visualize cell nuclei.
-
Mount the spheroids on a slide and image using a confocal microscope. Acquire Z-stacks to visualize the penetration depth of the fluorescent peptide.[12]
-
Protocol 2: In Vivo Biodistribution of [¹⁷⁷Lu]Lu-Satoreotide in Tumor-Bearing Mice
This protocol outlines the procedure for determining the biodistribution of radiolabeled this compound in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous NCI-H69 xenografts)
-
[¹⁷⁷Lu]Lu-Satoreotide
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Calibrated standards of the injected radiopharmaceutical
Procedure:
-
Animal Preparation:
-
Use mice with tumors of a suitable size (e.g., 100-200 mm³).
-
Randomly assign mice to different time-point groups (e.g., 1, 4, 24, 48, 72 hours post-injection), with n=3-5 mice per group.
-
-
Injection of Radiolabeled Peptide:
-
Tissue Collection:
-
At the designated time points, anesthetize the mice.
-
Collect blood via cardiac puncture.
-
Euthanize the mice and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone).
-
-
Measurement of Radioactivity:
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and the blood using a gamma counter, along with the prepared standards.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) * 100
-
The total injected counts can be determined from the standards.[6]
-
Visualizations
Signaling Pathways
Caption: this compound binding to SSTR2 and downstream signaling pathways.
Experimental Workflows
Caption: Workflow for the 3D Multicellular Tumor Spheroid (MCTS) penetration assay.
Caption: Workflow for the in vivo biodistribution study.
References
- 1. Ariceum Therapeutics to Present Outstanding New Preclinical Data at the Society of Nuclear Medicine and Molecular Imaging Annual Meeting 2024 – Ariceum Therapeutics [ariceum-therapeutics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Trial of Well-Differentiated Neuroendocrine Tumors (NETs) with Radiolabeled Somatostatin Antagonist 177Lu-Satoreotide Tetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicellular Tumor Spheroids (MCTS) as a 3D In Vitro Evaluation Tool of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicellular tumor spheroids: a relevant 3D model for the in vitro preclinical investigation of polymer nanomedicines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Somatostatin receptor imaging by SPECT and PET in patients with chronic inflammatory disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging and biodistribution of radiolabeled SP90 peptide in BT-483 tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. Penetration in 3D tumor spheroids and explants: Adding a further dimension to the structure-activity relationship of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. scite.ai [scite.ai]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of Multicellular Tumor Spheroid (MCTS) Culture from Breast Cancer Cell and a High Throughput Screening Method Using the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Satoreotide vs. DOTATATE: A Comparative Guide for Neuroendocrine Tumor Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroendocrine tumor (NET) management is continually evolving, with molecular imaging and peptide receptor radionuclide therapy (PRRT) playing a pivotal role. The most established radiopharmaceuticals for this purpose target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in the majority of NETs. This guide provides a detailed, data-driven comparison of two key SSTR2-targeting ligands: the established agonist, DOTATATE, and the emerging antagonist, Satoreotide.
Executive Summary
DOTATATE, a somatostatin agonist, has been the cornerstone of SSTR2-targeted imaging and therapy. Its diagnostic variant, Gallium-68 (⁶⁸Ga)-DOTATATE, and its therapeutic counterpart, Lutetium-177 (¹⁷⁷Lu)-DOTATATE (Lutathera®), are widely used clinical standards.[1][2] this compound, a newer SSTR2 antagonist, has demonstrated distinct advantages in preclinical and clinical studies, suggesting it may offer superior performance in certain clinical scenarios. The fundamental difference lies in their interaction with the SSTR2 receptor: DOTATATE binds and activates the receptor, leading to internalization, while this compound binds without significant activation and internalization, yet shows prolonged tumor retention.[3][4] This guide will dissect the implications of these differing mechanisms on their diagnostic and therapeutic efficacy.
Mechanism of Action: Agonist vs. Antagonist
The differential binding properties of DOTATATE and this compound to the SSTR2 receptor underpin their performance differences.
-
DOTATATE (Agonist): As a somatostatin agonist, DOTATATE mimics the natural ligand, somatostatin.[5] Upon binding to SSTR2, it triggers receptor-mediated endocytosis, where the receptor-ligand complex is internalized into the tumor cell.[4][5] This internalization is crucial for trapping the attached radionuclide inside the cell, a key principle for the efficacy of PRRT.[4] However, agonists can only bind to the SSTR2 receptor when it is in an active state.[1]
-
This compound (Antagonist): In contrast, this compound is a SSTR2 antagonist. It binds to the receptor without initiating the downstream signaling cascade and subsequent rapid internalization.[3][4] A key advantage of antagonists is their ability to bind to a greater number of receptor sites, as they can bind to both active and inactive states of the receptor.[1][6] Preclinical studies have shown that this compound recognizes a higher number of SSTR2 binding sites compared to DOTATATE.[7] While not significantly internalized, this compound exhibits prolonged retention at the tumor site.[3]
Head-to-Head Comparison: Imaging Performance
Direct comparative studies using ⁶⁸Ga-labeled DOTATATE and this compound (often referred to as ⁶⁸Ga-DOTA-JR11 in literature) have provided valuable insights into their diagnostic capabilities.
| Performance Metric | ⁶⁸Ga-Satoreotide (Antagonist) | ⁶⁸Ga-DOTATATE (Agonist) | Key Findings & Citations |
| Lesion Detection | |||
| Liver Metastases | Superior | Standard | Detected significantly more liver lesions.[8] |
| Bone Metastases | Inferior | Superior | Detected fewer bone lesions.[8] |
| Tumor-to-Background Ratio | |||
| Liver Lesions | Significantly Higher (7.7 ± 5.4) | Lower (3.4 ± 2.0) | Offers better image contrast for liver metastases.[8] |
| Physiological Organ Uptake | Significantly Lower | Higher | Minimal uptake in spleen, renal cortex, adrenal glands, pituitary, stomach wall, liver parenchyma, small intestine, pancreas, and bone marrow.[8] |
| Overall Sensitivity | Potentially Higher | High | The ability to bind to more receptor sites may translate to higher overall sensitivity.[9] |
Head-to-Head Comparison: Therapeutic Performance
The therapeutic efficacy of ¹⁷⁷Lu-Satoreotide is being actively investigated in clinical trials, with promising early results compared to the well-established ¹⁷⁷Lu-DOTATATE.
| Performance Metric | ¹⁷⁷Lu-Satoreotide (Antagonist) | ¹⁷⁷Lu-DOTATATE (Agonist) | Key Findings & Citations |
| Tumor-Absorbed Dose | Higher | Standard | Preliminary studies show higher tumor-absorbed doses and tumor-to-kidney dose ratios.[1] |
| Objective Response Rate (ORR) | ~21-45% | ~18% | Phase I/II trials of this compound in heavily pre-treated patients show promising ORRs. Note: Direct comparison is challenging due to different patient populations and trial designs.[1][10] The NETTER-1 trial for DOTATATE showed an 18% ORR.[11] |
| Disease Control Rate (DCR) | ~85-95% | High | High DCR observed in early this compound trials.[1][10] |
| Progression-Free Survival (PFS) | Median of 21.0 months (Phase I) | 65% at 20 months (NETTER-1) | Promising PFS in a heavily pre-treated population for this compound.[1] NETTER-1 showed a significant PFS benefit for DOTATATE over high-dose octreotide.[11] |
| Toxicity Profile | Hematologic toxicity observed, requiring dose adjustments. | Known toxicities include hematologic and renal effects. | A Phase I trial of this compound reported grade 4 hematologic toxicity after the second cycle, leading to protocol modifications.[12] |
Experimental Protocols
Imaging: Prospective Head-to-Head Comparison of ⁶⁸Ga-Satoreotide and ⁶⁸Ga-DOTATATE
-
Study Design: A prospective study enrolled patients with metastatic, well-differentiated NETs. Each patient underwent PET/CT imaging on two consecutive days.[12]
-
Radiopharmaceutical Administration:
-
Imaging Protocol: Whole-body PET/CT scans were performed 40-60 minutes after each injection using the same scanner.[12]
-
Image Analysis: Physiologic uptake in normal organs, the number of detected lesions, and the standardized uptake value (SUVmax) of lesions were compared between the two scans.[12]
Therapy: Phase I/II Clinical Trial of ¹⁷⁷Lu-Satoreotide
-
Study Design: An open-label, phase I/II study to evaluate the safety and efficacy of ¹⁷⁷Lu-Satoreotide in patients with progressive, SSTR-positive NETs.
-
Patient Population: Patients with advanced SSTR2-positive NETs who had previously undergone other treatments.[1]
-
Dosimetry: Patients initially underwent a dosimetry study with a diagnostic dose of ¹⁷⁷Lu-Satoreotide to determine the maximum safe therapeutic activity based on kidney and bone marrow absorbed dose limits.[1]
-
Treatment Regimen: The therapeutic activity of ¹⁷⁷Lu-Satoreotide was administered in cycles, with adjustments to the activity and number of cycles based on dosimetry calculations to keep cumulative absorbed doses below predefined limits (e.g., 23 Gy for kidneys and 1.5 Gy for bone marrow).
-
Response Evaluation: Tumor response was assessed using standard imaging criteria.[1]
Conclusion
This compound, as an SSTR2 antagonist, presents a compelling alternative to the established agonist, DOTATATE, for both imaging and therapy of neuroendocrine tumors.
For diagnostic imaging , ⁶⁸Ga-Satoreotide demonstrates superior performance in detecting liver metastases and offers a better tumor-to-background ratio, which can be critical for accurate staging and treatment planning. However, ⁶⁸Ga-DOTATATE appears to be more sensitive for detecting bone metastases.
For radionuclide therapy , ¹⁷⁷Lu-Satoreotide shows the potential for higher tumor-absorbed doses and has demonstrated promising response rates in early clinical trials, even in heavily pre-treated patient populations. Further investigation is needed to optimize its dosing and fully characterize its long-term safety and efficacy in comparison to ¹⁷⁷Lu-DOTATATE.
The choice between this compound and DOTATATE may ultimately depend on the specific clinical context, such as the primary site of the tumor and the pattern of metastatic spread. The ongoing research and clinical trials will further elucidate the respective roles of these agonist and antagonist radiopharmaceuticals in the personalized management of neuroendocrine tumors.
References
- 1. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Head-to-Head Comparison of 68Ga-DOTA-TATE and 68Ga-DOTA-JR11 PET/CT in Patients With Tumor-Induced Osteomalacia: A Prospective Study [frontiersin.org]
- 3. The Role of [177Lu] Lu-Satoreotide Tetraxetan in Somatostatin Receptor-Positive Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. nanets.net [nanets.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. mdpi.com [mdpi.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to-Head Comparison of 68Ga-DOTA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: A Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Satoreotide and Everolimus in the Treatment of Pancreatic Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Overview of Therapeutic Mechanisms
Satoreotide is a peptide-based, somatostatin receptor 2 (SSTR2) antagonist. When radiolabeled (e.g., with 177Lu), it delivers targeted radiation to SSTR2-expressing tumor cells, leading to cell death.[1][2][3] Preclinical models have suggested that SSTR2 antagonists may have higher tumor uptake compared to SSTR agonists.[2]
Everolimus is an orally administered inhibitor of the mammalian target of rapamycin (mTOR), a key protein kinase in the PI3K/Akt/mTOR signaling pathway.[4][5][6] This pathway is frequently dysregulated in pNETs and plays a crucial role in cell proliferation, growth, and survival.[7] By inhibiting mTOR, everolimus aims to block these processes in cancer cells.[4]
Comparative Efficacy Data
The following tables summarize the key efficacy and safety data from clinical trials of this compound and everolimus in patients with neuroendocrine tumors, including pNETs.
This compound (as 177Lu-satoreotide tetraxetan)
Data for this compound is primarily from early-phase clinical trials involving patients with various advanced SSTR-positive neuroendocrine tumors.
| Efficacy Endpoint | Phase I Trial Results (heavily pre-treated NETs)[1][2] | Phase I/II Trial Results (progressive SSTR-positive NETs)[8][9] |
| Patient Population | 20 patients with advanced SSTR2-positive NETs (9 pancreatic) | 40 patients with progressive, SSTR-positive NETs |
| Overall Response Rate (ORR) | 45% (5% Complete Response, 40% Partial Response) | 21.1% |
| Disease Control Rate (DCR) | 85% (ORR + 40% Stable Disease) | 94.7% |
| Median Progression-Free Survival (PFS) | 21.0 months | Not reached at time of analysis |
Everolimus
Data for everolimus is primarily from the pivotal Phase III RADIANT-3 trial, which specifically enrolled patients with advanced, progressive, low- or intermediate-grade pNETs.
| Efficacy Endpoint | RADIANT-3 Trial: Everolimus Arm[10][11][12] | RADIANT-3 Trial: Placebo Arm[10][11][12] |
| Patient Population | 207 patients with advanced, progressive pNETs | 203 patients with advanced, progressive pNETs |
| Median Progression-Free Survival (PFS) | 11.0 months | 4.6 months |
| Progression-Free Survival Hazard Ratio (HR) | 0.35 (95% CI: 0.27–0.45; p < 0.0001) | - |
| Median Overall Survival (OS) | 44.0 months | 37.7 months |
| Overall Survival Hazard Ratio (HR) | 0.94 (95% CI: 0.73–1.20; p = 0.30) | - |
| Objective Response Rate (ORR) | 5% | 2% |
Note on OS in RADIANT-3: The difference in overall survival was not statistically significant, which may have been confounded by the high percentage of patients (85%) who crossed over from the placebo arm to receive everolimus upon disease progression.[11][12]
Safety and Tolerability
This compound (as 177Lu-satoreotide tetraxetan)
The most common treatment-related adverse events are hematological.
| Adverse Event | Phase I Trial[1][2] | Phase I/II Trial[8] |
| Grade 3/4 Hematologic Toxicity | Occurred in 57% of patients after the second cycle (led to protocol modification) | Most common were lymphopenia, thrombocytopenia, and neutropenia |
| Grade 3/4 Nephrotoxicity | Not reported | None observed |
| Treatment-Related Myeloid Neoplasms | Not reported | 2 patients |
Everolimus
The safety profile of everolimus in the RADIANT-3 trial was consistent with its known side effects.[10]
| Adverse Event (Grade 3/4) | Everolimus Arm[10][13] | Placebo Arm[10][13] |
| Stomatitis | 6.9% | 0% |
| Anemia | 6% | 0% |
| Hyperglycemia | 5% | 2% |
| Thrombocytopenia | 3.9% | 0% |
Experimental Protocols
177Lu-Satoreotide Tetraxetan Phase I Trial
-
Objective: To evaluate the safety and efficacy of 177Lu-satoreotide tetraxetan in patients with advanced SSTR2-positive NETs.[1]
-
Patient Population: 20 patients with advanced, well-differentiated NETs (including 9 pancreatic) who had progressed on standard therapies.[1][14]
-
Study Design: Patients first underwent a dosimetry study to determine the maximum safe therapeutic activity.[1] The therapeutic activity was administered in two equal cycles, three months apart.[1][14]
-
Primary Endpoint: Safety and tolerability.[1]
-
Secondary Endpoints: Overall response rate and progression-free survival.[1]
Everolimus RADIANT-3 Phase III Trial
-
Objective: To evaluate the efficacy and safety of everolimus in patients with advanced, progressive, low- or intermediate-grade pNETs.[10]
-
Patient Population: 410 patients with advanced pNETs who had progressed within the previous 12 months.[10][11]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial. Patients were randomized to receive either everolimus (10 mg/day) plus best supportive care (BSC) or placebo plus BSC.[10] Crossover to open-label everolimus was permitted for patients in the placebo arm upon disease progression.[11]
-
Primary Endpoint: Progression-free survival.[10]
-
Secondary Endpoints: Overall survival, objective response rate, and safety.[12]
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action for 177Lu-Satoreotide in pNETs.
Caption: Mechanism of action for Everolimus in pNETs.
Caption: A generalized workflow for a comparative clinical trial.
Conclusion
This compound and everolimus represent two distinct targeted approaches for the treatment of pancreatic neuroendocrine tumors. This compound, a radiolabeled SSTR2 antagonist, has shown promising response rates and disease control in early-phase trials in a broader NET population.[1][8] Everolimus, an mTOR inhibitor, has demonstrated a significant progression-free survival benefit in a large Phase III trial specifically in patients with advanced pNETs, establishing it as a standard of care.[10][15]
The available data, originating from different patient populations and trial phases, precludes a direct comparison of efficacy. This compound's high response rates in pre-treated patients are noteworthy, while everolimus provides a well-documented benefit in prolonging time to disease progression. Future head-to-head trials would be necessary to definitively establish the comparative efficacy and optimal sequencing of these agents in the management of pNETs.
References
- 1. Phase I Trial of Well-Differentiated Neuroendocrine Tumors (NETs) with Radiolabeled Somatostatin Antagonist 177Lu-Satoreotide Tetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synapse.mskcc.org [synapse.mskcc.org]
- 3. The Role of [177Lu] Lu-Satoreotide Tetraxetan in Somatostatin Receptor-Positive Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everolimus in treatment of neuroendocrine tumors: efficacy, side-effects, resistance and factors affecting its place in the treatment sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everolimus in the treatment of patients with advanced pancreatic neuroendocrine tumors: latest findings and interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Everolimus in the treatment of patients with advanced pancreatic neuroendocrine tumors: latest findings and interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Cancer Therapy: What’s New in the Field of Neuroendocrine Neoplasms? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I/II study of the safety and efficacy of [177Lu]Lu-satoreotide tetraxetan in advanced somatostatin receptor-positive neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanets.net [nanets.net]
- 10. Everolimus in patients with advanced pancreatic neuroendocrine tumors (pNET): Updated results of a randomized, double-blind, placebo-controlled, multicenter phase III trial (RADIANT-3). - ASCO [asco.org]
- 11. Everolimus for the Treatment of Advanced Pancreatic Neuroendocrine Tumors (pNET): Final Overall Survival (OS) Results of the RADIANT-3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Everolimus in patients with advanced pancreatic neuroendocrine tumors (pNET): Updated results of a randomized, double-blind, placebo-controlled, multicenter, phase III trial (RADIANT-3). - ASCO [asco.org]
- 14. Phase I Trial of Well-Differentiated Neuroendocrine Tumors (NETs) with Radiolabeled Somatostatin Antagonist 177Lu-Satoreotide Tetraxetan | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 15. Combination of Everolimus and Lanreotide Improves Survival in Patients With Gastroenteropancreatic Neuroendocrine Tumors - ASCO [asco.org]
Preclinical Showdown: 225Ac-Satoreotide vs. 225Ac-DOTATATE for Targeted Alpha Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Targeted alpha therapies are at the forefront of precision oncology, offering the potential to deliver highly potent cytotoxic payloads directly to cancer cells while minimizing damage to surrounding healthy tissue. Within this landscape, two prominent radiopharmaceuticals targeting the somatostatin receptor 2 (SSTR2), 225Ac-Satoreotide and 225Ac-DOTATATE, have emerged as subjects of intense preclinical investigation. This guide provides an objective, data-driven comparison of their preclinical performance to inform researchers, scientists, and drug development professionals.
Recent preclinical evidence strongly suggests that 225Ac-Satoreotide, an SSTR2 antagonist, demonstrates superior anti-tumor efficacy compared to the SSTR2 agonist, 225Ac-DOTATATE.[1][2][3][4] Studies have shown that 225Ac-Satoreotide can induce complete and durable tumor regression in animal models of small cell lung cancer (SCLC) and pancreatic cancer, a feat not achieved with 225Ac-DOTATATE at similar doses.[1][2][3][5] Furthermore, a single low dose of 30 kBq of 225Ac-satoreotide resulted in 100% survival in preclinical models, a benchmark not met by 225Ac-DOTATATE.[1] This enhanced therapeutic window is attributed to the fundamental differences in the mechanism of action between SSTR2 antagonists and agonists, with antagonists like Satoreotide binding to a greater number of receptors and exhibiting prolonged tumor retention.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize the available preclinical data for 225Ac-Satoreotide and 225Ac-DOTATATE. It is important to note that the data has been compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions in all instances.
Table 1: In Vitro Binding and Cellular Uptake
| Parameter | 225Ac-Satoreotide (Antagonist) | 225Ac-DOTATATE (Agonist) | Key Observations |
| Binding Affinity (Ki) | High affinity for SSTR2. A surrogate, La-DOTATATE, showed a Ki of 0.057 nM for human SSTR2.[6] | High affinity for SSTR2. | Both compounds exhibit high affinity for the SSTR2 target. |
| Receptor Binding Sites | Recognizes a higher number of SSTR2 binding sites compared to agonists.[7][8] | Binds to a more limited number of SSTR2 sites. | The antagonist nature of this compound allows it to bind to both active and inactive states of the receptor, increasing the number of available targets. |
| Internalization | Minimal internalization upon binding.[9] | Efficiently internalized by SSTR2-expressing cells.[10] | The agonist, 225Ac-DOTATATE, is drawn into the cell upon receptor binding, while the antagonist, 225Ac-Satoreotide, remains primarily on the cell surface.[9][11] |
Table 2: Comparative Biodistribution in Tumor-Bearing Mice (%ID/g)
| Organ | 225Ac-Satoreotide (Antagonist) | 225Ac-DOTATATE (Agonist) | Key Observations |
| Tumor | Significantly higher uptake and longer retention.[2][5][4] | Lower initial uptake and faster clearance from the tumor. | The superior tumor accumulation of 225Ac-Satoreotide is a key factor in its enhanced efficacy. |
| Kidneys | Information not available in direct comparison. | Primary route of elimination is renal.[12] | Both agents are expected to show renal clearance, a common characteristic of peptide radiopharmaceuticals. |
| Liver | Information not available in direct comparison. | Some liver uptake observed. | The biodistribution profile in other organs requires further direct comparative studies. |
| Tumor-to-Kidney Ratio | Higher ratio compared to agonists.[2][5] | Lower ratio. | A higher tumor-to-kidney ratio for 225Ac-Satoreotide suggests a better therapeutic index with potentially lower renal toxicity. |
Table 3: Preclinical Therapeutic Efficacy
| Parameter | 225Ac-Satoreotide (Antagonist) | 225Ac-DOTATATE (Agonist) | Animal Model |
| Tumor Growth Inhibition | Complete and durable tumor regression.[2][3][5] | Tumor growth delay.[5][4] | SSTR2-positive xenografts (SCLC, Pancreatic Cancer)[1] |
| Survival | 100% survival with a single 30 kBq dose.[1][13][3] | Did not achieve 100% survival at the same dose.[1] | SSTR2-positive xenografts (SCLC)[1][3] |
| Potency | Multiple times more potent than 225Ac-DOTATATE.[1] | Less potent, requiring increased doses for effect.[1][13] | Standard murine xenograft models of SCLC.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the comparison of 225Ac-Satoreotide and 225Ac-DOTATATE.
SSTR2 Binding Affinity Assay (Competitive Radioligand Binding)
This assay determines the affinity of the test compounds (this compound, DOTATATE) for the SSTR2 receptor.
-
Cell Culture: Use a cell line engineered to overexpress human SSTR2 (e.g., HEK293-SSTR2 or CHO-K1-SSTR2).
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, incubate a constant concentration of a radiolabeled SSTR2 ligand (e.g., [125I-Tyr11]-Somatostatin-14) with increasing concentrations of the non-radiolabeled test compounds (cold this compound or DOTATATE).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vitro Cellular Uptake and Internalization Assay
This experiment quantifies the amount of radiopharmaceutical taken up by and internalized into SSTR2-expressing cells.
-
Cell Culture: Plate SSTR2-expressing cells (e.g., NCI-H69 SCLC cells) in multi-well plates and allow them to adhere.
-
Radioligand Incubation: Add 225Ac-Satoreotide or 225Ac-DOTATATE to the cells at a defined concentration and incubate for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.
-
Washing: At each time point, wash the cells with ice-cold buffer to remove unbound radioligand.
-
Quantification of Total Uptake: Lyse the cells and measure the total cell-associated radioactivity using a gamma counter.
-
Quantification of Internalized Fraction: To determine the internalized fraction, treat a parallel set of wells with an acid wash (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity before lysis and counting. The remaining radioactivity represents the internalized fraction.
-
Data Analysis: Express the results as a percentage of the total added radioactivity per million cells.
Biodistribution Studies in Tumor-Bearing Animal Models
This in vivo experiment evaluates the distribution and clearance of the radiopharmaceuticals in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human SSTR2-expressing tumor cell line (e.g., NCI-H69 or AR42J).
-
Radiopharmaceutical Administration: Inject a known amount of 225Ac-Satoreotide or 225Ac-DOTATATE intravenously into the tail vein of the mice.
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for the assessment of tumor targeting and clearance from non-target organs.
Mandatory Visualization
SSTR2 Signaling Pathway: Agonist vs. Antagonist
Caption: SSTR2 signaling for agonist vs. antagonist radiopharmaceuticals.
Experimental Workflow for Preclinical Comparison
References
- 1. Ariceum Therapeutics Presents Outstanding Data on its First-in-Class Radiopharmaceutical Drug 225Ac-Satoreotide at the European Association of Nuclear Medicine 2024 – Ariceum Therapeutics [ariceum-therapeutics.com]
- 2. Ariceum Therapeutics to Present New Preclinical Data at SNMMI 2024 [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. Ariceum Therapeutics to Present Outstanding New Preclinical Data at the Society of Nuclear Medicine and Molecular Imaging Annual Meeting 2024 – Ariceum Therapeutics [ariceum-therapeutics.com]
- 5. Ariceum Therapeutics to Present Outstanding New Preclinical Data at the Society of Nuclear Medicine and Molecular Imaging Annual Meeting 2024 [prnewswire.com]
- 6. rayzebio.com [rayzebio.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the Anti-Tumour Activity of the Somatostatin Receptor (SST) Antagonist [177Lu]Lu-Satoreotide Tetraxetan and the Agonist [177Lu]Lu-DOTA-TATE in Mice Bearing AR42J SST2-Positive Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 225Ac-Labeled Somatostatin Analogs in the Management of Neuroendocrine Tumors: From Radiochemistry to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ariceum Therapeutics Presents Outstanding Data on its First-in-Class Radiopharmaceutical Drug 225Ac-Satoreotide at the European Association of Nuclear Medicine 2024 [prnewswire.com]
A Comparative Meta-Analysis of Clinical Outcomes with SSTR2-Targeting Radiopharmaceuticals
A detailed review of the performance of somatostatin receptor 2 (SSTR2)-targeting radiopharmaceuticals in clinical settings, providing researchers, scientists, and drug development professionals with a comprehensive comparison of available therapies. This guide summarizes quantitative data from multiple meta-analyses, details experimental protocols, and visualizes key concepts for enhanced understanding.
The landscape of theranostics for neuroendocrine tumors (NETs) and other SSTR2-expressing malignancies has been significantly shaped by the development of radiopharmaceuticals targeting the somatostatin receptor 2. This guide provides a meta-analytical comparison of the clinical outcomes associated with these agents, with a particular focus on the well-established agonists, such as 177Lu-DOTATATE and 177Lu-DOTATOC, and the emerging class of SSTR2 antagonists.
Agonists vs. Antagonists: A Paradigm Shift in SSTR2 Targeting
A key development in SSTR2-targeted therapy is the introduction of antagonists, which have demonstrated certain advantages over traditional agonists. Preclinical and clinical studies suggest that radiolabeled SSTR antagonists exhibit superior pharmacokinetics and tumor-to-background ratios.[1] A meta-analysis comparing the two found that antagonists were significantly more effective in detecting liver lesions.[1][2] Furthermore, SSTR2 antagonists have shown higher tumor uptake and longer intratumoral residence time compared to agonists.[2]
One preliminary clinical study highlighted that the tumor dose of the SSTR antagonist [177Lu]Lu-DOTA-JR11 was 1.7 to 10.6 times higher than that of the agonist [177Lu]Lu-DOTATATE.[2] This enhanced tumor targeting may translate to improved therapeutic efficacy.
Clinical Efficacy of SSTR2-Targeting Radiopharmaceuticals
Peptide receptor radionuclide therapy (PRRT) with SSTR2-targeting radiopharmaceuticals has become a standard treatment for inoperable or metastatic, well-differentiated NETs.[3] The efficacy of these treatments is typically evaluated based on objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).
SSTR2 Agonists: 177Lu-DOTATATE and 177Lu-DOTATOC
A meta-analysis of 22 studies involving 1758 patients with advanced NETs treated with 177Lu-DOTATATE/DOTATOC provides robust data on their efficacy.[4][5] The pooled disease response rates (DRRs) and disease control rates (DCRs) varied based on the response evaluation criteria used.
| Response Criteria | Pooled Disease Response Rate (DRR) (95% CI) | Pooled Disease Control Rate (DCR) (95% CI) |
| RECIST | 33.0% (25.0%-42.0%)[4][5] | 79.0% (75.0%-83.0%)[4][5] |
| RECIST 1.1 | 35.0% (26.0%-45.0%)[4][5] | 83.0% (78.0%-88.0%)[4][5] |
| SWOG | 25.0% (14.0%-36.0%)[4][5] | 82.0% (75.0%-89.0%)[4][5] |
In patients with advanced/metastatic pulmonary neuroendocrine tumors (pNETs), a meta-analysis of five studies showed a pooled DRR of 24% and a DCR of 77% with 177Lu-DOTATATE therapy.[6] The pooled overall survival was 48.78 months, and the pooled progression-free survival was 21.59 months.[6]
For pancreatic neuroendocrine tumors (pNETs), 177Lu-DOTATATE demonstrated a pooled ORR of 36% and a DCR of 84%.[7] In the same patient population, 90Y-DOTATOC showed a pooled ORR of 27% and a DCR of 73%.[7]
SSTR2 Antagonists
A meta-analysis comparing SSTR2 agonists and antagonists revealed a higher disease control rate for antagonists.[1][2]
| Agent Class | Pooled Disease Control Rate (ES) (95% CI) |
| Agonists | 0.82 (0.78-0.85)[1][2] |
| Antagonists | 0.90 (0.83-0.96)[1][2] |
The difference in disease control rates between agonists and antagonists was statistically significant (p=0.03).[1][2]
Experimental Protocols
The methodologies employed in the cited meta-analyses and clinical trials provide a framework for understanding the presented data.
General Clinical Trial Design for SSTR2 PRRT
A common study design for evaluating SSTR2-targeting radiopharmaceuticals involves a multicenter, single-arm phase II clinical study.[8][9]
Figure 1: A generalized workflow for a clinical trial evaluating SSTR2-targeting radiopharmaceuticals.
Key Methodological Considerations:
-
Patient Population: Typically includes patients with well-differentiated, metastatic or inoperable neuroendocrine tumors who have progressed on standard therapies.[2][3]
-
Radiopharmaceutical Administration: Doses are standardized, for example, 7.4 GBq (200 mCi) of 177Lu-DOTATATE administered intravenously every eight weeks for four cycles.[8][9]
-
Response Evaluation: Tumor response is commonly assessed using criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST) or Southwest Oncology Group (SWOG) criteria.[4][5] Imaging modalities include CT, MRI, and SSTR-based PET scans.[2]
-
Safety Assessment: Adverse events are graded according to the National Cancer Institute-Common Terminology Criteria for Adverse Events (NCI-CTCAE).[8] Regular monitoring of hematological, renal, and hepatic function is crucial.[8]
SSTR2 Signaling and Radiopharmaceutical Action
SSTR2-targeting radiopharmaceuticals leverage the overexpression of these receptors on tumor cells. The binding of the radiolabeled ligand to the receptor leads to the delivery of a cytotoxic radiation dose directly to the tumor.
Figure 2: Mechanism of action for SSTR2-targeting radiopharmaceutical agonists.
While agonists are internalized upon binding, antagonists are thought to bind to a higher number of receptor sites, potentially leading to a greater radiation dose delivered to the tumor.[1][2]
Safety and Tolerability
Treatment with SSTR2-targeting radiopharmaceuticals is generally well-tolerated.[8][9] The most common treatment-related adverse events are hematological toxicities.[6] Nephrotoxicity is a potential concern, and renal protective measures, such as the co-infusion of amino acids, are standard practice.
Future Directions
The field of SSTR2-targeting radiopharmaceuticals is continuously evolving. Ongoing research is focused on:
-
The development of novel SSTR antagonists with improved tumor targeting and safety profiles.[10]
-
Combination therapies that pair PRRT with other treatments like chemotherapy to enhance efficacy.[10]
-
The use of different radionuclides, including alpha-emitters, which may offer a higher linear energy transfer and greater cytotoxic potential.[10]
-
Expanding the application of SSTR2-targeted therapies to other malignancies that express SSTR2, such as meningiomas.[8][11]
Phase 3 clinical trials are underway to further evaluate the efficacy and safety of these agents in various patient populations, including those with higher-grade neuroendocrine neoplasms.[12] These studies will be instrumental in defining the future role of SSTR2-targeting radiopharmaceuticals in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Theranostic Radiopharmaceuticals of Somatostatin Receptors for Patients with Neuroendocrine Tumors: Agonists Versus Antagonists—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic efficacy of 177Lu-DOTATATE/DOTATOC in advanced neuroendocrine tumors: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Efficacy and safety of 177Lu-DOTATATE targeted therapy in advanced/metastatic pulmonary neuroendocrine tumors: A systematic review and meta-analysis [frontiersin.org]
- 7. Efficacy and Safety of Non-Surgical Treatments for Pancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluation of the SSTR2-targeted Radiopharmaceutical 177Lu-DOTATATE and SSTR2-specific 68Ga-DOTATATE PET as Imaging Biomarker in Patients with Intracranial Meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Evaluation of the SSTR2-targeted Radiopharmaceutical 177Lu-DOTATATE and SSTR2-specific 68Ga-DOTATATE PET as Imaging Bio… [ouci.dntb.gov.ua]
- 12. An overview of current phase 3 radiopharmaceutical therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating 68Ga-Satoreotide Trizoxetan as a Predictive Biomarker for Therapy Response in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of personalized medicine in oncology is increasingly reliant on predictive biomarkers to guide therapeutic decisions, ensuring that patients receive the most effective treatments. In the realm of neuroendocrine tumors (NETs) and other cancers expressing somatostatin receptors (SSTRs), the emergence of 68Ga-Satoreotide Trizoxetan (also known as 68Ga-OPS202 or 68Ga-DOTA-JR11) as a diagnostic and potentially predictive biomarker has garnered significant attention. This guide provides a comprehensive comparison of 68Ga-Satoreotide with alternative biomarkers, supported by experimental data, to validate its role in predicting response to therapy, particularly peptide receptor radionuclide therapy (PRRT).
Mechanism of Action: A Shift from Agonists to Antagonists
68Ga-Satoreotide is a radiolabeled antagonist of the somatostatin receptor subtype 2 (SSTR2).[1] This distinguishes it from traditional SSTR-targeting radiopharmaceuticals like 68Ga-DOTATATE and 68Ga-DOTATOC, which are agonists.[2][3] While agonists bind to SSTR2 in its active state, antagonists like satoreotide can bind to the receptor in both its active and inactive states.[4][5] This broader binding capability may lead to higher tumor uptake and retention, potentially offering a more accurate quantification of SSTR2 expression and a better prediction of response to SSTR-targeted therapies.[4][5]
The theranostic pairing of 68Ga-Satoreotide for imaging and Lutetium-177 (177Lu)-Satoreotide for therapy embodies the "search and destroy" approach of personalized medicine.[6] The diagnostic scan with 68Ga-Satoreotide identifies patients whose tumors express SSTR2, making them suitable candidates for treatment with the therapeutic counterpart, 177Lu-Satoreotide.[6]
Comparative Performance of 68Ga-Satoreotide
Clinical and preclinical studies have demonstrated the potential advantages of 68Ga-Satoreotide over SSTR agonists in detecting NET lesions and predicting therapeutic response.
Enhanced Lesion Detection
A key aspect of a predictive biomarker is its ability to accurately identify all sites of disease. Studies have shown that 68Ga-Satoreotide can detect more lesions, particularly in the liver, compared to 68Ga-DOTATATE.[7][8] However, 68Ga-DOTATATE may be superior in detecting bone lesions.[7][8]
| Radiotracer | Advantage in Liver Lesion Detection | Advantage in Bone Lesion Detection | Reference |
| 68Ga-Satoreotide (68Ga-DOTA-JR11) | Superior | Inferior | [7][8] |
| 68Ga-DOTATATE | Inferior | Superior | [7][8] |
Higher Tumor Uptake and Retention
Preclinical studies have indicated that SSTR2 antagonists like this compound exhibit significantly higher tumor uptake and longer retention times compared to agonists.[4][9] This enhanced accumulation is crucial for a diagnostic agent intended to predict the efficacy of a paired therapeutic agent, as it suggests a higher potential radiation dose can be delivered to the tumor cells. Preclinical data in small cell lung cancer (SCLC) models showed that 225Ac-satoreotide induced complete tumor regression, a result not seen with the SSTR agonist 225Ac-DOTATATE.[9][10]
| Parameter | 225Ac-Satoreotide (Antagonist) | 225Ac-DOTATATE (Agonist) | Reference |
| Tumor Response in SCLC Xenograft Model | Complete tumor regression | Tumor growth delay | [9][10] |
| Survival in Mouse Models (30 kBq dose) | 100% | Not achieved | [10] |
Predicting Response to PRRT
The ultimate validation of a predictive biomarker lies in its ability to forecast treatment outcomes. While direct correlative data from large-scale prospective trials are still emerging, the higher sensitivity and tumor uptake of 68Ga-Satoreotide suggest a strong potential for predicting response to 177Lu-Satoreotide therapy. A phase I/II study of 177Lu-satoreotide tetraxetan in patients with advanced SSTR-positive NETs showed promising safety and efficacy.[11] The selection of patients for such trials is critically dependent on the initial diagnostic scan with 68Ga-Satoreotide.
In the broader context of SSTR-PET imaging, higher tumor uptake values (SUV) on 68Ga-DOTATATE scans have been correlated with a better response to 177Lu-DOTATATE therapy.[12][13] It is hypothesized that the superior imaging characteristics of 68Ga-Satoreotide will translate into an even stronger predictive value for its corresponding therapy.
Experimental Protocols
The validation of 68Ga-Satoreotide as a predictive biomarker relies on robust experimental designs. Below are generalized protocols based on published studies.
68Ga-Satoreotide PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically advised to be well-hydrated. Short-acting somatostatin analogs are withheld for 24 hours, and long-acting analogs are withheld for a longer period (e.g., just prior to dosing) to avoid interference with receptor binding.[3][11]
-
Radiotracer Administration: A recommended dose of 148 MBq (4 mCi) of 68Ga-Satoreotide is administered as an intravenous bolus injection.[3]
-
Uptake Time: Imaging is typically performed 50-70 minutes after injection.[14]
-
Image Acquisition: Whole-body PET/CT scans are acquired from the skull to the upper thighs.[13]
-
Image Analysis: Tumor uptake is quantified using Standardized Uptake Values (SUV), and the number and location of lesions are documented.
Comparative Clinical Trial Design
A prospective, randomized, crossover study design is often employed to compare different radiotracers within the same patient population.
-
Patient Recruitment: Patients with histologically confirmed, metastatic, well-differentiated neuroendocrine tumors are enrolled.[8]
-
Randomization: Patients are randomly assigned to receive either 68Ga-Satoreotide or the comparator agent (e.g., 68Ga-DOTATATE) first.
-
Imaging: Each patient undergoes a PET/CT scan with both radiotracers on separate days.[8]
-
Data Analysis: Lesion detection rates, SUVmax, and tumor-to-background ratios are compared between the two scans for each patient.
-
Correlation with Therapy Response: Following imaging, patients may proceed to receive PRRT. Post-treatment imaging and clinical follow-up are used to assess therapy response (e.g., using RECIST criteria), and this response is correlated with the initial PET findings.
Signaling Pathways and Experimental Workflows
dot
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Theranostics with somatostatin receptor antagonists in SCLC: Correlation of 68Ga-SSO120 PET with immunohistochemistry and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ariceum Therapeutics doses first patient with its first-in-class targeted radiopharmaceutical drug this compound in its Phase Ib study in small cell lung cancer – Ariceum Therapeutics [ariceum-therapeutics.com]
- 7. ronnyallan.net [ronnyallan.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Ariceum Therapeutics to Present Outstanding New Preclinical Data at the Society of Nuclear Medicine and Molecular Imaging Annual Meeting 2024 – Ariceum Therapeutics [ariceum-therapeutics.com]
- 10. oncodaily.com [oncodaily.com]
- 11. Publications – Ariceum Therapeutics [ariceum-therapeutics.com]
- 12. The predictive value of pretherapy [68Ga]Ga-DOTA-TATE PET and biomarkers in [177Lu]Lu-PRRT tumor dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized, Factorial Phase II Study to Determine the Optimal Dosing Regimen for 68Ga-Satoreotide Trizoxetan as an Imaging Agent in Patients with Gastroenteropancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Satoreotide and Standard of Care for High-Grade Neuroendocrine Neoplasms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Satoreotide, an investigational peptide receptor radionuclide therapy (PRRT), with the current standard-of-care treatments for high-grade neuroendocrine neoplasms (NETs). This document summarizes available quantitative data, details experimental protocols, and visualizes key signaling pathways to offer an objective resource for the scientific community.
Executive Summary
High-grade neuroendocrine neoplasms are aggressive malignancies with limited treatment options. The current standard of care typically involves a multi-modal approach including chemotherapy, targeted therapies, and somatostatin analog-based PRRT. This compound, a next-generation SSTR2 antagonist radiopharmaceutical, has emerged as a promising therapeutic candidate. This guide benchmarks this compound against established treatments such as Lutathera® (177Lu-dotatate), everolimus, sunitinib, and platinum-based chemotherapy, based on publicly available data. It is important to note the absence of direct head-to-head clinical trials comparing this compound with these agents, necessitating a cross-trial comparison which has inherent limitations.
Data Presentation: A Comparative Overview
The following tables summarize the efficacy and safety data for this compound and the standard-of-care treatments for high-grade NETs. Data is extracted from various clinical trials and may not represent head-to-head comparisons.
Table 1: Efficacy of this compound vs. Standard of Care in High-Grade Neuroendocrine Neoplasms
| Treatment | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound (177Lu-satoreotide tetraxetan) | Phase I/II (NCT02592707) | Advanced SSTR-positive NETs (mixed grades) | 21.1% (Partial Response)[1][2] | 94.7%[1][2] | 28.1 months (Investigator-assessed)[1] |
| Lutathera® (177Lu-dotatate) | NETTER-2 (Phase III) | Newly diagnosed Grade 2/3 GEP-NETs | 43.0%[3] | Not Reported | 22.8 months[4] |
| Everolimus | RADIANT-4 (Phase III) | Advanced, progressive, well-differentiated, non-functional GI and lung NETs (Grade 1/2) | 2%[5] | Not Reported | 11.0 months[5] |
| Sunitinib | Phase II | Advanced pancreatic NETs | 16.7%[6] | 84.7% (ORR + Stable Disease)[6] | 7.7 months[6] |
| Platinum-based Chemotherapy (Cisplatin/Etoposide) | Retrospective Analysis | Advanced GEP and CUP NECs | 52%[7] | 76% (ORR + Stable Disease)[7] | 7 months[7] |
Note: Data for this compound is from a trial with a mixed population of NET grades and is not specific to high-grade NETs. Data for everolimus is from a trial in well-differentiated Grade 1 and 2 NETs. These factors should be considered when interpreting the results.
Table 2: Safety Profile of this compound vs. Standard of Care (Grade 3-4 Adverse Events)
| Treatment | Most Common Grade 3-4 Adverse Events |
| This compound (177Lu-satoreotide tetraxetan) | Lymphopenia, Thrombocytopenia, Neutropenia[2] |
| Lutathera® (177Lu-dotatate) | Lymphopenia, Neutropenia, Thrombocytopenia |
| Everolimus | Stomatitis, Diarrhea, Infections, Anemia, Fatigue, Hyperglycemia[8] |
| Sunitinib | Fatigue, Diarrhea, Nausea, Hypertension |
| Platinum-based Chemotherapy (Cisplatin/Etoposide) | Neutropenia, Anemia, Nausea and Vomiting, Fatigue[7] |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials of each treatment are crucial for understanding the context of the presented data.
This compound (Phase I/II Study - NCT02592707)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of 177Lu-satoreotide tetraxetan in patients with advanced SSTR-positive NETs.
-
Methodology: Patients received intravenous infusions of 177Lu-satoreotide tetraxetan. The study involved dose-escalation and expansion cohorts to determine the optimal dose.
-
Key Inclusion Criteria: Adults with metastatic or unresectable, progressive, SSTR-positive NETs.
-
Key Exclusion Criteria: Prior treatment with PRRT within a specified timeframe.
-
Primary Endpoints: Dose-limiting toxicities, maximum tolerated dose.
-
Secondary Endpoints: ORR, DCR, PFS, overall survival (OS).
Lutathera® (NETTER-2 - Phase III Study)
-
Objective: To evaluate the efficacy and safety of 177Lu-dotatate in combination with long-acting octreotide versus high-dose long-acting octreotide in patients with newly diagnosed, advanced, Grade 2 and 3, well-differentiated GEP-NETs.[3][9]
-
Methodology: Patients were randomized 2:1 to receive either four intravenous infusions of 7.4 GBq of 177Lu-dotatate every 8 weeks plus 30 mg of long-acting octreotide, or 60 mg of long-acting octreotide every 4 weeks.[3][9]
-
Key Inclusion Criteria: Newly diagnosed, somatostatin receptor-positive, high Grade 2 or Grade 3 advanced GEP-NETs.[10]
-
Key Exclusion Criteria: Prior systemic chemotherapy or PRRT.
-
Primary Endpoint: Progression-free survival.[3]
-
Secondary Endpoints: ORR, OS, safety.
Everolimus (RADIANT-4 - Phase III Study)
-
Objective: To evaluate the efficacy and safety of everolimus in patients with advanced, progressive, well-differentiated, non-functional neuroendocrine tumors of gastrointestinal or lung origin.[8]
-
Methodology: Patients were randomized 2:1 to receive 10 mg of everolimus daily or placebo, both with best supportive care.[8]
-
Key Inclusion Criteria: Advanced, progressive, well-differentiated (Grade 1 or 2), non-functional NET of GI or lung origin.[8][11]
-
Key Exclusion Criteria: Functioning carcinoid syndrome, prior treatment with mTOR inhibitors.[7]
-
Primary Endpoint: Progression-free survival.[8]
-
Secondary Endpoints: OS, ORR, safety.
Sunitinib (Pivotal Phase III Study)
-
Objective: To evaluate the efficacy and safety of sunitinib in patients with advanced, well-differentiated pancreatic neuroendocrine tumors.[3]
-
Methodology: Randomized, double-blind, placebo-controlled trial where patients received sunitinib 37.5 mg per day or placebo.[3]
-
Key Inclusion Criteria: Patients with advanced, well-differentiated pancreatic NETs with evidence of disease progression.[3]
-
Primary Endpoint: Progression-free survival.[9]
Platinum-Based Chemotherapy (Cisplatin/Etoposide)
-
Methodology: Typically administered intravenously in cycles. A common regimen involves cisplatin (e.g., 80 mg/m²) on day 1 and etoposide (e.g., 100 mg/m²) on days 1-3, repeated every 21-28 days. Dosing and schedules can vary.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these therapies is fundamental for drug development and personalized medicine.
This compound and Lutathera®: Targeting the Somatostatin Receptor 2 (SSTR2)
Both this compound and Lutathera® are forms of PRRT that target the SSTR2, which is often overexpressed on neuroendocrine tumor cells. However, they differ in their interaction with the receptor.
-
This compound is an SSTR2 antagonist . It binds to the receptor without being internalized. This is thought to lead to a higher number of binding sites and prolonged tumor retention of the radiopharmaceutical.[12][13]
-
Lutathera® is an SSTR2 agonist . Upon binding, it is internalized into the tumor cell.[14]
In both cases, the attached radionuclide (Lutetium-177) delivers beta radiation to the tumor cells, causing DNA damage and ultimately leading to cell death.[14][15]
Caption: Mechanism of Action for this compound and Lutathera.
Everolimus: mTOR Pathway Inhibition
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTOR, everolimus disrupts downstream signaling, leading to reduced cell proliferation and angiogenesis.[5]
Caption: Everolimus inhibits the mTOR signaling pathway.
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition
Sunitinib is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4] These receptors are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting these pathways, sunitinib restricts tumor growth and survival.
Caption: Sunitinib inhibits VEGFR and PDGFR signaling.
Conclusion
This compound shows promise as a novel therapeutic agent for neuroendocrine neoplasms, with early clinical data suggesting a high disease control rate. However, a direct comparison with the established standards of care for high-grade NETs is not yet possible due to the lack of head-to-head trials and limited data specifically in this patient population.
The NETTER-2 trial has established Lutathera® as a valuable first-line option for patients with high-grade 2 and 3 GEP-NETs, demonstrating a significant improvement in progression-free survival. Targeted therapies like everolimus and sunitinib, along with platinum-based chemotherapy, remain important components of the treatment landscape for high-grade NETs, each with distinct mechanisms of action and safety profiles.
Further clinical investigation, including randomized controlled trials directly comparing this compound with current standards of care, is necessary to definitively establish its role in the management of high-grade neuroendocrine neoplasms. Researchers and drug development professionals should closely monitor the progress of ongoing and future clinical trials of this compound to better understand its potential impact on patient outcomes in this challenging disease setting.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Ariceum Therapeutics’ targeted radiopharmaceutical 177Lu-satoreotide exhibits promising clinical response and good tolerability profile in patients with advanced neuroendocrine tumours – Ariceum Therapeutics [ariceum-therapeutics.com]
- 3. 1221-Neuroendocrine pancreatic advanced sUNITinib | eviQ [eviq.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Everolimus in Advanced Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 6. Sunitinib in advanced pancreatic neuroendocrine tumors: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Good performance of platinum-based chemotherapy for high-grade gastroenteropancreatic and unknown primary neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Lancet - A clinical trial proves the efficacy of sunitinib in the treatment of rare neuroendocrine tumors | Gustave Roussy [gustaveroussy.fr]
- 9. Clinical trial researching combination drug therapy for neuroendocrine carcinomas | Center for Cancer Research [ccr.cancer.gov]
- 10. 1543-Neuroendocrine pancreatic advanced everolimus | eviQ [eviq.org.au]
- 11. The Role of [177Lu] Lu-Satoreotide Tetraxetan in Somatostatin Receptor-Positive Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ronnyallan.net [ronnyallan.net]
- 13. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]
- 14. Upregulation of Somatostatin Receptor Type 2 Improves 177Lu-DOTATATE Therapy in Receptor-Deficient Pancreatic Neuroendocrine Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pancreatic neuroendocrine tumors: approach to treatment with focus on sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Satoreotide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of therapeutic compounds are paramount to ensuring laboratory safety and regulatory compliance. Satoreotide, particularly in its radiolabeled form such as with Lutetium-177 (¹⁷⁷Lu), requires stringent disposal protocols due to its radioactive nature. This guide provides a comprehensive, step-by-step approach to the safe disposal of radiolabeled this compound, aligning with the principles of radioactive waste management.
General Safety Precautions for Handling Radiolabeled this compound
Before initiating any disposal procedure, it is crucial to adhere to fundamental safety practices for handling radioactive materials.[1][2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves when handling radiolabeled compounds.[2]
-
Designated Work Areas: Conduct all work with radioactive materials in designated areas, clearly marked with the universal radiation symbol.[2] Use absorbent paper with a plastic backing to cover work surfaces and contain potential spills.[2]
-
Minimize Exposure: Follow the principles of ALARA (As Low As Reasonably Achievable) to minimize radiation exposure. This includes minimizing the time spent handling the material, maximizing the distance from the source, and using appropriate shielding.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[2] After handling, thoroughly monitor hands and clothing for contamination and wash hands.
-
Accurate Record-Keeping: Maintain a detailed inventory of all radioactive materials, including receipt, use, and disposal.[2]
Step-by-Step Disposal Procedures for Radiolabeled this compound
The disposal of radiolabeled this compound is dictated by the specific isotope used, its activity, and the physical form of the waste.
Step 1: Waste Characterization and Segregation
Proper disposal begins with the accurate identification and separation of waste streams.
-
Characterize the Waste: Identify the radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga), its activity, and the date of measurement. Determine the physical form of the waste:
-
Solid Waste: Includes contaminated gloves, absorbent paper, vials, and other lab supplies.[3]
-
Liquid Waste: Aqueous and organic solutions containing the radiolabeled peptide.
-
Sharps: Contaminated needles, syringes, and pipettes.
-
-
Segregate Waste Streams: It is critical to segregate radioactive waste based on the isotope and its half-life.[3][4] Do not mix isotopes in the same waste container.[3] Furthermore, separate solid, liquid, and sharps waste into their respective, clearly labeled containers.[3] Mixed waste, which contains both radioactive and other hazardous materials (chemical or biological), requires special handling and should be minimized whenever possible.[2][5]
Step 2: Proper Waste Containment and Labeling
-
Use Appropriate Containers:
-
Labeling: All radioactive waste containers must be clearly labeled with:
Step 3: Decay-in-Storage (DIS)
For radionuclides with short half-lives (typically less than 120 days), decay-in-storage is the preferred method of management.[5]
-
Calculate Storage Time: The waste must be stored for a minimum of 10 half-lives. After 10 half-lives, the radioactivity will have decayed to less than 0.1% of the original activity.
-
Secure Storage: Store the waste in a secure, designated, and shielded area. The storage location should be regularly monitored for radiation levels.[5]
-
Verification: Before disposal, the waste container must be surveyed with a radiation detection meter to confirm that the radioactivity has decayed to background levels.[5]
-
Final Disposal: Once the radioactivity is indistinguishable from the background, the waste can be disposed of as non-radioactive waste.[5] However, all radioactive labels must be removed or defaced before disposal.[3] The waste should then be disposed of according to its other potential hazards (e.g., as biohazardous or chemical waste).
Step 4: Disposal of Long-Lived Radionuclides and Mixed Waste
If this compound is labeled with a long-lived radionuclide, or if mixed waste is generated that cannot be treated on-site, it must be disposed of through a licensed radioactive waste disposal service.[1][5]
Quantitative Data for Common Radionuclides
The following table summarizes key data for radionuclides commonly used in peptide receptor radionuclide therapy (PRRT) and diagnostics.
| Radionuclide | Half-Life | Primary Emission | Common Use with Peptides |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | Beta, Gamma | Therapy (e.g., ¹⁷⁷Lu-satoreotide) |
| Gallium-68 (⁶⁸Ga) | 68 minutes | Positron, Gamma | Diagnostics (PET imaging) |
| Germanium-68 (⁶⁸Ge) | 271 days | Electron Capture | Parent isotope in ⁶⁸Ga generators |
Note: The disposal of ⁶⁸Ga waste must also consider the potential for breakthrough of the long-lived parent isotope, ⁶⁸Ge.[6] Generators are typically returned to the manufacturer for final disposal.[7]
Radioactive Waste Log Template
Accurate record-keeping is a regulatory requirement. Use a log to track all radioactive waste.
| Waste ID | Isotope | Initial Activity (Bq/Ci) | Date | Waste Form (Solid/Liquid/Sharps) | Location of Storage | Disposal Date | Final Survey Reading |
Visualizing the Disposal Workflow
To further clarify the procedures, the following diagrams illustrate the decision-making process and the general workflow for handling radiolabeled this compound waste.
References
- 1. moravek.com [moravek.com]
- 2. hpschapters.org [hpschapters.org]
- 3. Radioactive waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 4. Pardon Our Interruption [rltinstitute.novartis.com]
- 5. peptiderecon.com [peptiderecon.com]
- 6. Disposal of radioactive contaminated waste from Ga-68-PET. Calculation of a clearance level for Ge-68+ [inis.iaea.org]
- 7. nrc.gov [nrc.gov]
Essential Safety and Logistics for Handling Satoreotide
For researchers, scientists, and drug development professionals, ensuring the safe handling of therapeutic compounds like Satoreotide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural guidance is based on established best practices for handling peptide radiopharmaceuticals.
Personal Protective Equipment (PPE)
The adequate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to both the peptide component and the radiolabel, typically Lutetium-177 (¹⁷⁷Lu) in the case of this compound.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves to protect against chemical and low-level radioactive contamination. Change gloves frequently, especially if contamination is suspected. |
| Body Protection | Laboratory Coat | A dedicated, full-length laboratory coat, preferably disposable, should be worn to prevent contamination of personal clothing. |
| Lead Apron | When working with higher activities of ¹⁷⁷Lu-Satoreotide, a lead apron should be worn to reduce radiation exposure to the torso.[1][2] | |
| Eye Protection | Safety Goggles with Side Shields | Protects eyes from splashes of the this compound solution.[3] |
| Leaded Eyewear | Recommended when handling significant activities of gamma-emitting radionuclides like ¹⁷⁷Lu to protect the lens of the eye.[1][2] | |
| Respiratory Protection | Fume Hood | All handling of open sources of this compound should be performed in a certified fume hood to prevent inhalation of any aerosols that may be generated. |
| Fitted Respirator | May be required for high-risk procedures or in the event of a spill, as determined by a risk assessment. | |
| Radiation Monitoring | Dosimeter | A personal dosimeter (e.g., ring and whole-body) is mandatory to monitor radiation exposure. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Work Area Setup
-
Designate a specific area for handling this compound. This area should be clearly marked with radiation warning signs.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Ensure all necessary equipment, including PPE, shielding (L-block), and waste containers, is readily available.
-
Verify the activity of the received this compound with a dose calibrator.
2. Handling Procedure
-
Don all required PPE as listed in the table above.
-
Perform all manipulations of open this compound solutions behind an L-block shield within a fume hood to minimize radiation exposure and prevent inhalation.
-
Use forceps or other remote handling tools whenever possible to increase the distance from the radioactive source.
-
Clearly label all vials and containers with the compound name, activity, and date.
3. Waste Management and Disposal
-
Segregate radioactive waste from non-radioactive waste.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof, and clearly labeled radioactive sharps container.
-
Liquid Waste: Aqueous radioactive waste should be stored in a labeled, sealed, and shielded container. Solidification of the liquid waste may be required depending on institutional and regulatory guidelines.
-
Solid Waste: Contaminated gloves, absorbent paper, vials, and other solid materials should be placed in a designated radioactive waste container.
-
Store radioactive waste in a secure, shielded location until it can be collected by the institution's radiation safety office for disposal, following all local and national regulations.
4. Decontamination
-
Monitor the work area for radioactive contamination using a suitable survey meter (e.g., a Geiger-Müller counter) after each procedure.
-
Decontaminate any identified areas of contamination using a suitable decontamination solution.
-
Monitor personal PPE for contamination before removal. Remove PPE in the correct order to avoid cross-contamination.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and pathways for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
